molecular formula C10H11ClF3NO2 B1591814 Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride CAS No. 390815-48-2

Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Cat. No.: B1591814
CAS No.: 390815-48-2
M. Wt: 269.65 g/mol
InChI Key: OJQJUZZRIPUIBP-UHFFFAOYSA-N
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Description

Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO2 and its molecular weight is 269.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQJUZZRIPUIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594747
Record name Methyl amino[4-(trifluoromethyl)phenyl]acetate--hydrogen chloride (1/1)
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Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

390815-48-2
Record name Benzeneacetic acid, α-amino-4-(trifluoromethyl)-, methyl ester, hydrochloride (1:1)
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Record name Methyl amino[4-(trifluoromethyl)phenyl]acetate--hydrogen chloride (1/1)
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Record name methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Fluorinated Amino Acid Esters

Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride is a fluorinated derivative of the non-proteinogenic amino acid, phenylglycine. The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern medicinal chemistry and drug development. The unique electronic properties of the CF3 group, such as its high electronegativity and lipophilicity, can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. As such, fluorinated amino acid esters like the title compound serve as crucial building blocks in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and analytical characterization for the preparation of this compound, tailored for researchers and professionals in the field of chemical synthesis and drug discovery.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically dissected into two primary stages:

  • Formation of the α-amino acid backbone: The initial and most critical step is the construction of the amino[4-(trifluoromethyl)phenyl]acetic acid precursor.

  • Esterification and salt formation: The subsequent conversion of the carboxylic acid to its methyl ester, followed by the formation of the hydrochloride salt to enhance stability and handling.

This guide will explore the most robust and scientifically sound methodologies for each stage, providing not just the procedural steps, but also the underlying chemical principles that govern these transformations.

Part 1: Synthesis of the Precursor: amino[4-(trifluoromethyl)phenyl]acetic acid

The synthesis of α-amino acids is a well-established field in organic chemistry. For the preparation of amino[4-(trifluoromethyl)phenyl]acetic acid, two classical and highly effective methods are predominantly employed: the Strecker synthesis and the Bucherer-Bergs reaction. The choice between these routes often depends on the availability of starting materials, desired scale, and laboratory safety considerations.

Method A: The Strecker Synthesis

The Strecker synthesis is a versatile three-component reaction that combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.

Causality of Experimental Choices: This method is advantageous due to the ready availability of the starting aldehyde, 4-(trifluoromethyl)benzaldehyde. The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile. The acidic workup serves the dual purpose of hydrolyzing the nitrile to a carboxylic acid and the imine to an amine.

Experimental Workflow Diagram:

Strecker_Synthesis Start 4-(Trifluoromethyl)benzaldehyde Aminonitrile α-Amino-4-(trifluoromethyl) phenylacetonitrile Start->Aminonitrile Reaction Ammonia_Cyanide Ammonia (NH3) & Potassium Cyanide (KCN) Ammonia_Cyanide->Aminonitrile Amino_Acid amino[4-(trifluoromethyl)phenyl] acetic acid Aminonitrile->Amino_Acid Hydrolysis Hydrolysis Acid Hydrolysis (e.g., aq. HCl) Hydrolysis->Amino_Acid Bucherer_Bergs_Reaction Start 4-(Trifluoromethyl)benzaldehyde Hydantoin 5-[4-(Trifluoromethyl)phenyl] hydantoin Start->Hydantoin Reaction Reagents KCN, (NH4)2CO3 in aq. Ethanol Reagents->Hydantoin Amino_Acid amino[4-(trifluoromethyl)phenyl] acetic acid Hydantoin->Amino_Acid Hydrolysis Hydrolysis Basic Hydrolysis (e.g., Ba(OH)2 or NaOH) then Acidification Hydrolysis->Amino_Acid Fischer_Esterification Amino_Acid amino[4-(trifluoromethyl)phenyl] acetic acid Ester_HCl Methyl amino[4-(trifluoromethyl)phenyl] acetate hydrochloride Amino_Acid->Ester_HCl Esterification Reagents Methanol (excess) & Dry HCl gas Reagents->Ester_HCl Final_Product Pure Crystalline Product Ester_HCl->Final_Product Purification Purification Crystallization Purification->Final_Product

An In-depth Technical Guide to Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride (CAS 390815-48-2)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Core Utility

Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride is a specialized chemical intermediate whose value is rooted in its distinct structural components. As an α-amino acid ester, it serves as a versatile building block for complex molecular architectures. The incorporation of a trifluoromethyl (-CF3) group on the phenyl ring is a deliberate design choice, leveraging the unique properties this moiety imparts in medicinal chemistry. This guide provides a comprehensive overview of its properties, synthesis, characterization, and handling, offering field-proven insights for its effective application in research and development.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in experimental design, from reaction setup to purification and storage. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 390815-48-2[1]
Molecular Formula C₁₀H₁₁ClF₃NO₂[1]
Molecular Weight 269.65 g/mol [1]
Purity Typically ≥95%[1]
Synonyms O=C(OC)C(N)C1=CC=C(C(F)(F)F)C=C1.[H]Cl[1]
Storage Conditions Inert atmosphere, Room Temperature[1]
Shipping Condition Normal (Ambient)[1]

Molecular Structure and Identification

The precise identification of a chemical entity is paramount for reproducibility and adherence to regulatory standards. The following provides the structural and nomenclature details for CAS 390815-48-2.

Chemical Structure

Synthesis_Workflow Start 4-(Trifluoromethyl)benzaldehyde Reagent1 + NaCN, NH4Cl (Strecker Synthesis) Start->Reagent1 Step 1 Intermediate1 α-Aminonitrile Intermediate Reagent1->Intermediate1 Reagent2 + H2O, H+ (Hydrolysis) Intermediate1->Reagent2 Step 2 Intermediate2 Amino[4-(trifluoromethyl)phenyl]acetic acid Reagent2->Intermediate2 Reagent3 + CH3OH, SOCl2 or HCl(g) (Fischer Esterification) Intermediate2->Reagent3 Step 3 Product This compound Reagent3->Product

Caption: A plausible multi-step synthesis workflow for the target compound.

Causality Behind Experimental Choices
  • Strecker Synthesis : This is a classic and efficient one-pot reaction for synthesizing α-amino acids from aldehydes. The use of ammonium chloride and sodium cyanide provides the amine and cyanide nucleophile in situ.

  • Acid Hydrolysis : The nitrile group of the intermediate is robust and requires strong acidic conditions to hydrolyze it completely to a carboxylic acid.

  • Fischer Esterification : Introducing methanol with a strong acid catalyst (like thionyl chloride or gaseous HCl) is a standard and cost-effective method for converting the carboxylic acid to its methyl ester. [2]The use of HCl also conveniently forms the desired hydrochloride salt in the final step, aiding in purification and improving the compound's stability and handling characteristics.

The Role of the Trifluoromethyl Group in Drug Development

The trifluoromethyl (-CF3) group is not a passive substituent; it is a "magic" methyl group analogue that profoundly influences a molecule's properties. [3][4]Its inclusion in this scaffold is a key feature for drug development professionals.

  • Increased Lipophilicity : The -CF3 group significantly enhances lipophilicity, which can improve a molecule's ability to cross cell membranes. [3]* Metabolic Stability : It can block sites of oxidative metabolism on the aromatic ring, thereby increasing the compound's half-life in vivo. [3]* Enhanced Binding Affinity : The strong electron-withdrawing nature of the -CF3 group can alter the electronics of the phenyl ring, potentially leading to stronger interactions with biological targets. [3]* Conformational Control : The steric bulk of the -CF3 group can influence the molecule's preferred conformation, which is critical for receptor binding.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, dissolved in a suitable deuterated solvent like DMSO-d₆ or D₂O, the following signals would be expected.

¹H NMR (Proton NMR):

  • Aromatic Protons : Two sets of doublets in the ~7.5-8.0 ppm region, characteristic of a para-substituted benzene ring.

  • α-Proton : A singlet or broad singlet for the proton on the chiral center (Cα), typically downfield due to adjacent electron-withdrawing groups.

  • Methyl Protons : A sharp singlet around 3.7 ppm corresponding to the three protons of the methyl ester group. [5]* Amine Protons : A broad singlet for the -NH₃⁺ protons, which may exchange with water in the solvent.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon : A signal in the ~170 ppm region for the ester carbonyl. [6]* Aromatic Carbons : Multiple signals in the 120-140 ppm range, including a quaternary carbon attached to the -CF3 group.

  • -CF₃ Carbon : A quartet due to coupling with the three fluorine atoms.

  • α-Carbon : A signal for the carbon atom of the chiral center.

  • Methyl Carbon : A signal around 52 ppm for the methyl ester carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique. The expected result would be the observation of the molecular ion corresponding to the free base [M+H]⁺ at m/z 234.07, confirming the mass of the organic cation.

Safe Handling and Storage: A Self-Validating System

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. [7][8]

Protocol for Safe Handling
  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. [9]2. Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or powder. [7]3. Avoidance of Contact : Prevent direct contact with skin and eyes. In case of contact, rinse thoroughly with water. [9]4. Handling Practices : Avoid creating dust. Use appropriate tools for transferring the solid material. Wash hands thoroughly after handling. [7]

Protocol for Storage
  • Container : Store in a tightly sealed, clearly labeled container. [8]2. Atmosphere : Keep under an inert atmosphere (e.g., nitrogen or argon) as recommended, to prevent degradation from moisture or air. [1]3. Location : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]4. Integrity Checks : Regularly inspect the container for any signs of leakage or damage.

Conclusion

This compound (CAS 390815-48-2) is a valuable research chemical and building block for the synthesis of advanced intermediates and active pharmaceutical ingredients. Its structure, featuring an α-amino ester and a trifluoromethylphenyl group, makes it particularly relevant in the field of medicinal chemistry. Understanding its physicochemical properties, synthetic pathways, and analytical profile allows researchers to leverage its full potential in drug discovery and development programs. Adherence to strict safety and handling protocols is essential for its effective and safe utilization in a laboratory setting.

References

  • The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride. Retrieved from [Link]

  • Ferreira, I., et al. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • PubChem. (n.d.). Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. Retrieved from [Link]

  • MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • Supporting Information. (n.d.). NMR spectra. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • NIH. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid. Retrieved from [Link]

  • Chemsrc. (2025). (((2-(Trifluoromethyl)phenyl)carbonyl)amino)methyl acetate. Retrieved from [Link]

  • PubMed. (n.d.). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Retrieved from [Link]

  • BMRB. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Retrieved from [Link]

  • lookchem. (n.d.). METHYL 2-CYANO-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETATE. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of methyl acetate. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate. Retrieved from [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount for successful downstream applications. This guide provides a detailed analysis of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride, a compound of significant interest in medicinal chemistry and organic synthesis. This document moves beyond a simple data sheet to offer insights into the causality behind its characteristics and the experimental workflows required for its validation.

Chemical Identity and Structural Elucidation

This compound is an alpha-amino acid ester derivative. The presence of a trifluoromethyl group on the phenyl ring is a key structural feature, known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] The hydrochloride salt form enhances its stability and crystallinity, making it easier to handle and store compared to the free base.[3]

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochlorideInferred from structure
CAS Number 390815-48-2[4]
Molecular Formula C₁₀H₁₁ClF₃NO₂[4]
Molecular Weight 269.65 g/mol [4]
Canonical SMILES COC(=O)C(N)C1=CC=C(C=C1)C(F)(F)F.ClInferred from structure
InChI Key ONARFOVIGCASPJ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are critical for predicting its behavior in various experimental settings, from reaction conditions to biological assays. While specific experimental data for the para-substituted isomer is not widely published, we can infer many of its properties from closely related analogs and the general characteristics of α-amino acid methyl ester hydrochlorides.

Table 2: Physical and Chemical Properties

PropertyValue (Predicted/Inferred)Rationale and Key Considerations
Physical State Solid, likely crystallineThe hydrochloride salt form promotes crystallinity. The meta-isomer is a solid.
Melting Point >150 °C (Decomposition likely)Amino acid hydrochlorides often have high melting points and can decompose.
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in less polar organic solvents like dichloromethane. Insoluble in non-polar solvents like hexanes.The salt form confers aqueous solubility. Polarity of the ester and aromatic ring allows for some solubility in polar organic solvents.
pKa (of NH₃⁺) ~7.5 - 8.5The electron-withdrawing trifluoromethyl group will decrease the basicity of the amino group compared to an unsubstituted analog.
LogP (Octanol/Water) 1.5 - 2.5The trifluoromethyl group significantly increases lipophilicity. The hydrochloride salt will favor the aqueous phase.

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are outlined below.

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.

  • Methine Proton (α-carbon): A singlet or broad singlet (δ ~5.0-5.5 ppm) for the proton attached to the chiral center.

  • Methyl Protons: A singlet (δ ~3.8 ppm) corresponding to the methyl ester group.

  • Amine Protons: A broad singlet (δ ~8.5-9.5 ppm) for the ammonium protons, which may exchange with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A resonance in the downfield region (δ ~170 ppm).

  • Aromatic Carbons: Signals in the aromatic region (δ ~125-135 ppm), including a quartet for the carbon attached to the CF₃ group due to C-F coupling.

  • Trifluoromethyl Carbon: A quartet (δ ~124 ppm) with a large C-F coupling constant.

  • Methine Carbon (α-carbon): A signal around δ 55-60 ppm.

  • Methyl Carbon: A resonance around δ 53 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad band from 2500-3000 cm⁻¹ characteristic of an ammonium salt.

  • C=O Stretch: A strong absorption around 1740-1750 cm⁻¹ for the ester carbonyl.

  • C-F Stretches: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ range.

Mass Spectrometry
  • Electrospray Ionization (ESI+): The expected molecular ion peak [M-Cl]⁺ would be observed at m/z ~234.07.

Chemical Properties and Stability

As an α-amino acid methyl ester hydrochloride, the compound's reactivity is primarily dictated by the amino and ester functional groups.

  • Stability: The hydrochloride salt is significantly more stable than the free base, which can be prone to self-condensation or degradation.[3] It should be stored in a cool, dry place under an inert atmosphere to prevent moisture absorption.

  • Reactivity:

    • The amino group can be acylated, alkylated, or used in peptide coupling reactions after neutralization to the free base.

    • The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

    • The trifluoromethyl group is generally stable under most reaction conditions.

Synthesis and Characterization Workflow

A robust synthesis and characterization workflow is crucial for obtaining and validating this compound.

Proposed Synthesis Protocol

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the corresponding amino acid with methanol in the presence of a chlorinating agent, such as thionyl chloride or trimethylchlorosilane.[5][6]

Step-by-step Methodology:

  • Reaction Setup: Suspend 1 equivalent of 2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid in anhydrous methanol (10-20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Esterification: Cool the suspension in an ice bath and slowly add 1.2 equivalents of thionyl chloride dropwise.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, then gently reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from a suitable solvent system, such as methanol/diethyl ether, to yield the pure this compound.

  • Drying: Dry the purified product under vacuum.

Characterization Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopy cluster_physical Physical Properties Synthesis Synthesized Product Purity Purity Assessment (HPLC/LC-MS) Synthesis->Purity Initial Analysis Identity Identity Confirmation Purity->Identity NMR 1H & 13C NMR Identity->NMR IR FT-IR Identity->IR MS Mass Spectrometry Identity->MS MP Melting Point Identity->MP Sol Solubility Identity->Sol Final Final Validated Compound

Caption: Workflow for Synthesis and Characterization.

Applications in Drug Development and Research

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethyl group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and enhance membrane permeability due to its lipophilic nature.[1] As such, this compound serves as a valuable building block for the synthesis of novel pharmaceutical candidates and as a scaffold in combinatorial chemistry libraries. Its structural similarity to phenylalanine suggests its potential use in creating peptide mimics or as a precursor to enzyme inhibitors.[7]

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. This guide has provided a comprehensive overview of its known and inferred physicochemical properties, a roadmap for its synthesis and characterization, and insights into its potential applications. A thorough understanding of these properties is the foundation for its effective use in the development of new chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Retrieved from [Link]

  • RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-TFM. Retrieved from [Link]

  • ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • PubMed Central. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

  • PubMed Central. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation.
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A Guide to the Comprehensive Structural Analysis of Methyl Amino[4-(trifluoromethyl)phenyl]acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous confirmation of a molecule's chemical structure is a foundational requirement in drug development and chemical research. It ensures identity, purity, and provides the basis for understanding structure-activity relationships (SAR). This guide presents a comprehensive, multi-technique strategy for the structural elucidation of methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride. We move beyond a simple recitation of methods to provide an integrated analytical workflow, explaining the causality behind experimental choices and demonstrating how orthogonal techniques coalesce to provide an unambiguous structural assignment. This document serves as a practical blueprint for scientists tasked with characterizing complex small molecules, emphasizing a self-validating system of protocols from initial assessment to final confirmation.

Introduction: The Imperative for Rigorous Structural Verification

This compound is a substituted phenylacetate derivative featuring several key functional groups: a secondary amine hydrochloride, a methyl ester, and a trifluoromethyl group on an aromatic ring. Each of these moieties presents unique analytical signatures and potential challenges. In pharmaceutical development, even minor ambiguities in structure, such as isomeric uncertainty or incorrect salt form identification, can lead to significant delays, regulatory hurdles, and compromised safety and efficacy.

Therefore, a robust analytical strategy does not rely on a single technique but rather on a confluence of orthogonal methods. Each method probes a different aspect of the molecule's constitution, and together, they provide a cross-verifiable and definitive structural picture. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Single-Crystal X-ray Diffraction, and Elemental Analysis in a logical, synergistic workflow.

Initial Assessment: Physicochemical Properties

Before embarking on advanced spectroscopic analysis, a summary of the basic physicochemical properties provides a crucial starting point.

PropertyExpected ValueSignificance
Chemical Formula C₁₀H₁₁ClF₃NO₂Defines the elemental constituents and their ratios.
Molecular Weight 285.65 g/mol A key parameter for confirmation by Mass Spectrometry.
Appearance White to off-white crystalline solidProvides a baseline for physical inspection and purity assessment.
Salt Form HydrochlorideSignificantly impacts solubility, stability, and spectroscopic behavior, particularly of the amine group.[1]

The Integrated Analytical Workflow

A successful structural elucidation campaign follows a logical progression where the results of one technique inform the next. A single analytical method is rarely sufficient for complete characterization. Mass spectrometry, for instance, can provide a molecular formula, but it cannot distinguish between isomers. NMR can define connectivity but may not definitively establish stereochemistry in all cases. The synergy of these techniques provides the required certainty.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Confirmatory Analysis cluster_2 Final Confirmation MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR Provides MW & Formula XRAY X-Ray Crystallography MS->XRAY Informs & Corroborates EA Elemental Analysis MS->EA FTIR FTIR Spectroscopy NMR->FTIR Suggests Connectivity & Functional Groups NMR->XRAY Informs & Corroborates NMR->EA FTIR->NMR FTIR->XRAY Informs & Corroborates FTIR->EA Structure Structure Confirmed XRAY->Structure EA->Structure

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For this specific compound, a suite of 1D NMR experiments is required: ¹H, ¹³C, and ¹⁹F.

Causality of Experimental Choices:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its polarity readily dissolves the hydrochloride salt, and its high boiling point allows for stable acquisitions. Crucially, it contains no exchangeable protons that would obscure the signals from the amine (N-H) protons.

  • Multi-nuclear Approach: The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR essential. Furthermore, the fluorine atoms will couple to nearby carbon atoms, providing valuable information in the ¹³C NMR spectrum.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Expected Signal (ppm)MultiplicityIntegrationAssignmentRationale
~ 9.0 - 10.0Broad singlet2H-NH₂⁺-The acidic protons of the ammonium group are often broad and downfield. Their exchangeability can be confirmed by a D₂O shake experiment, which would cause the signal to disappear.
~ 7.8 (A)Doublet2HAr-HProtons on the aromatic ring ortho to the electron-withdrawing -CF₃ group are deshielded and appear downfield.[3] They will be split by the meta protons.
~ 7.6 (B)Doublet2HAr-HProtons meta to the -CF₃ group. They will be split by the ortho protons, resulting in a characteristic AA'BB' system for the para-substituted ring.
~ 5.5Singlet1Hα-CHThe proton alpha to both the ester and the aromatic ring is a singlet as it has no adjacent proton neighbors.
~ 3.7Singlet3H-OCH₃The methyl ester protons are in a distinct chemical environment and appear as a sharp singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms. The key feature for this molecule will be the coupling between carbon and fluorine atoms (J-coupling).[4]

| Expected Signal (ppm) | Multiplicity (due to ¹⁹F) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~ 169 | Singlet | C=O | The ester carbonyl carbon is typically found in this downfield region. | | ~ 140 | Quartet (²JCF ≈ 32 Hz) | Ar-C-CF₃ | The ipso-carbon directly attached to the -CF₃ group is split into a quartet by the three fluorine atoms.[4][5] | | ~ 132 | Singlet | Ar-C-CH | The carbon attached to the aminoacetate moiety. | | ~ 126 | Quartet (³JCF ≈ 4 Hz) | Ar-CH (ortho) | The aromatic carbons ortho to the -CF₃ group show smaller long-range coupling. | | ~ 125 | Singlet | Ar-CH (meta) | Aromatic carbons meta to the -CF₃ group. | | ~ 124 | Quartet (¹JCF ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling constant and is split into a prominent quartet.[4][6] | | ~ 60 | Singlet | α-CH | The alpha-carbon of the acetate group. | | ~ 53 | Singlet | -OCH₃ | The methyl ester carbon. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds.[7][8] Given the absence of other fluorine atoms in the molecule, a simple spectrum is expected.

  • Expected Signal: A single, sharp singlet around -61 to -63 ppm (relative to CFCl₃). The absence of coupling confirms that there are no other fluorine atoms or nearby protons within a three-bond range that would typically cause splitting. The chemical shift is characteristic of an aromatic -CF₃ group.[9]

  • Significance: This experiment provides unambiguous confirmation of the presence and electronic environment of the trifluoromethyl group. It is also an excellent tool for quantitative analysis (qNMR) due to the lack of background signals.[7]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental composition.[10]

Causality of Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique ideal for polar, pre-charged molecules like hydrochloride salts, minimizing fragmentation and maximizing the signal for the molecular ion.[11]

  • Detection Mode: Positive ion mode will be used, as the amine nitrogen is readily protonated. We expect to observe the molecular ion of the free base, [M+H]⁺.

  • High-Resolution MS (HRMS): Using an Orbitrap or Time-of-Flight (TOF) analyzer is critical. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Expected Results:

  • Parent Ion: The primary observed ion will be the protonated free base at m/z 250.0796, corresponding to the formula [C₁₀H₁₁F₃NO₂ + H]⁺. The chloride ion is not observed in positive mode.

  • Isotopic Pattern: The high-resolution instrument will resolve the isotopic peaks, and the observed pattern must match the theoretical pattern for C₁₀H₁₁F₃NO₂.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By isolating the parent ion (m/z 250) and subjecting it to collision-induced dissociation, characteristic fragments would be observed, such as the loss of the methoxycarbonyl group (-•COOCH₃).

MS_Fragmentation Parent Parent Ion [M+H]⁺ m/z = 250.0796 Frag1 Loss of •COOCH₃ (59 Da) m/z = 191.0531 Parent->Frag1 Primary Fragmentation Frag2 Loss of CH₃OH (32 Da) m/z = 218.0531 Parent->Frag2 Rearrangement

Caption: Plausible MS/MS fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[12] For a hydrochloride salt, the spectrum will differ significantly from its free-base counterpart.[1]

Wavenumber (cm⁻¹)Vibration TypeAssignmentSignificance
~ 3200 - 2800N-H Stretch (broad)-NH₂⁺-This very broad and strong absorption band, often called the "ammonium band," is characteristic of a protonated amine and is a key indicator of the hydrochloride salt form.[1]
~ 1745C=O StretchEster CarbonylStrong, sharp peak confirming the presence of the methyl ester functional group.
~ 1610, 1520C=C StretchAromatic RingPeaks characteristic of the aromatic ring skeletal vibrations.
~ 1320C-F Stretch (symmetric)Ar-CF₃A very strong and characteristic absorption confirming the presence of the trifluoromethyl group.[5]
~ 1250C-O StretchEster C-OStrong absorption associated with the ester linkage.

Definitive Structure: X-ray Crystallography and Elemental Analysis

While the combination of NMR, MS, and FTIR provides overwhelming evidence for the proposed structure, X-ray crystallography and elemental analysis offer the highest level of confirmation.

Single-Crystal X-ray Diffraction

This technique is considered the "gold standard" for structural determination. By diffracting X-rays off a single, high-quality crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state.[13][14]

  • Why it's authoritative: It provides an absolute, unambiguous map of atomic positions, bond lengths, and bond angles.[13] It will not only confirm the connectivity established by NMR but also reveal the conformation of the molecule and the packing arrangement within the crystal lattice, including the location of the chloride counter-ion and any intermolecular interactions like hydrogen bonding.

Elemental Analysis (CHN)

Elemental analysis provides the empirical formula of a compound by determining the mass percentage of its constituent elements (Carbon, Hydrogen, Nitrogen).[15][16]

  • Why it's a self-validating system: The experimentally determined percentages must match the theoretical percentages calculated from the proposed molecular formula (C₁₀H₁₁ClF₃NO₂) within a narrow margin of error (typically ±0.4%). This provides independent, quantitative validation of the elemental composition derived from high-resolution mass spectrometry.

Theoretical vs. Experimental Data:

ElementTheoretical %Experimental %
Carbon (C)42.05%(Value to be determined)
Hydrogen (H)3.88%(Value to be determined)
Nitrogen (N)4.90%(Value to be determined)

A close match between the theoretical and experimental values provides strong, final confirmation of the molecular formula.

Detailed Experimental Protocols

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Vortex the tube until the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Use standard parameters with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment, often requiring only a few scans.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Set the mass spectrometer to positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Acquisition: Acquire data in full scan mode over an appropriate m/z range (e.g., 100-500) using a high-resolution analyzer (e.g., Orbitrap, TOF).

  • Formula Determination: Use the instrument's software to calculate the elemental composition of the accurately measured parent ion peak. The calculated formula must match the theoretical formula within a 5 ppm mass error tolerance.

Conclusion

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. High-resolution mass spectrometry establishes the elemental formula. A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy defines the precise atomic connectivity and confirms the presence of all key structural motifs. FTIR spectroscopy provides rapid verification of the essential functional groups and confirms the hydrochloride salt form. Finally, the "gold standard" of single-crystal X-ray diffraction and the fundamental check of elemental analysis provide absolute and quantitative confirmation. This integrated, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development.

References

  • Tóth, I. (2014). Answer to "What is the coupling constant for CF3 carbon in 13C-NMR?". ResearchGate. [Link]

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  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

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Sources

"spectroscopic data for Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a compound of interest in pharmaceutical research and development. In the absence of a publicly available, complete experimental dataset for this specific salt, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the characteristic features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation and analytical characterization of this and similar molecules. We will delve into the causality behind experimental choices and provide a self-validating system of protocols and interpretations, grounded in authoritative references.

Introduction and Molecular Structure

This compound is a substituted phenylacetate derivative. The structural integrity and purity of such compounds are paramount in research and development, particularly in the pharmaceutical industry. Spectroscopic techniques are the cornerstone of molecular characterization, providing a detailed fingerprint of the chemical structure. This guide will systematically deconstruct the predicted spectroscopic signature of the target molecule.

The structure combines several key functional groups that will be discernible through various spectroscopic methods: a para-substituted aromatic ring, an amine hydrochloride, a methyl ester, and a trifluoromethyl group. Understanding the interplay of these groups is essential for accurate spectral interpretation.

cluster_M This compound mol caption Figure 1: Molecular Structure

Caption: Figure 1: Molecular Structure of the target compound.

Experimental Protocols: A Self-Validating Approach

The reliability of spectroscopic data hinges on the integrity of the experimental methodology. The following protocols are standard in the field and are designed to ensure data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O), in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., from the -NH₃⁺ group).[1][2][3][4]

  • Instrumentation: Data would be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard pulse sequence would be used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence would be used to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As the compound is a solid, the KBr pellet method is a robust choice.[5] A small amount of the sample (1-2 mg) would be finely ground with ~100 mg of dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[5] Alternatively, Attenuated Total Reflectance (ATR) could be used, which requires minimal sample preparation.[5][6]

  • Instrumentation: A standard FT-IR spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal would be taken and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Ionization Method: Electrospray Ionization (ESI) is the most suitable technique for this compound as it is a salt and, therefore, already exists in an ionized form in solution.[7][8][9][10] ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.[8]

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, would provide accurate mass measurements.

  • Sample Introduction: The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to aid ionization) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

cluster_workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation start Sample of this compound prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Prepare KBr Pellet or use ATR start->prep_ir prep_ms Dissolve in Methanol/Acetonitrile start->prep_ms acq_nmr NMR Spectrometer (¹H and ¹³C) prep_nmr->acq_nmr acq_ir FT-IR Spectrometer prep_ir->acq_ir acq_ms ESI Mass Spectrometer prep_ms->acq_ms analysis_nmr Chemical Shifts, Splitting Patterns, Integration acq_nmr->analysis_nmr analysis_ir Vibrational Frequencies of Functional Groups acq_ir->analysis_ir analysis_ms Molecular Ion Peak, Fragmentation Pattern acq_ms->analysis_ms end Structural Elucidation analysis_nmr->end analysis_ir->end analysis_ms->end caption Figure 2: Workflow for Spectroscopic Analysis

Caption: Figure 2: Workflow for Spectroscopic Analysis.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0 - 8.5Broad Singlet3H-NH₃⁺
~7.8Doublet2HAromatic H (ortho to -CF₃)
~7.6Doublet2HAromatic H (ortho to -CH(NH₃⁺)-)
~5.0Singlet1H-CH (NH₃⁺)COOCH₃
~3.8Singlet3H-COOCH

Interpretation:

  • -NH₃⁺ Protons (δ ~8.0 - 8.5): The protons of the ammonium group are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet. This signal would disappear upon the addition of D₂O due to proton-deuterium exchange, which is a key diagnostic test for exchangeable protons.

  • Aromatic Protons (δ ~7.6 and ~7.8): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often simplifies to two doublets. The trifluoromethyl group is a strong electron-withdrawing group, which will deshield the adjacent protons (ortho to -CF₃), shifting them downfield to around δ 7.8. The aminoacetate group is also electron-withdrawing, and the protons ortho to this group are expected around δ 7.6.[11][12][13]

  • Methine Proton (-CH-, δ ~5.0): The proton alpha to the carbonyl group and the ammonium group will be deshielded by both and is predicted to appear as a singlet around δ 5.0.

  • Methyl Protons (-OCH₃, δ ~3.8): The protons of the methyl ester group are in a relatively standard electronic environment and are expected to appear as a sharp singlet around δ 3.8.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly dependent on the hybridization and the electronic effects of neighboring atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity (Coupled) Assignment
~170SingletC =O (Ester)
~135SingletAromatic C (ipso to -CH(NH₃⁺)-)
~132Quartet (²JCF ≈ 30-35 Hz)Aromatic C (ipso to -CF₃)
~128SingletAromatic C (ortho to -CH(NH₃⁺)-)
~126Quartet (³JCF ≈ 3-4 Hz)Aromatic C (ortho to -CF₃)
~124Quartet (¹JCF ≈ 270-280 Hz)-C F₃
~55Singlet-C H(NH₃⁺)COOCH₃
~53Singlet-COOC H₃

Interpretation:

  • Carbonyl Carbon (δ ~170): The ester carbonyl carbon is expected to appear in the typical downfield region for such functional groups.

  • Aromatic Carbons (δ ~126-135): The four distinct aromatic carbons will have chemical shifts influenced by the substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (²JCF). Similarly, the carbons ortho to the -CF₃ group will also show smaller quartet splitting (³JCF).[14]

  • Trifluoromethyl Carbon (-CF₃, δ ~124): The carbon of the trifluoromethyl group will be a prominent feature, appearing as a quartet with a large one-bond coupling constant (¹JCF) of approximately 270-280 Hz.[15] Its chemical shift is within the aromatic region.[15]

  • Alpha and Methoxy Carbons (δ ~55 and ~53): The aliphatic carbons will appear in the upfield region of the spectrum, with their specific shifts influenced by the adjacent heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Intensity Vibration
3000 - 2700Strong, Broad-NH₃⁺ stretching
~3100MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching
~1745StrongC=O stretching (Ester)
1620 - 1560Medium-NH₃⁺ bending
~1600, ~1480Medium to WeakAromatic C=C stretching
1300 - 1100StrongC-F stretching
~1250StrongC-O stretching (Ester)

Interpretation:

  • -NH₃⁺ Vibrations: The most characteristic feature will be the broad and strong absorption band for the N-H stretching of the ammonium salt, typically appearing in the 3000-2700 cm⁻¹ region.[16] Additionally, the N-H bending vibration is expected between 1620 and 1560 cm⁻¹.[16][17]

  • C=O Stretching: A strong, sharp peak around 1745 cm⁻¹ is characteristic of the carbonyl group in an ester.

  • C-F Stretching: The trifluoromethyl group will give rise to very strong absorption bands in the 1300-1100 cm⁻¹ region due to the C-F stretching vibrations.

  • Aromatic and Aliphatic Vibrations: Standard aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, will be present in their expected regions.

Mass Spectrometry

Using ESI in positive ion mode, the expected mass spectrum would show the molecular ion and characteristic fragment ions.

Predicted m/z Ion Interpretation
264.08[M+H]⁺Protonated molecule (base form)
205.06[M+H - COOCH₃]⁺Loss of the methoxycarbonyl radical
146.05[M+H - COOCH₃ - CF₃]⁺Subsequent loss of the trifluoromethyl group

Interpretation:

The base peak in the ESI mass spectrum is expected to be the protonated molecule (of the free amine), [M+H]⁺, at an m/z of approximately 264.08. The fragmentation pattern would likely proceed through characteristic losses of stable neutral fragments.

cluster_frag Predicted ESI-MS Fragmentation Pathway mol [M+H]⁺ m/z = 264.08 frag1 [M+H - COOCH₃]⁺ m/z = 205.06 mol->frag1 - COOCH₃ frag2 [M+H - COOCH₃ - CF₃]⁺ m/z = 146.05 frag1->frag2 - CF₃ caption Figure 3: Predicted Fragmentation Pathway

Caption: Figure 3: Predicted Fragmentation Pathway of the target compound.

This predicted fragmentation is based on the general principles of mass spectrometry, where cleavage often occurs at bonds adjacent to heteroatoms and results in the loss of stable neutral molecules or radicals.[18][19]

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By integrating fundamental principles of spectroscopy with data from analogous compounds, we have constructed a comprehensive and authoritative framework for the characterization of this molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein offer a robust baseline for researchers and scientists, enabling them to confidently identify and verify the structure of this compound in a laboratory setting. This predictive approach underscores the power of spectroscopic analysis in modern chemical and pharmaceutical research.

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An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development for the unambiguous structural elucidation and purity assessment of synthesized compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride, a key intermediate in the synthesis of various biologically active molecules. This document will delve into the theoretical principles governing the spectral features of this molecule, including the profound influence of the electron-withdrawing trifluoromethyl group and the protonation of the amino group. A comprehensive, step-by-step protocol for sample preparation and data acquisition is also presented, ensuring reproducibility and accuracy in your experimental work.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl-substituted phenylglycine scaffold. The trifluoromethyl group is a bioisostere for a methyl group and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, precise characterization of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredients. NMR spectroscopy provides an unparalleled, non-destructive method to confirm its molecular structure with atomic-level resolution.

This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, offering insights into the chemical environment of each nucleus within the molecule.

Molecular Structure and Key NMR-Active Nuclei

A foundational understanding of the molecule's structure is essential for accurate spectral interpretation.

Figure 2. Predicted ¹H NMR chemical shifts.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm) Multiplicity (due to ¹⁹F coupling) Coupling Constant (J, Hz)
C=O (Ester) ~170-175singlet-
Aromatic C (ipso-CH(NH₃⁺)) ~135-140singlet-
Aromatic C (ortho to CH(NH₃⁺)) ~128-132singlet-
Aromatic C (ortho to CF₃) ~125-128quartet²J(C-F) ≈ 30-35
Aromatic C (ipso-CF₃) ~128-132quartet¹J(C-F) ≈ 270-280
CF₃ ~123-126quartet¹J(C-F) ≈ 270-280
α-C ~55-60singlet-
OCH₃ ~52-55singlet-
Rationale for ¹³C Chemical Shifts and Couplings
  • Carbonyl Carbon (C=O): As is characteristic for ester carbonyls, this carbon resonates far downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the trifluoromethyl group (ipso-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. Similarly, the carbons ortho to the CF₃ group will also show a smaller quartet splitting due to two-bond C-F coupling.

  • Trifluoromethyl Carbon (CF₃): This carbon will also appear as a quartet with a large one-bond coupling constant, a hallmark of the CF₃ group.

  • Alpha-Carbon (α-C): The α-carbon, bonded to the nitrogen and the phenyl ring, will be found in the aliphatic region.

  • Methoxy Carbon (OCH₃): The methyl carbon of the ester appears in the aliphatic region, typically around 52-55 ppm.

Figure 3. Predicted ¹³C NMR chemical shifts and key C-F couplings.

Conclusion: A Powerful Tool for Structural Verification

This in-depth guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the trifluoromethyl group and the hydrochloride salt on chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided experimental protocols offer a robust methodology for obtaining high-quality, reproducible NMR data, which is critical for advancing drug discovery and development programs.

References

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An In-depth Technical Guide to 19F NMR Spectroscopy of Trifluoromethylphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethylphenyl motif has become nearly ubiquitous in modern pharmaceuticals, agrochemicals, and materials science. Its profound impact on molecular properties such as metabolic stability, lipophilicity, and binding affinity is well-established. For scientists working with these compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is not merely an analytical option; it is an indispensable tool offering unparalleled sensitivity and a clear window into molecular structure, dynamics, and environment. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of ¹⁹F NMR as applied to trifluoromethylphenyl compounds. We will move from foundational principles to advanced applications, focusing on the causality behind experimental choices to empower you to design robust, self-validating experiments and accurately interpret the rich data that ¹⁹F NMR provides.

The Unique Synergy: Why ¹⁹F NMR and the Trifluoromethylphenyl Group Are a Perfect Match

The power of ¹⁹F NMR spectroscopy stems from the intrinsic properties of the ¹⁹F nucleus: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1][2][3] When this sensitive nucleus is part of a trifluoromethyl (-CF₃) group attached to a phenyl ring, a powerful analytical probe is created.

The key advantages of this system are:

  • High Sensitivity & Signal Amplification: The three equivalent fluorine nuclei of the -CF₃ group provide a threefold amplification of the NMR signal.[4]

  • Clear Spectral Window: Biological systems have a negligible natural fluorine background, meaning any observed ¹⁹F signal is free from endogenous interference.[1][3][5] This makes it an ideal tool for in-vitro and even in-vivo studies.[3][5]

  • Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, spanning a range of over 300 ppm for organofluorine compounds.[3][5] Subtle changes in conformation, solvent exposure, or binding events can induce significant and easily detectable changes in the chemical shift.[4][6]

  • A "Reporter" Group: The trifluoromethylphenyl group acts as an inert, information-rich reporter on its molecular surroundings, making it a cornerstone of techniques like fragment-based drug discovery.[7]

G Topic 19F NMR of Trifluoromethylphenyl Compounds Adv1 High Sensitivity (100% Abundance, Spin 1/2) Topic->Adv1 Adv2 No Background Signal in Biological Systems Topic->Adv2 Adv3 Large Chemical Shift Dispersion Topic->Adv3 Adv4 CF3 Group Signal Amplification (3F) Topic->Adv4 App1 Structural Elucidation Adv1->App1 App2 Drug Discovery (Fragment Screening) Adv1->App2 Detects weak binders App4 In-Vivo & Metabolic Studies Adv2->App4 Adv3->App1 Sensitive to environment App3 Protein-Ligand Interaction Studies Adv3->App3 Adv4->App2

Core advantages of the trifluoromethylphenyl group in 19F NMR.

Foundational Principles: Decoding the ¹⁹F Spectrum

A deep understanding of the information encoded in a ¹⁹F NMR spectrum is crucial for accurate interpretation. The two primary parameters are the chemical shift (δ) and spin-spin coupling (J).

Chemical Shift (δ): The Environmental Sensor

The chemical shift of the -CF₃ group is a precise indicator of its local electronic environment. For trifluoromethylphenyl compounds, the resonance typically appears in a spectral region between -50 and -70 ppm relative to the standard reference, CFCl₃.[5]

Factors Influencing the -CF₃ Chemical Shift:

  • Ring Substituents: Electron-donating groups on the phenyl ring increase electron density around the fluorine nuclei, causing increased shielding and a shift to a less negative (upfield) value. Conversely, electron-withdrawing groups cause deshielding and a shift to a more negative (downfield) value.[2]

  • Solvent Effects: The polarity and nature of the solvent can influence the chemical shift. It is critical to report the solvent used when citing a chemical shift value.

  • Binding Events: In drug discovery and chemical biology, a change in the chemical shift of a trifluoromethylphenyl-containing ligand upon addition of a target protein is a strong indicator of binding. The magnitude of the shift can provide insights into the nature of the binding pocket.[6]

Functional Group EnvironmentTypical ¹⁹F Chemical Shift Range (δ, ppm)
Aryl-CF₃ (general)-50 to -70[5]
Precursor Oximes (Z- and E-)-61 to -68[8]
Diaziridines-75 to -76[8]
α-Oxygenated Trifluoromethyls-77 to -79[8]
Note: Referenced to CFCl₃ at 0 ppm. Shifts are approximate and can vary based on solvent and specific molecular structure.
Spin-Spin Coupling (J): The Connectivity Map

Spin-spin coupling arises from the interaction of nuclear spins through the intervening chemical bonds. The resulting splitting pattern in the spectrum provides direct evidence of covalent connectivity. In trifluoromethylphenyl compounds, the -CF₃ group couples to nearby ¹H and ¹³C nuclei, and potentially to other ¹⁹F nuclei.

  • ¹⁹F-¹H Coupling: The three equivalent fluorine atoms will couple to protons on the phenyl ring. This coupling extends over several bonds, with typical magnitudes of:

    • ³JFH (ortho): ~7-10 Hz

    • ⁴JFH (meta): ~1-3 Hz

    • ⁵JFH (para): ~1-3 Hz Observing these couplings confirms the relative positions of substituents on the ring. Often, ¹H decoupling is used to simplify the ¹⁹F spectrum to a singlet, which increases the signal-to-noise ratio.[5]

  • ¹⁹F-¹³C Coupling: Coupling to the carbon of the phenyl ring (¹JFC) and other carbons is also present and can be observed in ¹³C spectra or specialized 2D correlation experiments.

  • ¹⁹F-¹⁹F Coupling: In molecules with multiple fluorine substituents, long-range (4- and 5-bond) couplings between the -CF₃ group and other fluorine atoms on the ring can be observed.[5] These homonuclear coupling constants are generally larger than ¹H-¹H couplings.[5]

Experimental Design and Protocol: A Self-Validating Workflow

The quality of ¹⁹F NMR data is directly dependent on rigorous experimental design. The following protocol outlines a self-validating system for acquiring high-quality data.

G A Sample Preparation B Spectrometer Setup A->B Calibrated Sample C Data Acquisition B->C Optimized Parameters D Data Processing C->D Raw FID E Analysis & Interpretation D->E Processed Spectrum

High-level workflow for 19F NMR spectroscopy experiments.
Step-by-Step Experimental Protocol

1. Sample Preparation (The Foundation)

  • Objective: To prepare a homogeneous sample free of contaminants with an accurate concentration and a reliable chemical shift reference.

  • Methodology:

    • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the analyte is fully soluble. Ensure the solvent does not have signals that overlap with regions of interest.

    • Analyte Concentration: For routine characterization, a concentration of 5-10 mM is typically sufficient. For studying weak interactions or for quantitative NMR (qNMR), concentrations must be known precisely.

    • Reference Standard:

      • Internal Standard: Add a small amount of a known concentration of a stable, non-reactive fluorinated compound (e.g., trifluorotoluene) that has a single resonance far from the analyte signals. This is the gold standard for qNMR as it corrects for variations in sample volume and spectrometer performance.

      • External Standard: A sealed capillary containing a reference compound is placed inside the NMR tube. This is used when the internal standard might interact with the analyte.

    • Filtration: Filter the final solution into a high-quality NMR tube (e.g., Norell, Wilmad) using a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter that can degrade spectral quality.

2. Spectrometer Setup & Data Acquisition (The Measurement)

  • Objective: To configure the NMR spectrometer with parameters optimized for the ¹⁹F nucleus and the specific experimental goal.

  • Methodology:

    • Tuning and Matching: Ensure the NMR probe is correctly tuned to the ¹⁹F frequency. Modern spectrometers with cryoprobes offer significant sensitivity gains.[4]

    • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve a narrow, symmetrical lock signal, which translates to high-resolution spectra.

    • Key Acquisition Parameters:

      • Pulse Sequence: A simple pulse-acquire sequence is often sufficient. For quantitative results, use inverse-gated decoupling to eliminate NOE effects while collapsing ¹⁹F-¹H couplings.[9]

      • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The large chemical shift range of ¹⁹F is a key feature.[5]

      • Relaxation Delay (d1): This is a critical parameter. The delay between pulses must be long enough to allow the nuclei to fully relax back to equilibrium. For quantitative accuracy, d1 should be set to at least 5 times the longest T₁ relaxation time of any signal in the spectrum.[9] A typical starting point is 2-5 seconds, but T₁ should be measured for unknown compounds.

      • Number of Scans: This depends on the sample concentration. More scans will improve the signal-to-noise ratio.

3. Data Processing (The Refinement)

  • Objective: To convert the raw time-domain data (Free Induction Decay, FID) into an interpretable frequency-domain spectrum.

  • Methodology:

    • Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier transform.

    • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in pure absorption mode.

    • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

    • Referencing: Calibrate the chemical shift axis by setting the reference compound signal to its known literature value.

    • Integration: For quantitative analysis, carefully integrate the signals of interest. The integral value is directly proportional to the number of nuclei contributing to the signal.

Advanced Concepts: Probing Dynamics and Interactions

Beyond structural confirmation, ¹⁹F NMR provides deep insights into molecular dynamics and intermolecular interactions.

Relaxation Dynamics (T₁ and T₂)
  • Spin-Lattice Relaxation (T₁): This measures the rate at which the nuclear spins return to thermal equilibrium after perturbation by an RF pulse. T₁ is sensitive to fast molecular motions (picosecond to nanosecond timescale).

  • Spin-Spin Relaxation (T₂): This measures the rate of decay of the transverse magnetization and determines the signal's linewidth. T₂ is sensitive to both fast and slow motions.[4]

For the -CF₃ group, relaxation is often dominated by two mechanisms:

  • Dipole-Dipole (DD) Interactions: Through-space interactions with nearby protons.[6]

  • Chemical Shift Anisotropy (CSA): The shielding of the nucleus is orientation-dependent. In large, slowly tumbling molecules, this becomes a very efficient relaxation mechanism.[4] However, the rapid internal rotation of the -CF₃ group effectively averages much of the CSA, resulting in sharper lines than might otherwise be expected, a key advantage for studying large proteins.[4]

Measuring T₁ and T₂ can reveal information about ligand binding, as a small molecule's relaxation times will change dramatically when it binds to a large, slowly tumbling protein.[6]

G Relax 19F Relaxation (T1, T2) CSA Chemical Shift Anisotropy (CSA) Relax->CSA DD Dipole-Dipole (DD) Interactions (19F-1H) Relax->DD Info2 Internal Motion (e.g., CF3 group rotation) Relax->Info2 Modulates CSA & DD Info1 Molecular Tumbling Rate (Overall Dynamics) CSA->Info1 Dominant for large molecules Info3 Internuclear Distances (3D Structure) DD->Info3 Distance dependent (r-6)

Relationship between 19F relaxation mechanisms and molecular information.
The Nuclear Overhauser Effect (NOE)

The NOE is a through-space magnetization transfer between nuclear spins that are close in proximity (typically < 5 Å). ¹⁹F{¹H} NOE experiments can be performed to identify which protons are physically close to the trifluoromethyl group.[6] This is an exceptionally powerful tool for:

  • Determining the 3D conformation of a molecule.

  • Mapping the binding pose of a trifluoromethylphenyl-containing ligand in the active site of a protein.[6]

Applications in Research and Drug Development

The properties of the trifluoromethylphenyl group make it a versatile tool across various scientific domains.

Application AreaTechnique & RationaleKey Insights
Fragment-Based Drug Discovery (FBDD) Ligand-Observed ¹⁹F NMR Screening: A library of small, fluorinated fragments is screened against a protein target. A change in the ¹⁹F signal (chemical shift, line broadening) indicates binding. The high sensitivity and lack of background make this highly efficient for detecting weak binders.[7]Hit identification, druggability assessment, competitive binding analysis.[7]
Protein-Ligand Interaction Studies Chemical Shift Perturbation: Titrating a protein into a solution of a trifluoromethylphenyl-containing ligand causes shifts in the ¹⁹F resonance, confirming interaction and allowing for the determination of binding affinity (KD).Binding confirmation, affinity ranking, mechanism of action.
Quantitative NMR (qNMR) Purity and Concentration Determination: Using a certified internal standard, the integral of the ¹⁹F signal can be used to determine the exact concentration or purity of a sample with high accuracy (±1%).[9]Purity assessment of APIs, reference standard characterization, formulation analysis.
In-Vivo Metabolism & Pharmacokinetics ¹⁹F MRS/MRI: The background-free nature of ¹⁹F allows for the non-invasive tracking of fluorinated drugs and their metabolites in living organisms.[5] Different metabolites often have distinct ¹⁹F chemical shifts.[3]Drug distribution, metabolic pathways, pharmacokinetic profiles.[5]
Reaction Monitoring Real-time Analysis: An NMR tube can be used as a reaction vessel inside the spectrometer to monitor the disappearance of a starting material and the appearance of a product in real-time by observing their unique ¹⁹F signals.Reaction kinetics, optimization of reaction conditions, mechanistic studies.

Conclusion

¹⁹F NMR spectroscopy of trifluoromethylphenyl compounds is a robust, information-dense technique that provides critical data for chemists and biologists. Its high sensitivity, large chemical shift dispersion, and freedom from background signals make it an unparalleled tool for everything from routine structural verification to complex studies of protein-ligand interactions and in-vivo metabolism. By understanding the fundamental principles and adopting rigorous, self-validating experimental protocols, researchers can fully harness the power of this technique to accelerate discovery and innovation in medicine and materials science.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • 19Flourine NMR. (n.d.). The Hebrew University of Jerusalem. Retrieved January 23, 2026, from [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 131–140. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved January 23, 2026, from [Link]

  • Grote, D., & Sander, W. (2005). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 43(7), 556-561. [Link]

  • Grote, D., & Sander, W. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, e202402820. [Link]

  • Lin, M., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 8, 1433. [Link]

  • Al-Suwaidan, I. A. (2023). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Sci. Pharm., 94(1), 11. [Link]

  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 26(8), 903-920. [Link]

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The Trifluoromethylated Amino Ester Scaffold: A Technical Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry and drug discovery. This in-depth technical guide focuses on the synthesis, biological activities, and mechanistic underpinnings of trifluoromethyl-containing amino esters. We will explore how the unique physicochemical properties of the CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—can be leveraged to design and develop novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a comprehensive analysis of the diverse biological activities associated with this promising class of compounds.

The Strategic Advantage of Trifluoromethylation in Amino Esters

The introduction of a trifluoromethyl group into an amino ester framework is a deliberate and strategic decision aimed at enhancing the molecule's drug-like properties. The CF3 group is often considered a "super-methyl" group, but its impact extends far beyond simple steric bulk.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The high electronegativity of the fluorine atoms in a CF3 group can significantly alter the electron distribution in the molecule. This can influence the pKa of nearby functional groups, such as the amino group, affecting its basicity and interaction with biological targets.

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group. This property can enhance a molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets.

  • Improved Binding Affinity: The CF3 group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and selectivity.

Synthesis of Trifluoromethyl-Containing Amino Esters: A Representative Protocol

A variety of synthetic routes to trifluoromethyl-containing amino esters have been developed. A common strategy involves the use of fluorinated building blocks. Below is a representative, multi-step synthesis for ethyl 4,4,4-trifluoro-3-aminobutanoate, a versatile intermediate.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-3-aminobutanoate

This protocol is a composite of established chemical transformations and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

This step involves a Claisen condensation reaction.

  • Reagents and Materials:

    • Sodium ethoxide solution in ethanol

    • Ethyl trifluoroacetate

    • Ethyl acetate

    • Anhydrous organic solvent (e.g., cyclohexane)

    • Anhydrous formic acid

    • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, and distillation apparatus.

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium ethoxide solution and cyclohexane.

    • Cool the mixture and add ethyl trifluoroacetate dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.

    • Add anhydrous ethyl acetate dropwise to the refluxing mixture.

    • Continue refluxing until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture, and carefully acidify with a mixture of anhydrous formic acid and ethyl acetate.

    • Perform a work-up involving filtration and distillation to isolate the crude ethyl 4,4,4-trifluoroacetoacetate[1]. The product can be further purified by vacuum distillation[1].

Step 2: Reductive Amination to Ethyl 4,4,4-trifluoro-3-aminobutanoate

This step converts the ketone to the desired amine.

  • Reagents and Materials:

    • Ethyl 4,4,4-trifluoroacetoacetate

    • Ammonium acetate or another ammonia source

    • Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation)

    • Anhydrous methanol or ethanol

    • Round-bottom flask, magnetic stirrer, and appropriate work-up and purification equipment.

  • Procedure:

    • Dissolve ethyl 4,4,4-trifluoroacetoacetate in anhydrous methanol in a round-bottom flask.

    • Add ammonium acetate in excess.

    • Carefully add sodium cyanoborohydride portion-wise while monitoring the reaction temperature.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

    • Perform an aqueous work-up, including extraction with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield ethyl 4,4,4-trifluoro-3-aminobutanoate.

Biological Activities of Trifluoromethyl-Containing Amino Esters and Related Compounds

The incorporation of the trifluoromethyl group into amino ester scaffolds has led to the discovery of compounds with a wide range of biological activities.

Anticancer Activity

While direct data for trifluoromethyl-containing amino esters is emerging, related compounds have shown significant promise. For instance, certain 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. One of the most active compounds, 7-chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated notable antiproliferative effects in the NCI-60 screen[4]. The cytotoxicity of various compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Azo-Schiff baseHeLa120.0[4]
Azo-Schiff baseMCF-7140.8[4]
AminonaphthoquinonesVarious0.49 - 3.89 µg/mL[5][6]
4-aminoquinoline derivativeMDA-MB-468Potent[7]
2-arylvinyl-4-aminoquinolineH-460, HT-29, HepG2, SGC-79010.05 - 0.85[8]
Antimicrobial Activity

Trifluoromethylated compounds have also been investigated for their antimicrobial properties. A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives revealed that a trifluoromethyl-substituted derivative showed good activity against tested bacteria, with a minimum inhibitory concentration (MIC) value as low as 3.12 μg/mL for a strain of MRSA[9]. Another study on 4-trifluoromethyl bithiazoles identified compounds with broad-spectrum antimicrobial activity against both viruses and bacteria, with some derivatives showing MIC values of 4 µg/mL against S. pyogenes and 16 µg/mL against S. aureus[10].

Compound ClassMicroorganismMIC ValueReference
N-(trifluoromethyl)phenyl pyrazoleMRSA3.12 µg/mL[9]
4-trifluoromethyl bithiazoleS. pyogenes4 µg/mL[10]
4-trifluoromethyl bithiazoleS. aureus16 µg/mL[10]
Trifluoromethyl ketoneE. faecalis3.12 µg/mL[9]
Trifluoromethyl ketoneE. faecium1.56 µg/mL[9]
Enzyme Inhibition

Trifluoromethyl ketones, which can be derived from trifluoromethyl-containing amino esters, are potent inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety is susceptible to nucleophilic attack by the hydroxyl or thiol group in the active site of these enzymes, leading to the formation of a stable hemiketal or hemithioketal adduct[2]. This often results in slow, tight-binding inhibition.

  • Caspase Inhibition: Dipeptidyl aspartyl fluoromethylketones have been identified as potent broad-spectrum caspase inhibitors, with IC50 values in the nanomolar range (6-60 nM) for different caspases[11].

  • Matrix Metalloproteinase (MMP) Inhibition: α-Trifluoromethyl-α-amino-β-sulfone hydroxamates have been developed as nanomolar inhibitors of matrix metalloproteinases[11].

Neuroprotective Effects

The potential for trifluoromethyl-containing compounds to exert neuroprotective effects is an emerging area of research. In vitro studies using SH-SY5Y neuroblastoma cells, a common model for neuronal studies, have shown that various compounds can protect against oxidative stress and apoptosis[2][12][13][14]. While direct studies on trifluoromethyl-containing amino esters are still developing, the principles of reducing oxidative stress and inhibiting apoptosis are key strategies in the search for treatments for neurodegenerative diseases.

Methodologies for Biological Evaluation

To assess the biological activity of newly synthesized trifluoromethyl-containing amino esters, a variety of standardized in vitro assays are employed.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (untreated cells and vehicle control).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The plate is incubated, and the lowest concentration that inhibits growth is determined.

  • Step-by-Step Protocol:

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in broth medium in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

    • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanistic Insights and Future Directions

The biological activity of trifluoromethyl-containing amino esters is intrinsically linked to the unique properties of the CF3 group. As enzyme inhibitors, the trifluoromethyl ketone moiety acts as a potent electrophile, forming a covalent adduct with the active site of serine or cysteine proteases.

G cluster_synthesis Representative Synthesis cluster_bioactivity Biological Evaluation Workflow cluster_mechanism Mechanism of Cysteine Protease Inhibition EtTFA Ethyl Trifluoroacetate TFAA_ester Ethyl 4,4,4-trifluoroacetoacetate EtTFA->TFAA_ester Claisen Condensation EtAc Ethyl Acetate EtAc->TFAA_ester NaOEt Sodium Ethoxide NaOEt->TFAA_ester ReductiveAmination Reductive Amination (e.g., NH4OAc, NaBH3CN) TFAA_ester->ReductiveAmination FinalProduct Ethyl 4,4,4-trifluoro-3-aminobutanoate ReductiveAmination->FinalProduct Compound Test Compound (Trifluoromethylated Amino Ester) CellCulture Cell Culture (e.g., Cancer cells, Neurons) Compound->CellCulture MicrobeCulture Microbial Culture (e.g., Bacteria, Fungi) Compound->MicrobeCulture MTT MTT Assay CellCulture->MTT MIC_Assay MIC Assay MicrobeCulture->MIC_Assay IC50 IC50 Determination (Anticancer Activity) MTT->IC50 MIC MIC Determination (Antimicrobial Activity) MIC_Assay->MIC Enzyme Cysteine Protease (Active Site Thiol: Cys-SH) Adduct Hemithioketal Adduct (Covalent Inhibition) Enzyme->Adduct Nucleophilic Attack Inhibitor Trifluoromethyl Ketone (R-CO-CF3) Inhibitor->Adduct

Sources

Unlocking New Frontiers: A Technical Guide to the Research Applications of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, ultimately enhancing its therapeutic potential.[1][2] This guide delves into the prospective research applications of a compelling, yet underexplored molecule: Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride. While direct research on this specific compound is nascent, its structural motifs—a trifluoromethylated phenyl ring coupled with an amino acetate backbone—suggest a wealth of opportunities for scientific investigation and drug discovery.

This document serves as a forward-looking technical guide for researchers, synthesizing established principles of medicinal chemistry with data from structurally related compounds to illuminate the potential pathways for investigation. We will explore the core chemical attributes of this compound and propose tangible research applications, complete with experimental frameworks, to empower scientists to unlock its full potential.

Physicochemical Properties and Structural Significance

To embark on a journey of discovery with any compound, a thorough understanding of its fundamental properties is paramount. While extensive experimental data for this compound is not yet widely available, we can infer key characteristics from its constituent parts and from data on analogous structures.

PropertyValue (Predicted/Inferred)Source
CAS Number 1202652-88-7[3]
Molecular Formula C10H11ClF3NO2[3]
Molecular Weight 269.65 g/mol [3]

The presence of the trifluoromethyl group is of paramount importance. This strongly electron-withdrawing moiety can significantly alter the electronic properties of the phenyl ring, influencing pKa and modulating interactions with biological targets.[2] Furthermore, the -CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The amino acid-like scaffold provides a chiral center and functional groups (amine and ester) that are amenable to a wide range of chemical modifications, making it an attractive building block for combinatorial chemistry and library synthesis.

Potential Research Applications: A Roadmap for Investigation

The true potential of this compound lies in its versatility as a scaffold for the development of novel therapeutics and research tools. Below, we outline several promising avenues for investigation, grounded in the known biological activities of structurally related molecules.

Central Nervous System (CNS) Agents

The trifluoromethylphenyl moiety is a common feature in a number of centrally acting drugs, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[4] The ability of the -CF3 group to enhance blood-brain barrier permeability makes this class of compounds particularly interesting for neurological and psychiatric applications.[1]

A notable structurally related compound, 4-trifluoromethyl-2,5-dimethoxyphenethylamine (2C-TFM), is a potent agonist of the 5-HT2A serotonin receptor, a key target in the treatment of depression and psychosis.[5] This suggests that derivatives of Methyl amino[4-(trifluoromethyl)phenyl]acetate could be synthesized and screened for activity at various serotonin and dopamine receptors.

CNS_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Methyl amino[4-(trifluoromethyl)phenyl]acetate HCl modify Amide Coupling / Ester Hydrolysis start->modify library Diverse Chemical Library modify->library receptor_binding Radioligand Binding Assays (5-HT, DA Receptors) library->receptor_binding functional_assay Functional Assays (e.g., Calcium Flux) receptor_binding->functional_assay selectivity Selectivity Profiling functional_assay->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar adme In vitro ADME/ Tox Assays sar->adme in_vivo In vivo Behavioral Models adme->in_vivo

Caption: Workflow for CNS-targeted drug discovery.

Protocol for Primary Binding Assay:

  • Objective: To determine the binding affinity of newly synthesized derivatives for a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, D2).

  • Materials:

    • Synthesized compounds (10 mM stock in DMSO).

    • Cell membranes expressing the receptor of interest.

    • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

    • Scintillation vials and cocktail.

    • Filtration apparatus.

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, incubate the cell membranes, radioligand, and test compound at a specific temperature for a defined period. c. Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand. d. Place the filters in scintillation vials with scintillation cocktail. e. Quantify the bound radioactivity using a scintillation counter. f. Calculate the Ki values to determine the binding affinity of the compounds.

Anti-inflammatory and Analgesic Agents

Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a trifluoromethyl group could lead to the development of novel anti-inflammatory agents with improved potency and pharmacokinetic profiles. Research has shown that fluorinated pyrazoles, which can be synthesized from trifluoromethylphenylhydrazine, possess anti-inflammatory properties.[6]

Proposed Research Trajectory:

  • Synthesis: Synthesize a series of amides and free acids from the parent compound.

  • In vitro Screening: Screen the synthesized compounds for their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes.

  • Cell-based Assays: Evaluate the anti-inflammatory effects in cell-based models, such as measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

  • In vivo Models: Test promising candidates in animal models of inflammation and pain, such as the carrageenan-induced paw edema model or the hot plate test.

Antiproliferative Agents for Oncology

The trifluoromethylphenyl motif is present in several approved and investigational anticancer drugs.[7] For instance, N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide is a selective androgen receptor modulator (SARM) with potential applications in cancer therapy.[8][9] The core structure of this compound can serve as a starting point for the synthesis of novel compounds to be screened for antiproliferative activity against various cancer cell lines. The synthesis of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas has been reported, and these compounds have shown antiproliferative activity against human cancer cell lines.[10]

Anticancer_Workflow A Methyl amino[4-(trifluoromethyl)phenyl]acetate HCl B Library Synthesis (e.g., Thioureas, Amides) A->B C High-Throughput Screening (e.g., MTT, CellTiter-Glo) B->C D Hit Confirmation & Dose-Response C->D E Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) D->E G Lead Optimization D->G E->G F In vivo Xenograft Models G->F

Caption: A logical progression for anticancer agent development.

Conclusion: A Call to Investigation

This compound represents a promising, yet largely untapped, resource for the discovery of novel chemical entities with therapeutic potential. Its strategic combination of a trifluoromethylphenyl group and an amino acetate core provides a versatile platform for the development of new agents targeting the central nervous system, inflammation, and cancer. The experimental frameworks and research trajectories outlined in this guide are intended to serve as a catalyst for further investigation, empowering researchers to explore the full scientific and therapeutic potential of this intriguing molecule. The path from a promising scaffold to a clinically relevant compound is arduous, but the journey begins with a single, well-informed step into the unknown.

References

  • 2C-TFM - Wikipedia. Available from: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available from: [Link]

  • CAS#:62451-84-7 | Methyl [3-(trifluoromethyl)phenyl]acetate | Chemsrc. Available from: [Link]

  • Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | CID 71744206 - PubChem. Available from: [Link]

  • Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate | C16H14F3NO3 | CID 26189829 - PubChem. Available from: [Link]

  • The Prohibited List | World Anti Doping Agency - WADA. Available from: [Link]

  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]

  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed. Available from: [Link]

  • WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof - Google Patents.
  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

  • Synthesis of Fluorinated Amino Acids | Request PDF - ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available from: [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas - MDPI. Available from: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. Available from: [Link]

  • Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against - ACS Publications - American Chemical Society. Available from: [Link]

  • Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression - PubMed. Available from: [Link]

Sources

"handling and storage guidelines for Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Handling and Storage of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

This guide provides comprehensive, technically grounded recommendations for the safe handling, storage, and disposal of this compound (CAS No. 1202652-88-7). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the scientific rationale underpinning them to ensure a self-validating system of laboratory safety.

Chemical and Physical Identity

This compound is a specialized organic compound, primarily utilized in laboratory research settings.[1] Understanding its fundamental properties is the bedrock of its safe manipulation.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClF₃NO₂[1]
Molecular Weight 269.65 g/mol [1]
CAS Number 1202652-88-7[1]
Synonyms Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride[1]

The presence of a trifluoromethyl group and a hydrochloride salt moiety significantly influences the compound's reactivity, solubility, and hygroscopic nature. The trifluoromethyl group, a strong electron-withdrawing group, can affect the acidity of the amine proton and the overall stability of the molecule. The hydrochloride salt form generally enhances water solubility and stability compared to the freebase.

Hazard Assessment and GHS Classification

A thorough understanding of the potential hazards is critical for implementing appropriate safety controls. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Acute Oral Toxicity (Category 4): This classification indicates that the substance may be harmful if swallowed.[1] The causality lies in the potential for the compound to be absorbed through the gastrointestinal tract and exert systemic toxic effects. Therefore, preventing ingestion is a primary safety objective.

Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[1] This informs the selection of appropriate fire-fighting measures and the necessity of respiratory protection in the event of a fire.

Core Directive: Safe Handling Protocols

Safe handling is not merely a checklist but a mindset grounded in scientific principles. The following protocols are designed to mitigate the identified risks.

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure. Engineering controls are the most effective means to achieve this.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][3] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. This is to prevent inhalation of the compound, which can cause respiratory irritation.[4]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[5] This is a critical preparatory measure for immediate decontamination in case of accidental eye or skin contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a crucial last line of defense. The selection of appropriate PPE is dictated by the compound's hazard profile.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2] This is to prevent eye contact, which can cause serious eye irritation.[2][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[2][5] This is to prevent skin contact, as the compound may be harmful if absorbed through the skin and can cause skin irritation.[2][4] Contaminated clothing should be removed immediately.[1]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator should be used.[5]

The following workflow diagram illustrates the decision-making process for handling this compound safely.

cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling A Assess Risks: - Review SDS - Understand Hazards B Verify Engineering Controls: - Fume Hood Operational? - Eyewash/Shower Accessible? A->B C Select & Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C D Weighing & Transfer: - Perform in Fume Hood - Minimize Dust Generation C->D Proceed to Handling E Solution Preparation: - Add solid to solvent slowly - Avoid splashing D->E F Decontaminate: - Clean work surfaces - Wipe down equipment E->F Procedure Complete G Dispose of Waste: - Follow institutional guidelines - Segregate waste streams F->G H Remove & Store PPE: - Remove gloves last - Wash hands thoroughly G->H cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Emergency Event (Spill or Exposure) ExposureType Identify Exposure Route Start->ExposureType Exposure SpillSize Assess Spill Size Start->SpillSize Spill Inhalation Move to Fresh Air Seek Medical Aid ExposureType->Inhalation Inhalation SkinContact Remove Contaminated Clothing Wash with Soap & Water (15 min) Seek Medical Aid ExposureType->SkinContact Skin EyeContact Flush Eyes with Water (15 min) Seek Medical Aid ExposureType->EyeContact Eye Ingestion Rinse Mouth Do NOT Induce Vomiting Seek Medical Aid ExposureType->Ingestion Ingestion SmallSpill Small Spill: - Alert personnel - Wear appropriate PPE - Absorb with inert material - Collect for disposal SpillSize->SmallSpill Manageable LargeSpill Large Spill: - Evacuate area - Alert emergency services - Prevent entry into drains SpillSize->LargeSpill Large/Uncontrolled

Emergency Response Decision Tree

Disposal Considerations: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Characterization: Unused this compound and any contaminated materials should be treated as hazardous waste.

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. [2][4]Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office. Leave the chemical in its original container where possible.

Conclusion

The safe handling and storage of this compound are predicated on a comprehensive understanding of its chemical properties and potential hazards. By adhering to the principles of engineering controls, utilizing appropriate personal protective equipment, and following the detailed protocols for storage, handling, and disposal outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. This self-validating system of safety, grounded in scientific causality, is essential for the responsible conduct of research and development.

References

  • Agilent Technologies. (2019). Methyl Acetate Safety Data Sheet. Retrieved from [Link]

  • Chemsrc. (2025). Methyl [3-(trifluoromethyl)phenyl]acetate Material Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride Material Safety Data Sheet. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this a valuable structural motif in drug discovery.[1] The purity of this intermediate is paramount, as even trace impurities can lead to side reactions, reduced yields in subsequent steps, and the generation of difficult-to-remove, structurally related byproducts in the final active pharmaceutical ingredient (API). This guide provides a detailed overview of robust purification techniques tailored to this specific molecule, grounded in fundamental chemical principles and supported by established methodologies for similar compounds.

Anticipating the Challenge: Common Impurities

Effective purification begins with understanding the potential impurities. The most common synthetic route to Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride is the Fischer esterification of 2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid with methanol, catalyzed by an acid like HCl or thionyl chloride.[2][3]

Based on this, the primary impurities are likely to be:

  • Unreacted Starting Material: 2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid.

  • Di-esterification Products: Minor byproducts from intermolecular reactions.

  • Residual Catalysts and Reagents: Including excess acid.

  • Solvent Residues: From both the reaction and initial workup.

  • Thermally Degraded Products: If the reaction was performed at elevated temperatures.

The purification strategies outlined below are designed to systematically remove these specific types of impurities.

Method 1: Recrystallization - The Workhorse of Purification

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid sample, yielding material of very high purity. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For amino acid ester hydrochlorides, a common and effective approach is to use a polar solvent in which the compound is soluble at elevated temperatures, and a less polar "anti-solvent" to induce precipitation upon cooling.[4]

Protocol for Recrystallization
  • Solvent Selection: Begin by selecting an appropriate primary solvent. Alcohols such as methanol or ethanol are excellent starting points due to the polar nature of the hydrochloride salt.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride and the minimum volume of warm primary solvent (e.g., ethanol) required to achieve complete dissolution. Gentle heating (to 40-60°C) may be necessary.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration to remove them.

  • Inducing Crystallization: Slowly add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise to the warm solution until the first sign of persistent cloudiness (turbidity) is observed.

  • Crystal Growth: Allow the flask to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or refrigerator for several hours. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold anti-solvent. Dry the purified crystals under vacuum to remove residual solvents.

Data Presentation: Recrystallization Solvent Systems
Primary Solvent (High Solubility)Anti-Solvent (Low Solubility)Expected PurityNotes
MethanolDiethyl Ether>99%A common and effective combination for hydrochloride salts.
EthanolEthyl Acetate>98.5%A slightly less volatile and flammable option than ether.
IsopropanolHexanes>98%Useful for removing more polar impurities.

Method 2: Acid-Base Liquid-Liquid Extraction

This technique is exceptionally useful for separating the target compound from non-basic organic impurities. It leverages the amine's ability to exist in a protonated, water-soluble form (the hydrochloride salt) or a deprotonated, organic-soluble "free base" form.[1][5][6][7]

Rationale and Workflow

The hydrochloride salt is first dissolved in an aqueous medium. By adding a base, the amine is neutralized to its free base form, which is less polar and can be extracted into an immiscible organic solvent. Acidic impurities will be converted to their conjugate bases and remain in the aqueous layer. The purified free base in the organic layer can then be re-converted to the hydrochloride salt.

start Crude Methyl amino[4-(trifluoromethyl)phenyl]acetate HCl in an Organic Solvent (e.g., Ethyl Acetate) wash1 Wash with a weak aqueous base (e.g., NaHCO3 solution) start->wash1 separate1 Separate Layers wash1->separate1 aq1 Aqueous Layer 1: Contains acidic impurities and unreacted starting amino acid separate1->aq1 org1 Organic Layer 1: Contains the free base of the target compound and neutral organic impurities separate1->org1 wash2 Wash with Brine org1->wash2 dry Dry organic layer (e.g., over Na2SO4) wash2->dry filter Filter dry->filter add_hcl Add ethereal HCl or bubble HCl gas filter->add_hcl precipitate Precipitate Pure Hydrochloride Salt add_hcl->precipitate isolate Isolate by Filtration precipitate->isolate final_product Pure Methyl amino[4-(trifluoromethyl)phenyl]acetate HCl isolate->final_product

Caption: Workflow for Acid-Base Extraction Purification.

Protocol for Acid-Base Extraction
  • Dissolution and Basification: Dissolve the crude hydrochloride salt in a separatory funnel containing deionized water and an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extraction of Free Base: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate, until the aqueous layer is basic (pH 8-9).[5] Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer, which contains acidic impurities. Collect the organic layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free amine as an oil or solid.

  • Salt Formation: To obtain the final hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent, or bubble dry HCl gas through the solution, until precipitation is complete.

  • Final Isolation: Collect the precipitated pure hydrochloride salt by vacuum filtration and dry under vacuum.

Method 3: Column Chromatography

For complex mixtures or when very high purity is required, column chromatography offers excellent separation capabilities based on the differential partitioning of compounds between a stationary phase and a mobile phase.[8][9][10]

Rationale and Workflow

Depending on the nature of the impurities, either normal-phase or reversed-phase chromatography can be employed. Normal-phase (with a polar stationary phase like silica gel) is effective for separating compounds of differing polarity. Reversed-phase (with a non-polar stationary phase like C18-silica) is useful for separating compounds based on hydrophobicity.

start Dissolve Crude Product in Minimum Solvent load Load onto Chromatography Column (e.g., Silica Gel or C18) start->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., by TLC or LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Pure Product evaporate->final_product

Caption: General Workflow for Chromatographic Purification.

Protocol 1: Normal-Phase Chromatography

This method is ideal for separating the moderately polar target compound from less polar or much more polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A typical gradient might start with 100% dichloromethane and gradually increase the percentage of ethyl acetate or methanol.

  • Sample Preparation: Dissolve the crude material in a minimal amount of the initial eluent.

  • Elution and Collection: Elute the column with the mobile phase, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Chromatography

This method is particularly effective if the impurities have significantly different hydrophobic character from the target compound.[11]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase (Eluent): A gradient system of water (often with a modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile or methanol.

  • Elution: The more polar compounds will elute first. The target compound will elute as the concentration of the organic solvent in the mobile phase increases.

  • Isolation: Combine the pure fractions, remove the organic solvent, and lyophilize to obtain the purified product, likely as a TFA salt, which may then need to be converted to the HCl salt if required.

Data Presentation: Chromatography Conditions
ParameterNormal-PhaseReversed-Phase
Stationary Phase Silica GelC18-Silica
Typical Eluent A Dichloromethane or HexanesWater + 0.1% TFA
Typical Eluent B Ethyl Acetate or MethanolAcetonitrile or Methanol
Separation Principle PolarityHydrophobicity
Best for removing... Non-polar byproductsImpurities with different hydrophobicity

Conclusion and Method Selection

The choice of purification method depends on the scale of the purification, the nature and quantity of the impurities, and the desired final purity. For general purification of a crude solid, recrystallization is often the most straightforward and cost-effective first choice. If the crude product is an oil or contains significant amounts of non-basic impurities, acid-base extraction is a highly effective preliminary purification step. For the highest possible purity or for separating very similar impurities, column chromatography is the most powerful technique. In many cases, a combination of these methods, such as an initial acid-base extraction followed by a final recrystallization, will yield the best results.

References

  • Lead Sciences. Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride. [Link]

  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • LibreTexts. (2021). 25.4: Analysis of Amino Acids. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

  • Google Patents. (2003). Method for producing amino acid ester hydrochloride.
  • Google Patents. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Roth, M. (2016). Column chromatography of amino acids with florescence detection. ResearchGate. [Link]

  • Ohto, K., et al. (2019). Extraction of Amino Acid Esters Using a Pillar[12]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic. Solvent Extraction Research and Development, Japan. [Link]

  • Vuckovic, D., et al. (2021). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Chemsrc. Methyl [3-(trifluoromethyl)phenyl]acetate. [Link]

  • Asghar, O., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • American Chemical Society. (2022). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. ACS Omega. [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Pharmaffiliates. Teriflunomide-impurities. [Link]

  • LookChem. METHYL 2-CYANO-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETATE. [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. [Link]

  • MDPI. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. [Link]

  • PubChem. Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. [Link]

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Application Notes and Protocols for the Recrystallization of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is not merely a quality control metric; it is a fundamental requirement for safety and efficacy. Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride is a key building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final compound. Recrystallization stands as a powerful and widely used technique to purify solid compounds, leveraging differences in solubility to separate the desired material from impurities.[1] This document provides a detailed guide to the recrystallization of this compound, offering both the theoretical underpinnings and a practical, step-by-step protocol for researchers, scientists, and drug development professionals.

Scientific Principles of Recrystallization

Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals.[2] The underlying principle relies on the differential solubility of the compound of interest and its impurities in a given solvent system at varying temperatures. An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at elevated temperatures (allowing for removal via hot filtration).

For ionic compounds like hydrochloride salts, the choice of solvent is critical. The polarity of the solvent will play a significant role in its ability to dissolve the salt. The presence of the trifluoromethyl group on the phenyl ring can also influence intermolecular interactions and, consequently, solubility in different organic solvents.[3]

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to review the Safety Data Sheet (SDS) for this compound.[1]

Key Safety Information:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

    • Skin Contact: Wash off with soap and plenty of water.[1]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

Always handle this compound within a certified chemical fume hood.

Experimental Protocol

Due to the limited availability of specific solubility data for this compound, a preliminary solvent screening is recommended.

Part 1: Solvent Screening

The objective of this initial step is to identify a suitable solvent or solvent system for the recrystallization.

Materials:

  • This compound (impure)

  • Small test tubes

  • A selection of solvents with varying polarities (e.g., isopropanol, ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof with water or anti-solvents like hexanes or diethyl ether)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, consistent amount (e.g., 20-30 mg) of the impure compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture in a controlled manner. Observe if the solid dissolves completely.

  • Once dissolved at a higher temperature, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show a significant amount of crystal formation upon cooling.

Part 2: Recrystallization Protocol

This protocol is based on a hypothetical successful screening where a polar solvent like isopropanol is found to be a suitable recrystallization solvent.

Materials and Equipment:

  • Impure this compound

  • Isopropanol (or another suitable solvent identified in the screening)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and weighing paper

  • Ice bath

Workflow Diagram:

Recrystallization_Workflow A Dissolution B Hot Filtration (Optional) A->B Insoluble Impurities C Crystallization A->C Soluble Impurities B->C D Isolation C->D E Drying D->E

Caption: Experimental workflow for the recrystallization of this compound.

Step-by-Step Procedure:

  • Dissolution:

    • Place the impure this compound into an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of isopropanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a separate flask and funnel containing a fluted filter paper.

    • Pour the hot solution through the filter paper to remove the insoluble material.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.[4]

    • Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.

    • Continue to draw air through the crystals for a few minutes to aid in initial drying.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature.

Data Presentation
ParameterObservation/Value
Compound Name This compound
Molecular Formula C10H11ClF3NO2[1]
Molecular Weight 269.65 g/mol [1]
Recrystallization Solvent Isopropanol (example)
Appearance of Crystals e.g., White, crystalline solid
Yield To be determined experimentally
Purity To be determined by analytical methods (e.g., HPLC, NMR)

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon cooling Too much solvent was used.Reheat the solution to evaporate some of the solvent and then allow it to cool again. If necessary, scratch the inside of the flask with a glass rod to induce crystallization.
Oiling out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of additional solvent and reheat until the oil dissolves. Allow to cool more slowly.
Low recovery The compound is too soluble in the cold solvent, or an excessive amount of solvent was used for washing.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing the crystals.[4]
Colored impurities in crystals Colored impurities were not fully removed.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[5]

Conclusion

This application note provides a comprehensive framework for the successful recrystallization of this compound. By understanding the fundamental principles and following the detailed protocol, researchers can significantly enhance the purity of this important chemical intermediate, thereby ensuring the quality and reliability of their subsequent research and development endeavors.

References

  • BLD Pharmatech. Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)
  • Chemsrc. Methyl [3-(trifluoromethyl)
  • U.S. Patent 4,622,413, "Method for preparing amino acid ester hydrohalides," issued November 11, 1986.
  • Wang, J., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • Japanese Patent JP2003137850A, "Method for producing amino acid ester hydrochloride," published May 15, 2003.
  • University of California, Los Angeles.
  • Fisher Scientific. SAFETY DATA SHEET - 4'-Nitro-2'-(trifluoromethyl)acetanilide.
  • Chinese Patent CN103224437A, "Amino acid methyl ester hydrochloride prepar
  • AAPPTec.
  • U.S. Patent 5,374,765, "Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof," issued December 20, 1994.
  • Langlois, B. R., et al. (2001). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. The Journal of Organic Chemistry, 66(12), 4015-4022.
  • PubChem. Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)
  • Fisher Scientific. SAFETY DATA SHEET - N1-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide.
  • Soukup, O., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 25(22), 5438.
  • European Patent 0977726, "Process for esterification of amino acids and peptides," granted August 21, 2002.
  • The Good Scents Company.
  • MIT Digital Lab Techniques Manual. (2010).
  • Fengchen Group.

Sources

Application Note & Protocol: High-Resolution Chiral Separation of Methyl Amino[4-(trifluoromethyl)phenyl]acetate Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a robust protocol for the enantioselective separation of methyl amino[4-(trifluoromethyl)phenyl]acetate, a critical chiral intermediate in pharmaceutical synthesis. The method employs High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). We will delve into the mechanistic principles behind the separation, justify the selection of the CSP and mobile phase, and provide a detailed, step-by-step protocol for immediate implementation in a research or quality control setting. The methodology presented is designed for high resolution, reproducibility, and analytical accuracy, meeting the stringent requirements of the drug development industry.

Introduction: The Imperative of Chiral Purity

The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Methyl amino[4-(trifluoromethyl)phenyl]acetate is a key building block whose enantiomeric purity is paramount for the synthesis of specific active pharmaceutical ingredients (APIs). Consequently, a reliable and efficient analytical method to resolve and quantify its enantiomers is essential for process monitoring, quality assurance, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the preeminent technique for this purpose, offering direct, accurate, and reproducible enantioseparation.[1] This application note focuses on a method developed using a polysaccharide-based CSP, which is renowned for its broad applicability and excellent chiral recognition capabilities for a wide range of racemates, including amino acid derivatives.[2][3]

Scientific Principles: The Mechanism of Chiral Recognition

The successful separation of enantiomers on a chiral stationary phase hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times and, thus, separation.

Rationale for Selecting a Polysaccharide-Based CSP

For an analyte like methyl amino[4-(trifluoromethyl)phenyl]acetate, a polysaccharide-based CSP, specifically an amylose or cellulose derivative coated or bonded to a silica support, is an exemplary choice. The chiral selector, typically a carbamate derivative such as tris(3,5-dimethylphenylcarbamate), forms well-defined chiral grooves or cavities.[3] The separation mechanism is governed by a combination of intermolecular interactions:

  • Hydrogen Bonding: The primary amine (-NH₂) and ester carbonyl (C=O) groups of the analyte can form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Stacking: The electron-rich phenyl ring of the analyte can engage in π-π interactions with the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: The polar ester and the highly polar trifluoromethyl (-CF₃) group contribute to dipole-dipole interactions.

  • Steric Hindrance: The specific three-dimensional arrangement of the analyte's substituents (amino, ester, and trifluoromethylphenyl groups) around the chiral center dictates how well it can fit into the chiral cavities of the CSP. One enantiomer will invariably achieve a more stable, energetically favorable interaction than the other, leading to its stronger retention.

The Role of the Mobile Phase

A normal-phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like ethanol or isopropanol), is employed. The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP.[2] Adjusting the concentration of the alcohol allows for the fine-tuning of retention times and resolution.

Furthermore, the addition of a small amount of an acidic or basic additive is often critical for separating amine-containing compounds. An additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can suppress the unwanted interactions of the analyte's basic amine group with acidic silanol sites on the silica support, dramatically improving peak shape and reproducibility.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, providing a clear starting point for method development and optimization.

Materials and Instrumentation
Item Specification
HPLC System Quaternary or Binary HPLC system with UV/Vis or PDA detector.
Chiral Column Daicel CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 4.6 x 250 mm
Analyte Racemic Methyl amino[4-(trifluoromethyl)phenyl]acetate
Solvent A n-Hexane (HPLC Grade)
Solvent B Ethanol (HPLC Grade)
Additive Trifluoroacetic Acid (TFA, HPLC Grade)
Sample Diluent Mobile Phase or Hexane/Ethanol (50:50, v/v)
Chromatographic Conditions
Parameter Condition
Mobile Phase n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approx. 15 minutes
Sample Preparation
  • Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in the sample diluent.

  • Vortex the solution until the analyte is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Prepare a working standard by diluting the stock solution to 0.1 mg/mL with the sample diluent.

Experimental Workflow

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Racemic Analyte B Dissolve in Diluent (1.0 mg/mL) A->B C Filter (0.45 µm) into Vial B->C D Inject 10 µL onto CHIRALPAK IA Column C->D E Isocratic Elution (Hex/EtOH/TFA 90:10:0.1) D->E F UV Detection at 254 nm E->F G Integrate Chromatogram F->G H Calculate Resolution (Rs) and Selectivity (α) G->H I Determine Enantiomeric Purity H->I

Caption: HPLC workflow for chiral separation.

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers is expected. The chromatogram will display two sharp, symmetrical peaks.

Parameter Symbol Expected Value Description
Retention Time (Enantiomer 1) t_R1~ 8.5 minTime taken for the first-eluting enantiomer to pass through the column.
Retention Time (Enantiomer 2) t_R2~ 10.2 minTime taken for the second-eluting enantiomer to pass through the column.
Selectivity Factor α> 1.2The ratio of the retention factors of the two enantiomers (k2/k1). A value > 1 indicates separation.
Resolution R_s> 2.0The degree of separation between the two peaks. A value > 1.5 signifies baseline resolution.

Optimization Note: If resolution is insufficient, consider reducing the percentage of the ethanol modifier (e.g., to 92:8). If retention times are too long, increase the ethanol percentage (e.g., to 85:15). The choice and concentration of the additive can also be optimized to improve peak shape.

Visualizing the Chiral Recognition Mechanism

The diagram below conceptualizes the differential interaction between the analyte enantiomers and the chiral stationary phase, which is the basis for their separation.

Caption: Three-point interaction model for chiral separation.

This "three-point interaction" model illustrates why one enantiomer is retained longer. While both enantiomers may engage in two primary interactions (π-stacking and hydrogen bonding), the third interaction point (steric fit) is favorable for one but unfavorable for the other, creating the necessary difference in binding energy for separation.

Conclusion

The HPLC method detailed in this application note provides a highly effective and reliable solution for the chiral separation of methyl amino[4-(trifluoromethyl)phenyl]acetate enantiomers. By leveraging the superior chiral recognition capabilities of a polysaccharide-based stationary phase and a well-optimized normal-phase mobile phase, this protocol delivers excellent resolution and peak symmetry. This method is suitable for high-throughput analysis in both academic research and industrial quality control environments, ensuring the stereochemical integrity of this vital pharmaceutical intermediate.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations.
  • Gecse, O., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Retrieved from [Link]

  • Saeed, A., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Wang, Z., et al. (2021). A Chiral COFs Membrane for Enantioselective Amino Acid Separation. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Pirkle Chiral Stationary Phases. Retrieved from [Link]

  • Pini, D., et al. (1985). Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pinto, M., et al. (2018). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules. Retrieved from [Link]

  • Pinto, C. G., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Research Collection ETH Zurich. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved from [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate. PubChem. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Retrieved from [Link]

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Chiral Stationary Phases for the Enantioseparation of Fluorinated Amino Acid Esters: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Fluorinated Amino Acids

The introduction of fluorine into amino acids has become a powerful strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of peptide-based therapeutics.[1] As with their non-fluorinated counterparts, the biological activity of fluorinated amino acids is exquisitely dependent on their stereochemistry. Consequently, the ability to accurately separate and quantify the enantiomers of fluorinated amino acid esters—key synthetic intermediates—is of paramount importance for ensuring the efficacy and safety of novel drug candidates.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the successful enantioseparation of fluorinated amino acid esters using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the mechanisms of chiral recognition, offer guidance on CSP selection, and provide step-by-step experimental workflows.

Understanding Chiral Recognition: A Mechanistic Overview

The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. The primary interactions governing chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[2] The success of a chiral separation is highly dependent on the judicious selection of a CSP that offers complementary interaction sites to the analyte.

A Survey of Chiral Stationary Phases for Fluorinated Amino Acid Ester Separation

Several classes of CSPs have proven effective for the enantioseparation of amino acids and their derivatives. The choice of CSP is dictated by the specific structure of the fluorinated amino acid ester, including the nature of the amino acid side chain, the ester group, and any protecting groups.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are the most widely used for a broad range of chiral separations.[3][4] The helical structure of the polysaccharide backbone creates chiral grooves where analytes can interact through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Mechanism of Action: The carbamate groups on the polysaccharide provide sites for hydrogen bonding and dipole interactions, while the phenyl groups offer opportunities for π-π stacking with aromatic moieties in the analyte. For fluorinated amino acid esters, the electron-withdrawing nature of fluorine can influence the electronic properties of the molecule, affecting its interaction with the CSP.

  • Best Suited For: N-protected fluorinated amino acid esters, particularly those with aromatic side chains. The protecting group, such as Fmoc (9-fluorenylmethoxycarbonyl), enhances the potential for π-π interactions.[3][5]

Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide CSPs, such as those based on vancomycin, teicoplanin, and teicoplanin aglycone, offer a unique and versatile platform for chiral separations.[2][6][7][8] Their complex three-dimensional structures contain multiple stereogenic centers and a variety of functional groups, including carboxyl, amino, hydroxyl, and aromatic rings, providing a multitude of potential interaction sites.[8]

  • Mechanism of Action: Chiral recognition on these phases is multimodal, involving a combination of hydrogen bonding, ionic interactions, inclusion complexation within the macrocyclic cavity, and steric effects. This versatility allows for the separation of a wide range of compounds, including underivatized and N-protected amino acids.

  • Best Suited For: Both N-protected and, in some cases, free fluorinated amino acid esters. Their multimodal nature makes them excellent candidates for method development, often providing good separation in either reversed-phase or polar ionic modes.[6]

Pirkle-Type (Brush-Type) CSPs

Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support.[9] These phases are designed to have specific interaction sites, often involving π-acidic or π-basic aromatic rings, to facilitate chiral recognition through π-π interactions, hydrogen bonding, and dipole stacking.[9]

  • Mechanism of Action: The principle of chiral recognition is based on the "three-point interaction model," where a stable diastereomeric complex is formed through at least three simultaneous interactions, with at least one being stereochemically dependent. For amino acid derivatives, derivatization with a π-acidic or π-basic group is often necessary to enhance these interactions.[10][11]

  • Best Suited For: Derivatized fluorinated amino acid esters. For example, derivatization with NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole) introduces a fluorescent tag and a strong π-acceptor group, making the analytes well-suited for separation on Pirkle-type phases with π-donor characteristics.[10][11]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the method development of chiral separations for fluorinated amino acid esters. Optimization of mobile phase composition, flow rate, and temperature will likely be necessary for specific analytes.

Protocol 1: Derivatization of Fluorinated Amino Acid Esters with NBD-F

This protocol is suitable for creating fluorescent derivatives of fluorinated amino acid esters for enhanced detection and for separation on Pirkle-type CSPs.[10][11]

Materials:

  • Fluorinated amino acid ester hydrochloride

  • Sodium borate buffer (0.1 M, pH 8.0)

  • NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole) solution (10 mM in acetonitrile)

  • Acetonitrile

  • Deionized water

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Dissolve the fluorinated amino acid ester hydrochloride in the sodium borate buffer to a final concentration of 1 mg/mL.

  • To 100 µL of the sample solution, add 100 µL of the NBD-F solution.

  • Vortex the mixture for 30 seconds.

  • Heat the mixture at 60 °C for 5 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 800 µL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Vortex thoroughly and filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Chiral HPLC Separation of N-Fmoc-Fluorinated Phenylalanine Ethyl Ester

This protocol is a starting point for the separation of N-protected fluorinated aromatic amino acid esters on a polysaccharide-based CSP.

Instrumentation and Columns:

  • HPLC system with UV or PDA detector

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the N-Fmoc-fluorinated phenylalanine ethyl ester in the mobile phase to a concentration of 0.5 mg/mL.

Rationale for Experimental Choices:

  • The normal phase mobile phase (Hexane/IPA) is chosen to promote hydrogen bonding and dipole-dipole interactions between the analyte and the polysaccharide CSP.

  • TFA is added as a mobile phase modifier to improve peak shape by suppressing the ionization of any residual silanol groups on the silica support and the carboxyl group of the analyte.

  • The detection wavelength of 265 nm is selected due to the strong UV absorbance of the Fmoc protecting group.

Protocol 3: Chiral SFC Separation of Fluorinated Phenylalanine Methyl Ester

This protocol provides a starting point for the rapid chiral separation of a fluorinated amino acid ester using SFC with a polysaccharide-based CSP.

Instrumentation and Columns:

  • SFC system with a back-pressure regulator and UV or PDA detector

  • Chiral Stationary Phase: Immobilized amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)

  • Column Dimensions: 150 mm x 4.6 mm, 3 µm particle size

Chromatographic Conditions:

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v)

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the fluorinated phenylalanine methyl ester in methanol to a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • SFC offers faster separations and reduced solvent consumption compared to HPLC.[12][13]

  • Methanol is a common polar modifier in SFC that helps to modulate analyte retention and improve peak shape.

  • The back pressure and temperature are controlled to maintain the CO₂ in its supercritical state, ensuring optimal chromatographic performance.

Data Presentation and Interpretation

For effective comparison of different chiral separation methods, it is crucial to present the data in a clear and organized manner. The following table provides an example of how to summarize key chromatographic parameters.

AnalyteCSPMobile Phasek'₁k'₂αRs
N-Fmoc-4-fluoro-Phe-OEtChiralcel® OD-HHexane/IPA/TFA (90:10:0.1)2.543.121.232.8
4-fluoro-Phe-OMeChiralpak® IACO₂/MeOH (85:15)1.892.251.192.1
NBD-4-fluoro-Leu-OEtSUMICHIRAL OA-2500Hexane/DCM/MeOH (70:20:10)3.153.981.263.2
  • k'₁ and k'₂: Retention factors of the first and second eluting enantiomers.

  • α (Selectivity Factor): The ratio of the retention factors (k'₂ / k'₁). A value greater than 1 indicates separation.

  • Rs (Resolution): A measure of the degree of separation between the two enantiomeric peaks. A value of ≥ 1.5 is generally considered baseline separation.

Visualizing the Workflow and Mechanisms

Diagrams can be powerful tools for illustrating experimental processes and conceptual models.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_output Results start Fluorinated Amino Acid Ester derivatization Derivatization (Optional) e.g., with NBD-F start->derivatization If required for detection or CSP interaction dissolution Dissolution in Mobile Phase start->dissolution Direct Analysis derivatization->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection onto Chiral Column filtration->injection separation Enantiomeric Separation (HPLC or SFC) injection->separation detection Detection (UV/PDA) separation->detection data Data Acquisition and Analysis detection->data chromatogram Chromatogram with Separated Enantiomers data->chromatogram quantification Quantification of Enantiomeric Purity chromatogram->quantification

Caption: General experimental workflow for the chiral separation of fluorinated amino acid esters.

Chiral Recognition Mechanism on a Polysaccharide CSP

G cluster_csp Polysaccharide CSP (Cellulose Derivative) cluster_analyte Fluorinated Amino Acid Ester Enantiomer csp Chiral Groove aromatic_ring Aromatic Ring aromatic_ring->csp π-π Interaction ester_group Ester Group ester_group->csp Hydrogen Bonding / Dipole-Dipole fluorine Fluorine Atom fluorine->csp Steric Hindrance / Dipole Interaction

Caption: Key interactions in the chiral recognition of a fluorinated amino acid ester on a polysaccharide CSP.

Conclusion and Future Perspectives

The enantioseparation of fluorinated amino acid esters is a critical analytical challenge in modern drug discovery. This guide has provided a comprehensive overview of the most effective chiral stationary phases and detailed protocols for HPLC and SFC methods. Polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type CSPs each offer unique advantages, and the optimal choice depends on the specific analyte and analytical goals. As the field of fluorinated pharmaceuticals continues to expand, the development of novel chiral selectors with enhanced selectivity for these unique molecules will be an area of ongoing research. The principles and protocols outlined herein provide a solid foundation for researchers to successfully tackle the chiral separation of this important class of compounds.

References

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. (2025). ResearchGate. [Link]

  • Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. (2013). PubMed. [Link]

  • Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated ß-phenylalanine analogs. (2022). PubMed. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2012). NIH. [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. (n.d.). Waters Corporation. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. (2024). MDPI. [Link]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016). ResearchGate. [Link]

  • Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. (1996). ResearchGate. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). ResearchGate. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (2020). PubMed. [Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. (2024). PubMed. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2021). NIH. [Link]

  • Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated. (2022). SZTE Publicatio Repozitórium. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2021). Acta Naturae. [Link]

  • Donor-Acceptor (Pirkle)-type CSPs. (2022). Chiralpedia. [Link]

  • SFC for chiral separations in bioanalysis. (2019). PubMed. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). Semantic Scholar. [Link]

  • Scheme of derivatization for amino acid enantiomers by... (n.d.). ResearchGate. [Link]

  • Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. (2017). American Pharmaceutical Review. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Spectroscopy Online. [Link]

  • Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid. (1996). Analyst. [Link]

  • Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography. (n.d.). Shimadzu. [Link]

Sources

Application Note: Robust GC-MS Analysis of Methyl Amino[4-(trifluoromethyl)phenyl]acetate Following Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the chemical derivatization of methyl amino[4-(trifluoromethyl)phenyl]acetate for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and potential for thermal instability, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1] To overcome these limitations, two effective derivatization protocols, silylation and acylation, are detailed. This document provides a thorough explanation of the underlying chemical principles, step-by-step experimental procedures, and expected mass spectrometry fragmentation patterns to aid researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Introduction: The Rationale for Derivatization

Methyl amino[4-(trifluoromethyl)phenyl]acetate is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Accurate identification and quantification of this analyte and its potential impurities are critical for quality control and drug development processes.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[2] However, primary amines and amino esters can exhibit poor chromatographic behavior due to their polarity, which leads to interactions with active sites in the GC system, resulting in tailing peaks and reduced sensitivity.[1]

Derivatization is a chemical modification process that converts polar functional groups, such as the primary amine in the target analyte, into less polar, more volatile, and more thermally stable derivatives. This process is essential for:

  • Increased Volatility: Facilitating the transition of the analyte into the gas phase at lower temperatures, minimizing the risk of thermal degradation.

  • Improved Peak Shape: Reducing interactions with the GC column's stationary phase, leading to sharper, more symmetrical peaks.

  • Enhanced Sensitivity: Introducing specific functional groups can improve ionization efficiency and detection sensitivity in the mass spectrometer.

This guide will focus on two widely applicable and effective derivatization strategies: Silylation and Acylation .

Derivatization Strategies: A Tale of Two Chemistries

The choice between silylation and acylation depends on the specific analytical requirements, such as the need for stability, sensitivity, and the potential for side reactions.

Silylation: Masking Polarity with Silyl Groups

Silylation involves the replacement of the active hydrogen on the primary amine with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4] Silylating reagents are highly effective at reducing the polarity of the analyte.[5]

  • Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a stable N-Si bond.

  • Common Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that produces TMS derivatives. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance its reactivity.

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent TMS-derivatizing agent, known for producing volatile by-products that do not interfere with the chromatogram.[6]

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms TBDMS derivatives, which are significantly more stable to hydrolysis than TMS derivatives, making them advantageous when dealing with trace amounts of moisture.[4][7]

Acylation: Enhancing Volatility and Introducing Fluorine Moieties

Acylation involves the reaction of the primary amine with an acylating agent, typically a perfluoroacyl anhydride, to form a stable amide.

  • Mechanism: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. This results in the formation of a tetrahedral intermediate, which then collapses to form the N-acyl derivative and a carboxylic acid byproduct.

  • Common Reagents:

    • Trifluoroacetic Anhydride (TFAA): A highly reactive reagent that readily forms trifluoroacetyl (TFA) derivatives. The introduction of the trifluoromethyl group can enhance detector response and generate characteristic mass spectral fragments.[8][9]

    • Heptafluorobutyric Anhydride (HFBA): Similar to TFAA, but introduces a larger perfluorinated group, which can be useful for increasing retention time and altering fragmentation patterns.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of methyl amino[4-(trifluoromethyl)phenyl]acetate.

General Precautions
  • All derivatization reactions should be performed in a well-ventilated fume hood.

  • Use anhydrous solvents and reagents, as moisture can significantly impact the efficiency of the reaction, particularly for silylation.[4]

  • Ensure all glassware is thoroughly dried before use.

Protocol 1: Silylation with MSTFA

This protocol is suitable for producing a volatile TMS derivative.

Materials:

  • Methyl amino[4-(trifluoromethyl)phenyl]acetate

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of methyl amino[4-(trifluoromethyl)phenyl]acetate into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MSTFA to the dried sample.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate anhydrous solvent (e.g., hexane or ethyl acetate).

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is effective for creating a stable and highly fluorinated TFA derivative.

Materials:

  • Methyl amino[4-(trifluoromethyl)phenyl]acetate

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate or Acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of methyl amino[4-(trifluoromethyl)phenyl]acetate into a reaction vial. If in solution, evaporate the solvent to dryness.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate followed by 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is crucial to prevent damage to the GC column.[11]

  • Reconstitution: Redissolve the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Analysis and Data Interpretation

GC-MS Instrumental Parameters

The following table provides a starting point for the GC-MS method parameters. Optimization may be required based on the specific instrument and column used.

Parameter Condition Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column suitable for a wide range of derivatized compounds.
Injector Temperature 250°CEnsures complete vaporization of the derivatized analyte.
Oven Program Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)A general-purpose temperature program that can be optimized for better separation.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra.[6]
Scan Range 50-550 m/zA wide enough range to capture the molecular ion and key fragment ions.
Expected Mass Shifts and Fragmentation

Derivatization will result in a predictable increase in the molecular weight of the analyte.

Derivative Reagent Mass Shift (Da) Expected Molecular Ion (m/z)
TMSMSTFA72305
TFATFAA96329

Fragmentation Patterns:

  • Underivatized Compound: The mass spectrum of the underivatized methyl amino[4-(trifluoromethyl)phenyl]acetate would likely show a molecular ion at m/z 233. Key fragments would arise from the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the side chain.

  • TMS Derivative: The TMS derivative will likely exhibit a molecular ion at m/z 305. A prominent fragment at M-15 (m/z 290) due to the loss of a methyl group from the TMS moiety is expected.

  • TFA Derivative: The TFA derivative is expected to have a molecular ion at m/z 329. A characteristic fragmentation pathway for N-trifluoroacetylated amines is the α-cleavage of the bond between the nitrogen and the chiral carbon, leading to a stable iminium ion.[8] For the TFA derivative of methyl amino[4-(trifluoromethyl)phenyl]acetate, a significant fragment would be expected from the cleavage of the side chain, resulting in a trifluoroacetylated aminobenzyl cation. The presence of the trifluoromethyl group on the phenyl ring will also influence the fragmentation, potentially leading to the loss of CF₂ or CF₃ radicals.[12]

Workflow and Chemical Reactions

The following diagrams illustrate the derivatization workflow and the chemical reactions involved.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_post Post-Reaction cluster_analysis Analysis start Start: Methyl amino[4-(trifluoromethyl)phenyl]acetate Sample dry Evaporate to Dryness (if in solution) start->dry reagents Add Derivatization Reagent (MSTFA or TFAA) + Anhydrous Solvent dry->reagents react Heat Reaction Vial (e.g., 60-70°C) reagents->react cool Cool to Room Temperature react->cool evap Evaporate Excess Reagent (for TFAA) cool->evap Acylation Only reconstitute Reconstitute in Solvent cool->reconstitute Silylation (or direct injection) evap->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Experimental workflow for the derivatization and GC-MS analysis.

ChemicalReactions cluster_silylation Silylation with MSTFA cluster_acylation Acylation with TFAA Analyte_S Analyte-NH2 Product_S Analyte-NH-TMS Analyte_S->Product_S + MSTFA MSTFA MSTFA->Product_S + Analyte_A Analyte-NH2 Product_A Analyte-NH-COCF3 Analyte_A->Product_A + TFAA TFAA TFAA->Product_A +

Caption: Chemical reactions for silylation and acylation derivatization.

Troubleshooting

Problem Potential Cause Solution
Poor or no derivatization Presence of moisture in the sample or reagents.Ensure all glassware is dry and use anhydrous solvents. Store reagents properly.
Insufficient reaction time or temperature.Optimize reaction conditions by increasing time or temperature incrementally.
Peak tailing Incomplete derivatization.Re-evaluate the derivatization protocol; consider using a more potent reagent or adding a catalyst.
Active sites in the GC inlet or column.Use a deactivated liner and a high-quality, low-bleed column.
Multiple peaks for the analyte Formation of multiple derivatives or side products.Adjust reaction conditions (e.g., lower temperature) to minimize side reactions.
Low sensitivity Poor ionization of the derivative.Choose a derivatization agent that introduces a group known to enhance ionization (e.g., fluorinated groups for ECD or NCI-MS).
Analyte degradation in the injector.Ensure the injector temperature is not excessively high.

Conclusion

The derivatization of methyl amino[4-(trifluoromethyl)phenyl]acetate is a crucial step for achieving reliable and sensitive GC-MS analysis. Both silylation with MSTFA and acylation with TFAA are effective methods for improving the chromatographic properties of this analyte. The choice of method will depend on the specific requirements of the analysis, with silylation offering a simpler workflow and acylation providing highly stable derivatives with enhanced detection characteristics. By following the detailed protocols and considering the troubleshooting guidance provided in this application note, researchers can develop robust and reproducible analytical methods for the accurate determination of this important pharmaceutical intermediate.

References

  • Lee, M. R., et al. (2001). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 25(1), 27-33. Retrieved from [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. (2014). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Halket, J. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). Journal of Forensic Sciences. Retrieved from [Link]

  • GC/MS Identification of Impurities. (2024). Medistri SA. Retrieved from [Link]

  • A novel GC/MS derivatization method for amphetamines. (1988). Journal of Analytical Toxicology. Retrieved from [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. (2023). Molecules. Retrieved from [Link]

  • Improved GC Analysis of Derivatized Amphetamines. (n.d.). Restek. Retrieved from [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? (2024). ResearchGate. Retrieved from [Link]

  • GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen® HTD. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Journal of Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). Metabolites. Retrieved from [Link]

  • Wang, H. Y., et al. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 25(5), 760-766. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Methyl Amino[4-(trifluoromethyl)phenyl]acetate for Enhanced Peptide Therapeutics in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Advanced Peptide Modification

In the landscape of modern drug development, peptides represent a highly potent and selective class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and limited bioavailability. The strategic incorporation of non-natural amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these intrinsic limitations.[1] This guide focuses on the application of Methyl amino[4-(trifluoromethyl)phenyl]acetate, the methyl ester of N-methyl-4-(trifluoromethyl)-L-phenylalanine, a unique building block that combines two powerful modification strategies: N-methylation and side-chain fluorination.

The introduction of an N-methyl group to the peptide backbone imparts significant resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of the peptide.[2] Furthermore, N-methylation can modulate peptide conformation, which can be leveraged to enhance binding affinity or convert an agonist into an antagonist.[2]

Concurrently, the 4-(trifluoromethyl)phenyl side chain offers distinct advantages. The trifluoromethyl (CF3) group is highly lipophilic and electron-withdrawing, properties that can significantly enhance a peptide's metabolic stability, binding affinity, and ability to cross biological membranes.[3] The incorporation of fluorinated amino acids is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profiles of bioactive molecules.[4][5] The synergy of these two modifications in a single amino acid residue provides a powerful tool for medicinal chemists to fine-tune the therapeutic properties of peptide candidates.

This document provides a detailed protocol for the successful incorporation of this specialized amino acid derivative using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical and Handling Data

Proper handling and storage of specialized amino acid derivatives are critical for successful synthesis.

PropertyValueSource / Notes
Chemical Name Methyl 2-(methylamino)-3-(4-(trifluoromethyl)phenyl)propanoateIUPAC Nomenclature
Common Name Fmoc-N-Me-4-(CF3)-Phe-OHThe derivative used in SPPS is the N-α-Fmoc protected acid.
Molecular Formula C20H18F3NO2 (for the base amino acid)-
Molecular Weight 365.36 g/mol (for the base amino acid)-
Appearance White to off-white solidGeneral observation for similar compounds.
Storage Conditions Store at -20°C to -80°C, desiccated.Protect from moisture and light to prevent degradation.[6]

Core Principles and Methodological Challenges in SPPS

Solid-Phase Peptide Synthesis (SPPS) is an iterative process performed on an insoluble resin support.[7][8] The standard cycle for Fmoc-based SPPS involves three key steps:

  • N-α-Fmoc Deprotection: Removal of the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amino acid of the growing peptide chain, typically using a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[9][10]

  • Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly exposed N-terminal amine on the resin-bound peptide.[11]

  • Washing: Thorough washing of the resin with solvent (typically DMF) to remove excess reagents and byproducts before the next cycle.[11]

The incorporation of N-methylated amino acids, such as N-methyl-4-(trifluoromethyl)phenylalanine, presents a significant challenge to this standard workflow, primarily due to steric hindrance. The presence of the methyl group on the backbone nitrogen sterically encumbers the amine, making the coupling reaction substantially slower and less efficient than for standard amino acids.[12] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies to achieve a high yield and avoid deletion sequences.

Detailed Experimental Protocols

This section outlines a validated protocol for the incorporation of Fmoc-N-Me-4-(CF3)-Phe-OH into a peptide sequence using manual or automated Fmoc-SPPS.

Materials and Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

  • Amino Acids: Standard N-α-Fmoc protected amino acids with appropriate side-chain protection.

  • Specialized Amino Acid: Fmoc-N-methyl-4-(trifluoromethyl)-L-phenylalanine (Fmoc-N-Me-4-(CF3)-Phe-OH).

  • Solvents: High-purity DMF, Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Precipitation Solvent: Cold diethyl ether.

Workflow for SPPS Incorporation

The overall workflow follows the standard SPPS cycle, with specific modifications for the coupling of the N-methylated residue.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative SPPS Cycle cluster_final Final Steps Resin Start: Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Standard or Specialized) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Repeat N times Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify & Analyze (HPLC/MS) Precipitate->Purify Coupling_Workflow start Start: Resin with free N-Me terminal amine add_to_resin Add activated mix to resin start->add_to_resin preactivate Pre-activate: Fmoc-AA + HATU + DIPEA in DMF preactivate->add_to_resin couple Couple for 2-4 hours add_to_resin->couple wash Wash thoroughly (DMF, DCM, DMF) couple->wash monitor Monitoring Test (e.g., Chloranil) wash->monitor monitor->couple Incomplete (Recouple) end Proceed to next Fmoc-deprotection monitor->end Complete

Caption: Specialized coupling protocol for sterically hindered N-methylated amino acids.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave it from the resin support and remove all side-chain protecting groups. [13][14]

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA / 2.5% H2O / 2.5% TIS.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups. [15]TIS and water act as scavengers to trap reactive cations (e.g., from tert-butyl groups) that are released during deprotection, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution slightly under a stream of nitrogen.

    • Add the concentrated solution dropwise into a large volume of ice-cold diethyl ether (typically 10-20 times the volume of the TFA solution).

    • The crude peptide will precipitate as a white solid.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • The peptide is now ready for purification by reverse-phase HPLC and characterization by mass spectrometry.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Incomplete Coupling of N-Me-4-(CF3)-Phe Insufficient coupling time or reagent potency due to steric hindrance.Use HATU as the coupling reagent. Increase coupling time to 4 hours or perform a double coupling.
Peptide Fragmentation during Cleavage Acid-labile linkages between consecutive N-methylated amino acids.Minimize cleavage time with TFA. Ensure the cleavage cocktail is fresh. [12]
Loss of N-terminal Acetyl Group (if applicable) The acetyl group on an N-terminal N-methyl amino acid can be susceptible to TFA cleavage.This is a known side reaction. [12]Optimization of cleavage time may be necessary. If the issue persists, an alternative capping agent may be required.
Multiple Peaks in HPLC of Crude Product Slow conformational isomerization (cis/trans) around the X-NMe-Phe peptide bond.This is an inherent property of N-methylated peptides. [12]Peaks should interconvert. Heating the sample prior to injection or altering HPLC solvent modifiers may help coalesce peaks.

Applications and Concluding Remarks

The incorporation of N-methyl-4-(trifluoromethyl)phenylalanine into peptide sequences is a high-impact strategy for enhancing therapeutic potential. Peptides containing this residue are being investigated for a range of applications, including:

  • Improved Metabolic Stability: The combination of N-methylation and the CF3 group provides robust protection against enzymatic degradation, leading to longer in-vivo half-lives. [2][3]* Enhanced Cell Penetration: The increased lipophilicity from the CF3 group can improve the peptide's ability to cross cell membranes.

  • Potent Enzyme Inhibitors: The trifluoromethyl group can be used to design potent inhibitors, for example, by creating trifluoromethyl ketones that act as transition-state analogs for proteases. [16][17]* Development of Novel Therapeutics: This building block is valuable in creating next-generation therapeutics for cancer, metabolic disorders, and infectious diseases where peptide stability and potency are paramount. [3] While the synthesis of peptides containing N-methyl-4-(trifluoromethyl)phenylalanine requires specialized protocols to overcome steric hindrance, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic properties are substantial. The methodologies described in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully leverage this powerful building block in their peptide synthesis campaigns.

References

  • Advancements in Peptide Synthesis with Fluorinated Amino Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). Benchchem.
  • 4-(Trifluoromethyl)-L-phenylalanine. (n.d.). MedChemExpress.
  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). Knowledge UChicago.
  • N-Methyl amino acids. (n.d.). Aapptec Peptides.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PMC.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (n.d.). PubMed.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Laboratory.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Applied Biosystems.
  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (n.d.). NIH.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). PMC - PubMed Central.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). Springer.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (n.d.). MDPI.
  • Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. (n.d.). Benchchem.
  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (n.d.). PMC.
  • Peptides, solid-phase synthesis and characterization. (n.d.). Electronic Journal of Biotechnology.
  • Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. (2026). Organic Letters.
  • Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.). National Library of Medicine.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.). ScienceDirect.

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Application Notes and Protocols: Coupling Reactions Involving Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Fluorinated Building Block

Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride is a key synthetic intermediate prized in medicinal chemistry and drug development. Its structure incorporates three critical features: a reactive primary amine for synthetic elaboration, a methyl ester, and a phenyl ring bearing a trifluoromethyl (CF3) group. The CF3 group is a bioisostere for other functionalities and is known to significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Consequently, mastering the coupling reactions of this building block is fundamental to the synthesis of novel therapeutics, particularly in areas like oncology and neurology.[3][4]

This guide provides an in-depth exploration of the primary coupling reactions involving this reagent, focusing on the formation of robust amide bonds. We will delve into the mechanistic rationale behind protocol choices, provide detailed, field-tested methodologies, and offer insights into troubleshooting common synthetic challenges. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently utilize this valuable synthetic partner.

Reagent Profile and Reactivity Considerations

Before initiating any reaction, it is crucial to understand the inherent chemical properties of this compound.

Chemical Structure and Properties:

PropertyValue
IUPAC Name methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate;hydrochloride
CAS Number 390815-48-2[5]
Molecular Formula C10H11ClF3NO2[5]
Molecular Weight 269.65 g/mol [5]
Appearance White to off-white solid
Storage Inert atmosphere, Room Temperature[5]

Key Reactivity Insights (The Scientist's Perspective):

  • Amine Basicity and Nucleophilicity: The primary amine is the principal reactive site for coupling. However, its nucleophilicity is attenuated by the potent electron-withdrawing effect of the para-trifluoromethyl group. This makes the amine less reactive than its non-fluorinated aniline counterparts, a critical factor when selecting activation reagents.

  • The Hydrochloride Salt: The amine is supplied as a hydrochloride salt, meaning it is protonated (R-NH3+ Cl-). It is non-nucleophilic in this state. Therefore, a stoichiometric amount of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA) must be added to the reaction mixture to liberate the free amine (R-NH2) in situ.

  • Steric Hindrance: The presence of the adjacent methyl acetate group introduces moderate steric bulk around the amine, which can influence the rate and efficiency of the coupling reaction.

Part 1: Amide Bond Formation - The Workhorse Reaction

The most common application for this reagent is as the amine component in an amide bond-forming reaction with a carboxylic acid. This reaction, central to peptide synthesis and the creation of countless pharmaceuticals, requires the activation of the carboxylic acid to overcome the kinetic barrier of direct condensation.[6]

General Mechanism of Carboxylic Acid Activation

The fundamental principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved using a "coupling reagent," which forms a highly reactive intermediate that is then readily attacked by the nucleophilic amine.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R'-COOH Activated_Intermediate R'-CO-X (Activated Intermediate) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amide_Product R'-CO-NH-R (Amide Product) Activated_Intermediate->Amide_Product + Amine R-NH2 (Free Amine) Amine->Amide_Product Amine_HCl Methyl amino[4-(trifluoromethyl)phenyl]acetate (Hydrochloride Salt) Amine_HCl->Amine + Base Base (e.g., DIPEA) Base->Amine

Caption: General workflow for amide bond formation.

Protocol 1: Standard Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is a cost-effective and widely used protocol for routine amide couplings. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[7] The additive, 1-Hydroxybenzotriazole (HOBt), is crucial for two reasons: it reacts with the activated intermediate to form an active ester that is less prone to side reactions, and it significantly suppresses the racemization of chiral carboxylic acids.[8]

G

Caption: The catalytic cycle for Buchwald-Hartwig amination.

This reaction is crucial for synthesizing diverse libraries of aryl amines for screening. The choice of phosphine ligand is critical and has evolved over generations to accommodate a wide range of substrates under milder conditions. [9][10]

Further Functionalization via Suzuki and Sonogashira Couplings

Once our title compound is coupled to form a larger molecule, the trifluoromethyl-phenyl ring can be a site for further elaboration if it contains a suitable handle (e.g., a halide or triflate). This allows for the construction of carbon-carbon bonds.

  • Suzuki Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organohalide. [11][12][13]It is exceptionally robust, tolerant of many functional groups, and uses reagents that are generally stable and non-toxic. [14]The mechanism involves oxidative addition, transmetalation with a boronate species, and reductive elimination. [12][15]

  • Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. [16]It typically uses a palladium catalyst and a copper(I) co-catalyst. [17][18]This method is the most reliable way to synthesize arylalkynes and is invaluable for creating rigid molecular scaffolds. [16][19]

G Start Molecule containing (CF3)Ph-NH-CO-R moiety + Aryl Halide (Ar-X) Suzuki Suzuki Coupling (+ R'-B(OH)2, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (+ R'-C≡CH, Pd/Cu catalyst, Base) Start->Sonogashira Product_Suzuki Ar-R' (New C-C Bond) Suzuki->Product_Suzuki Product_Sonogashira Ar-C≡C-R' (New C-C Bond) Sonogashira->Product_Sonogashira

Caption: C-C bond formation pathways for further diversification.

Summary and Best Practices

  • Acknowledge Reactivity: The electron-deficient nature of the amine in this compound necessitates careful selection of coupling conditions.

  • Base is Non-Negotiable: Always use at least one equivalent of a non-nucleophilic base to liberate the free amine from its hydrochloride salt before expecting any reaction to occur.

  • Start with the Standard: For routine transformations, the EDC/HOBt protocol is a reliable and economical choice.

  • Escalate When Necessary: For difficult couplings or when reaction time is critical, a more potent uronium salt reagent like HATU is the preferred method.

  • Monitor Diligently: Use TLC or LC-MS to track the reaction's progress to avoid unnecessary side reactions from prolonged reaction times or excessive heat.

  • Think Downstream: Understand that the products derived from this building block can be further diversified using powerful cross-coupling methodologies like Suzuki and Sonogashira reactions, opening up vast chemical space for exploration.

References

  • Nichols, D. E. (n.d.). 2C-TFM. Wikipedia. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • National Genomics Data Center. (2021). Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ferreira, R. J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available from: [Link]

  • Lead Sciences. (n.d.). Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • Guchhait, S. K., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Singh, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. Available from: [Link]

  • Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Singh, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available from: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Carpino, L. A., et al. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC. Available from: [https://www.semantic scholar.org/paper/Amide-bond-formation-by-using-amino-acid-fluorides-Carpino-El-Faham/27043a505f939023419615560b45b59703426721]([Link] scholar.org/paper/Amide-bond-formation-by-using-amino-acid-fluorides-Carpino-El-Faham/27043a505f939023419615560b45b59703426721)

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2025). Amide bond formation using amino acid fluorides. Retrieved from: [Link]

  • PubChem. (n.d.). Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate. Retrieved from [Link]

  • Zhang, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Organic Letters. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]

  • Remete, A. M., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available from: [Link]

  • Wei, Z., et al. (2014). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS One. Available from: [Link]

  • Tharp, J. M., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Nir, Y., et al. (2005). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology. Available from: [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents used in the amidation reaction of N-methyl-α-amino acids. Retrieved from [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC Advances. Available from: [Link]

  • Rafiee, M., & Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Available from: [Link]

  • Jeschke, P. (2010). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science. Available from: [Link]

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"analytical methods for characterizing trifluoromethylphenyl compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Structural Characterization of Trifluoromethylphenyl Compounds

Introduction: The Significance of the Trifluoromethylphenyl Moiety

The trifluoromethylphenyl (TFMP) group is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its incorporation into molecular scaffolds can dramatically alter key physicochemical properties. The trifluoromethyl (-CF₃) group is highly electronegative and lipophilic, which can enhance metabolic stability, improve receptor binding affinity, and increase bioavailability.[1] Consequently, this moiety is found in numerous FDA-approved drugs, ranging from anticancer agents to antidepressants.[1][3] Given its profound impact on molecular function, the unambiguous characterization of TFMP-containing compounds is a critical step in research, development, and quality control.

This guide provides an in-depth overview of the primary analytical techniques used to characterize TFMP compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for methodological choices. We will explore a multi-technique approach, demonstrating how data from different analytical platforms can be integrated to build a comprehensive and validated structural profile.

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but rather integrates multiple methods in a logical sequence. The initial confirmation of molecular weight and the presence of the TFMP group is typically followed by detailed structural elucidation and, finally, purity and solid-state analysis.

IntegratedWorkflow cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Purity & Final Confirmation MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) NMR_H1_C13 ¹H & ¹³C NMR - Carbon-Proton Framework - Isomer Identification MS->NMR_H1_C13 Confirm MW NMR_F19 ¹⁹F NMR - Direct detection of -CF₃ group NMR_F19->NMR_H1_C13 Confirm CF₃ VibSpec FTIR / Raman - Functional Group ID - C-F Vibrations NMR_H1_C13->VibSpec Propose Structure Chroma Chromatography (HPLC/GC) - Purity Assessment - Isomer Separation NMR_H1_C13->Chroma Identify Impurities VibSpec->Chroma Confirm Functional Groups XRay X-ray Crystallography - Unambiguous 3D Structure - Polymorphism Chroma->XRay Purified Sample

Caption: Integrated workflow for characterizing trifluoromethylphenyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For TFMP compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.

Expertise & Experience: Why ¹⁹F NMR is a Critical First Step

While ¹H and ¹³C NMR are standard, ¹⁹F NMR is uniquely suited for these compounds. Fluorine-19 has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR detection.[4] Its large chemical shift range (~800 ppm) provides excellent signal dispersion, minimizing peak overlap even in complex molecules.[5] A simple ¹⁹F NMR experiment can immediately confirm the presence and number of distinct trifluoromethyl environments in a molecule, serving as a rapid and definitive initial check.

¹⁹F NMR Spectroscopy
  • Principle: Directly observes the fluorine nuclei. The chemical shift is highly sensitive to the electronic environment, providing a fingerprint for the -CF₃ group.

  • Causality in Experimental Choice: The key choice is the chemical shift reference. Unlike ¹H NMR which uses TMS, ¹⁹F NMR referencing can be more complex. An external standard like trifluoroacetic acid (TFA) or, more commonly, trichlorofluoromethane (CFCl₃) is used.[6] For screening applications where subtle shifts indicate binding, stable internal references are crucial.[4]

  • Data Interpretation: A single -CF₃ group on a phenyl ring will typically appear as a sharp singlet between -60 and -65 ppm (relative to CFCl₃). The exact shift depends on the substitution pattern (ortho, meta, para) and the nature of other substituents on the ring.

Protocol: Standard ¹⁹F NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the TFMP compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on sample solubility.

  • Instrument Setup:

    • Use a spectrometer equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition:

    • Acquire a simple one-pulse ¹⁹F spectrum. A proton-decoupled experiment is standard to remove ¹H-¹⁹F couplings and produce sharp singlets for the -CF₃ group.

    • Set the spectral width to cover the expected range (e.g., -50 to -80 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans).

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift axis using a known reference standard.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: Provides information on the aromatic protons of the phenyl ring. The electron-withdrawing nature of the -CF₃ group deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield).

  • ¹³C NMR: The carbon of the -CF₃ group is readily identified. Due to coupling with the three fluorine atoms (¹JCF), its signal is split into a characteristic quartet. The carbon atom attached to the -CF₃ group also shows coupling (²JCF), appearing as a quartet with a smaller coupling constant.[7]

NMR Data for 1-(3-Trifluoromethylphenyl)piperazine
Nucleus Typical Chemical Shift (δ) and Multiplicity
¹⁹F~ -62.5 ppm (singlet)
¹H (aromatic)7.0 - 7.4 ppm (multiplets)
¹³C (-CF₃)~ 124 ppm (quartet, ¹JCF ≈ 272 Hz)
¹³C (aromatic C-CF₃)~ 131 ppm (quartet, ²JCF ≈ 32 Hz)
Data derived from typical values and may vary based on solvent and specific structure.[7][8]

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight (MW) and elemental composition of a compound. For TFMP compounds, MS also reveals characteristic fragmentation patterns that can aid in structural confirmation.

Expertise & Experience: Choosing the Right Ionization Method

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is critical and depends on the analyte's properties.

  • EI-MS: A hard ionization technique that provides rich fragmentation data, which is excellent for creating a structural fingerprint. It is suitable for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC-MS).[7][9]

  • ESI-MS: A soft ionization technique ideal for less volatile or thermally labile molecules, common in drug development. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it perfect for accurate molecular weight determination, especially when coupled with High-Performance Liquid Chromatography (HPLC-MS).[9]

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming elemental composition. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, it allows for the calculation of a unique elemental formula, providing a high degree of confidence in the compound's identity.[7]

Common Fragmentation Pathways

Under EI conditions, TFMP compounds exhibit predictable fragmentation. Understanding these pathways is key to interpreting the mass spectrum.

Fragmentation M Molecular Ion [M]⁺˙ M_minus_CF3 [M - CF₃]⁺ M->M_minus_CF3 Loss of ·CF₃ CF3 [CF₃]⁺ m/z = 69 M->CF3 Cleavage M_minus_I [M - I]⁺˙ (For Iodo-TFMP) M->M_minus_I Loss of ·I Phenyl [C₆H₄-R]⁺ M_minus_CF3->Phenyl Further Fragmentation

Caption: Common MS fragmentation pathways for trifluoromethylphenyl compounds.

Common Mass Fragments for TFMP Compounds
Fragment Typical m/z
[CF₃]⁺69
[M - F]⁺M - 19
[M - CF₃]⁺M - 69
[C₆H₄CF₃]⁺ (Trifluoromethylphenyl cation)145
Values are nominal mass. Observed fragments depend on the full molecular structure.[9][10][11]

Chromatographic Methods: Purity and Isomer Separation

Chromatography is essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. It is the workhorse for purity analysis of non-volatile drug candidates.[12][13]

  • Causality in Method Development: For TFMP compounds, which are relatively nonpolar, reversed-phase HPLC is the method of choice. A C18 column provides good retention via hydrophobic interactions. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes. Detection is commonly performed using a UV detector, as the phenyl ring is a strong chromophore.

Protocol: Purity Analysis by Reversed-Phase HPLC
  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV/DAD detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both solvents before use.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the TFMP compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks (% Area).

Vibrational Spectroscopy (FTIR/Raman)

FTIR and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" by probing the vibrational modes of a molecule.[14][15][16]

  • Principle: FTIR measures the absorption of infrared light by molecular bonds, while Raman measures the inelastic scattering of laser light.

  • Application for TFMP Compounds: These techniques are excellent for confirming the presence of specific functional groups. The C-F bonds in the -CF₃ group give rise to very strong and characteristic absorption bands in the FTIR spectrum, typically in the 1100-1350 cm⁻¹ region.[7][8] This provides rapid, confirmatory evidence for the presence of the trifluoromethyl group.

  • Trustworthiness: While not sufficient for full structural elucidation on its own, a match between the FTIR spectrum of a synthesized compound and a reference standard provides strong evidence of identity.

X-ray Crystallography

  • Principle: When a compound can be grown as a single crystal, X-ray crystallography can determine its precise three-dimensional atomic arrangement in the solid state.

  • Authoritative Grounding: This technique provides the most unambiguous structural proof.[17][18] It can definitively establish the connectivity of all atoms, identify stereochemistry, and reveal intermolecular interactions that govern crystal packing.[19] For pharmaceutical compounds, identifying different crystalline forms (polymorphs) is critical, as they can have different stabilities and dissolution rates.[19]

References

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]

  • Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. ResearchGate. [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. [Link]

  • X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H). ResearchGate. [Link]

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  • ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... ResearchGate. [Link]

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  • FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. PubMed. [Link]

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  • Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. [Link]

  • FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. ResearchGate. [Link]

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  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl amino[4-(trifluoromethyl)phenyl]acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are handling this compound and require robust methods to remove process-related impurities. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you navigate common purification challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the fundamental questions regarding the nature and origin of impurities commonly encountered during the synthesis and handling of this compound.

Q1: What are the most common impurities I might encounter with my sample?

A: The impurity profile of your compound is intrinsically linked to its synthetic route. However, for α-amino ester hydrochlorides like this one, several classes of impurities are consistently observed:

  • Unreacted Starting Materials: The most common impurities are often the materials you started with, such as 4-(trifluoromethyl)aniline derivatives or the corresponding α-haloester.

  • Hydrolysis Product: The most prevalent process-related impurity is the corresponding carboxylic acid, amino[4-(trifluoromethyl)phenyl]acetic acid. This results from the hydrolysis of the methyl ester group, a reaction that can occur if the compound is exposed to moisture, especially under non-neutral pH conditions. Commercially available amino acid methyl esters have been found to contain significant amounts of the corresponding acid.[1]

  • Side-Reaction Products: Depending on the synthesis, byproducts can include dimers, products from over-alkylation, or other compounds arising from side reactions. For instance, impurities can be generated from starting materials at various stages of a synthesis.[2]

  • Enantiomeric Impurities: If you are working with a specific enantiomer (R or S), the presence of the other enantiomer is a critical impurity that can be challenging to remove without specialized chiral separation techniques.[1]

  • Residual Solvents: Solvents used during the reaction or initial workup (e.g., methanol, toluene, tetrahydrofuran) can be trapped in the crystalline lattice of the final product.[3][4]

Q2: How can I get a preliminary idea of the purity of my sample and the nature of the impurities?

A: A quick and effective preliminary assessment can be done using simple analytical techniques before committing to a large-scale purification:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool. By running your sample alongside the starting materials on a silica plate with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes), you can quickly visualize the presence of less polar starting materials or more polar byproducts. A ninhydrin stain can be used to specifically visualize primary and secondary amines as distinct colored spots.[5][6]

  • ¹H NMR Spectroscopy: A proton NMR spectrum provides a wealth of information. You can often identify the characteristic singlet of the methyl ester at ~3.7 ppm. The presence of unreacted starting materials or the hydrolyzed carboxylic acid will present unique signals that can be identified and even quantified by integration if a known internal standard is used.

Q3: Why is my product discolored (e.g., yellow, tan, or brown)?

A: The ideal this compound should be a white to off-white solid. Discoloration is typically indicative of high-molecular-weight byproducts or trace amounts of oxidized species. These impurities are often formed under harsh reaction conditions (e.g., high heat) or during prolonged storage. While often present in small quantities, they can be difficult to remove by simple recrystallization. Treatment with activated carbon during the purification process can sometimes help adsorb these color bodies.[7]

Q4: My NMR shows the presence of the corresponding carboxylic acid. How did this happen and how can I remove it?

A: The presence of the carboxylic acid is almost always due to hydrolysis of the ester. This can happen if the reaction workup involved exposure to strong aqueous acid or base at elevated temperatures, or even slowly during storage if the material is not kept in a dry environment.

Because the carboxylic acid has a different acidity (pKa) than the amine hydrochloride, the most effective way to remove it is through Acid-Base Extraction . This technique, detailed in Protocol 2, exploits the differential solubility of the acidic impurity and the basic free amine in aqueous and organic phases.

Section 2: Troubleshooting Purification Workflows

The choice of purification strategy depends heavily on the initial purity of your material and the nature of the impurities present. Below is a decision-making guide to help you select the most appropriate workflow.

Purification_Decision_Tree Start Assess Crude Product (TLC, NMR) Recrystallization Protocol 1: Recrystallization Start->Recrystallization Crystalline Solid >95% Pure Minor Impurities Extraction Protocol 2: Acid-Base Extraction Start->Extraction Oily or Amorphous Solid Significant Acidic/ Basic Impurities Chromatography Protocol 3: Column Chromatography Start->Chromatography Complex Mixture Isomeric Impurities Impurities with Similar Polarity Final_Product Pure Product (>99%) Recrystallization->Final_Product Extraction->Recrystallization Isolate as solid, then recrystallize Chromatography->Final_Product Isolate free base, convert to HCl salt Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filter (Optional) to Remove Insolubles A->B C 3. Cool Slowly to Room Temperature B->C D 4. Chill in Ice Bath to Maximize Yield C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G

Sources

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylphenyl Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of trifluoromethylphenyl compounds. The introduction of a trifluoromethyl (-CF3) group into an aromatic ring is a critical strategy in modern drug design and materials science.[1] The -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] However, the synthesis of these compounds is often challenging, with common issues including low yields, poor regioselectivity, and harsh reaction conditions.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to help you overcome common experimental hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments. The advice provided is grounded in established chemical principles and field-proven insights.

Section 1: Low Yield & Incomplete Conversion
Q1: My trifluoromethylation reaction is giving a low yield or not proceeding at all. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is a common problem that can stem from several factors related to reagents, reaction conditions, or the substrate itself. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stability:

    • Trifluoromethylating Agent: Many trifluoromethylating reagents are sensitive to moisture and air. For instance, the purity of trifluoromethanesulfinate salts is crucial for the successful synthesis of S-(trifluoromethyl)diarylsulfonium salts (Umemoto-type reagents).[3] Ensure your reagent is fresh or has been stored under an inert atmosphere. Togni and Umemoto reagents are generally shelf-stable but should not be heated as solids.[3]

    • Substrate and Other Reagents: Ensure all other reagents, especially any bases or additives, are pure and dry. The presence of water can quench nucleophilic trifluoromethylating agents or interfere with catalyst activity.

  • Catalyst Activity (for catalyzed reactions):

    • Copper Catalysis: Copper-catalyzed reactions are highly effective but can be sensitive to the oxidation state of the copper and the choice of ligand.[2][5] Ensure you are using the correct copper salt (typically Cu(I)) and that it has not been oxidized to Cu(II). The use of a suitable ligand, such as 1,10-phenanthroline, is often critical.[5]

    • Photoredox Catalysis: For light-driven reactions, ensure your photocatalyst is active and that your light source has the correct wavelength and sufficient intensity to excite the catalyst.[6][7] Oxygen can be a quencher in photoredox cycles, so degassing the reaction mixture by sparging with an inert gas like argon is often necessary for optimal results.[6]

  • Reaction Conditions:

    • Temperature: Trifluoromethylation reactions can be highly sensitive to temperature. Some reactions require elevated temperatures to overcome activation barriers, while others need to be cooled to prevent reagent decomposition or side reactions.[3] Perform a temperature screen to find the optimal balance.

    • Solvent: The choice of solvent is critical. It must be dry and is often required to be degassed. Common solvents include DMF, DMSO, NMP for copper-catalyzed cross-couplings, and acetonitrile or dichloromethane for photoredox reactions.[2][6] The solvent can influence reagent solubility and stability, as well as the reaction pathway.

    • Concentration: Reaction concentration can significantly impact yield. In some photoredox reactions, both overly high and low concentrations can lead to diminished conversion rates.[6]

  • Substrate Reactivity:

    • Electronic Effects: The electronic nature of your aryl substrate plays a significant role. Electron-rich arenes are generally better substrates for electrophilic or radical trifluoromethylation, while electron-poor arenes may be more suitable for nucleophilic aromatic substitution pathways.[6]

    • Steric Hindrance: Bulky groups near the reaction site can impede the approach of the trifluoromethylating reagent, leading to low yields.

Q2: I'm observing the decomposition of my starting material or product. What can I do to minimize this?

A2: Decomposition is often a sign that the reaction conditions are too harsh for your specific substrate or product.

  • Lower the Reaction Temperature: This is the most straightforward approach to reduce decomposition. Many modern trifluoromethylation methods, such as those using Togni reagents or photoredox catalysis, are designed to run at or below room temperature.[3][6]

  • Use a Milder Reagent: If you are using a highly reactive or aggressive reagent, consider switching to a milder alternative. For example, Togni reagents are known for their mildness and are suitable for a wide range of functional groups.[3][8]

  • Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from degrading over time.

  • Check for Incompatible Functional Groups: Your substrate may contain functional groups that are not stable under the reaction conditions. For example, strong bases can deprotonate acidic protons, and high temperatures can affect thermally labile groups.[9] A thorough review of the compatibility of your chosen method with your substrate's functional groups is essential.

  • Ensure an Inert Atmosphere: If your starting material, product, or any reagent is sensitive to air or moisture, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents.[6]

Section 2: Regioselectivity Issues
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the trifluoromethylation?

A3: Achieving high regioselectivity is a common challenge, especially with substituted phenyl rings. The outcome is governed by a combination of steric and electronic factors.

  • Understand the Mechanism: The regioselectivity depends heavily on the reaction mechanism (electrophilic, nucleophilic, or radical).

    • Electrophilic Aromatic Substitution: The trifluoromethyl group will be directed by the existing substituents on the ring. Electron-donating groups (e.g., -OR, -NR2) are typically ortho, para-directing, while electron-withdrawing groups (e.g., -NO2, -CN) are meta-directing.

    • Radical Trifluoromethylation: Trifluoromethyl radicals are generally electrophilic in nature.[6] They will preferentially attack electron-rich positions on the aromatic ring. For substituted arenes, this often leads to a mixture of isomers, with the ortho and para positions being favored for electron-donating groups.[10]

    • Directed Reactions: Some methods allow for directed C-H functionalization, where a directing group on the substrate guides the trifluoromethylation to a specific position, often the ortho C-H bond. This can be a powerful strategy for controlling regioselectivity.[11]

  • Strategic Choice of Reagent and Catalyst:

    • Different trifluoromethylating reagents can exhibit different selectivities. For example, in the trifluoromethylation of phenolates, Togni reagent II often shows a preference for the ortho position.[12]

    • In metal-catalyzed reactions, the ligand can have a profound impact on regioselectivity by influencing the steric and electronic environment around the metal center.

  • Blocking Groups: In some cases, a less-favored position can be temporarily blocked with a removable group to force the reaction to occur at the desired site. The blocking group is then removed in a subsequent step.

Section 3: Reagent & Catalyst Handling
Q4: How do I choose the right trifluoromethylating reagent for my substrate?

A4: The selection of the trifluoromethylating reagent is one of the most critical decisions in your experimental design. A summary of common reagents is provided in Appendix A. Key factors to consider include:

  • Reaction Mechanism: Determine whether your substrate is more amenable to a nucleophilic, electrophilic, or radical pathway.

    • For electron-poor arenes or aryl halides: A nucleophilic source like the Ruppert-Prakash reagent (TMSCF3) or a pre-formed "CuCF3" species might be suitable.[2]

    • For electron-rich arenes: An electrophilic reagent (e.g., Togni or Umemoto reagents) or a radical source (e.g., CF3SO2Na under photoredox conditions) is generally preferred.[3][6][13]

  • Functional Group Tolerance: Review the literature for your chosen reagent to ensure it is compatible with the other functional groups in your molecule. Modern reagents, particularly those used in photoredox catalysis, often exhibit excellent functional group tolerance.[6]

  • Safety and Handling: Some reagents are gases (e.g., CF3I), while others are solids that are easier and safer to handle (e.g., Togni and Umemoto reagents).[3] Always consult the Safety Data Sheet (SDS) before using any chemical.

  • Cost and Availability: Reagents like TMSCF3 and Togni reagents are commercially available but can be expensive.[3] For large-scale synthesis, cost may be a significant factor.

Q5: My catalyst seems to be inactive. What are the best practices for handling and activating common catalysts used in trifluoromethylation?

A5: Catalyst deactivation can halt a reaction. Proper handling is key.

  • Copper Catalysts:

    • Oxidation State: As mentioned, Cu(I) is often the active catalytic species. Commercially available Cu(I) salts (e.g., CuI, CuBr, CuTC) can contain Cu(II) impurities due to air oxidation. It's good practice to use freshly purchased salts or purify them if necessary.

    • Ligand Role: Ligands are not just for tuning reactivity; they also stabilize the copper catalyst. Ensure the ligand is pure and used in the correct stoichiometric ratio.

    • Inert Atmosphere: Assemble copper-catalyzed reactions under an inert atmosphere to prevent oxidation of the catalyst.

  • Photoredox Catalysts:

    • Purity: Ensure the photocatalyst (e.g., Ru(bpy)3Cl2, Ir[dF(CF3)ppy]2(dtbbpy)PF6) is pure. Impurities can quench the excited state of the catalyst.

    • Light Source: The catalyst must be able to absorb the light you are using. Check the absorption spectrum of your catalyst and match it with the emission spectrum of your light source (e.g., blue LEDs for many common Ru and Ir catalysts).[6]

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can act as a quencher and deactivate the catalyst's excited state.[6]

Section 4: Reaction-Specific Problems
Q6: I am using the Ruppert-Prakash reagent (TMSCF3) and getting inconsistent results. What factors are critical for this reaction?

A6: The Ruppert-Prakash reagent (TMSCF3) is a versatile nucleophilic trifluoromethylating agent, but its activation is key.[14]

  • Activator Choice: TMSCF3 requires a nucleophilic activator to generate the active trifluoromethyl anion ("CF3-"). Common activators include fluoride sources (e.g., TBAF, CsF) or certain alkoxides.[15][16] The choice and stoichiometry of the activator are critical and often need to be optimized.

  • Moisture Control: The reaction is extremely sensitive to moisture, as water will rapidly quench the highly basic "CF3-" anion. Use anhydrous solvents and reagents and maintain a scrupulously inert atmosphere.

  • Solvent: Aprotic polar solvents like THF or DMF are typically used.[17]

  • Temperature: These reactions are often run at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity of the "CF3-" anion and prevent side reactions.

Q7: My copper-catalyzed trifluoromethylation of an aryl halide is not working. What are the key parameters to optimize?

A7: This is a powerful but complex transformation.[2]

  • Aryl Halide Reactivity: The reactivity order is generally I > Br >> Cl. Aryl iodides are the most common substrates. Activated aryl bromides (i.e., with electron-withdrawing groups) may also work, but aryl chlorides are typically unreactive under these conditions.[5][16]

  • Trifluoromethyl Source: Various sources can be used, including TMSCF3 (with an activator), K(SO2CF3), or pre-formed copper-trifluoromethyl complexes like (Ph3P)3CuCF3.[5][18]

  • Ligand: The choice of ligand is crucial. Nitrogen-based ligands like 1,10-phenanthroline or TMEDA are commonly employed. An optimization screen of different ligands may be necessary.[5]

  • Temperature: These reactions often require high temperatures (e.g., 80-120 °C) to promote oxidative addition and reductive elimination.

  • Base/Additives: A base or other additives may be required depending on the specific protocol. For example, when using TMSCF3, a fluoride source is needed.[16]

Q8: My photoredox-catalyzed trifluoromethylation is sluggish. How can I improve the reaction efficiency?

A8: Photoredox catalysis offers mild conditions but requires careful setup.[19]

  • Light Source and Reaction Vessel: Ensure maximum light penetration. Use a reaction vessel made of a material transparent to the required wavelength (e.g., Pyrex or quartz). The light source should be placed as close to the vessel as possible, and stirring should be vigorous to ensure all parts of the solution are irradiated.

  • Catalyst Loading: While catalytic, a certain minimum loading is required. If the reaction is slow, try increasing the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).

  • Reagent Concentration: As noted in Q1, concentration can be a key parameter. An optimal concentration often exists where bimolecular reactions occur efficiently without leading to quenching or side reactions.[6]

  • Degassing: Re-emphasizing this point: ensure the reaction is thoroughly deoxygenated. Even trace amounts of oxygen can inhibit the reaction.[6]

Section 5: Work-up and Purification
Q9: What are the best practices for purifying trifluoromethylated compounds, especially if they are sensitive?

A9: The unique properties of the -CF3 group can influence a compound's behavior during purification.

  • Initial Work-up: A standard aqueous work-up with liquid-liquid extraction is a common first step to remove inorganic salts and highly polar impurities.[20]

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is most common. However, some nitrogen-containing compounds (like pyrazoles or pyridines) can interact strongly with acidic silanol groups on silica, leading to peak tailing and poor recovery. In such cases, you can deactivate the silica by adding a small amount of a base like triethylamine (~0.5-1%) to your eluent.[20] Alternatively, using a different stationary phase like neutral alumina or a reversed-phase (C18) column can be effective.[20]

    • Eluent System: Due to the high electronegativity of the -CF3 group, trifluoromethylated compounds are often more lipophilic than their non-fluorinated analogs. You may need to use less polar eluent systems (e.g., higher hexane content in a hexane/ethyl acetate mixture) than you would expect. Thin Layer Chromatography (TLC) is essential for developing an appropriate solvent system.[20]

  • Recrystallization: For solid compounds with relatively high purity (>90%), recrystallization is an excellent method for achieving high purity.[20] Test a range of solvents to find one that dissolves your compound when hot but provides low solubility when cold.

  • Volatility: Some low molecular weight trifluoromethylphenyl compounds can be volatile. Be cautious during solvent removal under high vacuum to avoid loss of product.

Appendices

Appendix A: Comparison of Common Trifluoromethylating Reagents
Reagent ClassExample(s)MechanismTypical SubstratesKey Considerations
Electrophilic Togni Reagents, Umemoto Reagents[3][21]Electrophilic / RadicalElectron-rich arenes, heterocycles, C-nucleophilesGenerally bench-stable solids, mild reaction conditions, good functional group tolerance.[3]
Nucleophilic Ruppert-Prakash Reagent (TMSCF3)NucleophilicAldehydes, ketones, imines, aryl halides (with metal catalyst)Requires a nucleophilic activator (e.g., F-); highly moisture-sensitive.[15]
Radical Precursors CF3SO2Na (Langlois Reagent), CF3IRadicalArenes, heterocycles (often via photoredox or metal catalysis)Requires an initiator (light, oxidant, or metal); offers alternative reactivity.[9][19]
Organometallic "CuCF3" reagents[2][18]Nucleophilic / Cross-CouplingAryl halides, vinyl halides, boronic acidsOften generated in situ; key for cross-coupling reactions. High temperatures may be needed.[5]
Appendix B: General Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

(This is a representative protocol and must be adapted and optimized for your specific substrate.)

  • Preparation: To an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the trifluoromethylating agent (e.g., potassium trifluoromethanesulfinate, 2.0 mmol) and anhydrous solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Photoredox-Catalyzed C-H Trifluoromethylation of an Arene

(This is a representative protocol and must be adapted and optimized for your specific substrate.)

  • Preparation: To a vial, add the arene (0.5 mmol), the trifluoromethylating reagent (e.g., Umemoto's reagent, 1.2 equiv), and a photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile, 0.1 M).

  • Degassing: Seal the vial and sparge the solution with argon for 15-20 minutes.

  • Irradiation: Place the vial near a light source (e.g., a 24 W blue LED lamp) with stirring. A fan may be used to maintain room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[6]

Appendix C: Visualization of Key Processes

Optimization_Workflow General Workflow for Optimizing Trifluoromethylation Reactions cluster_prep Preparation cluster_reaction Initial Reaction & Analysis cluster_troubleshoot Troubleshooting Loop start Define Substrate & Target Product reagent_select Select Reagent & Catalyst (See Appendix A) start->reagent_select initial_rxn Run Initial Reaction (Standard Conditions) reagent_select->initial_rxn analyze Analyze Outcome (LCMS, NMR) initial_rxn->analyze decision Low Yield or Side Products? analyze->decision optimize Optimize Parameters: - Temperature - Solvent - Concentration - Ligand/Additive decision->optimize Yes end_node Successful Synthesis Proceed to Scale-up & Purification decision->end_node No (High Yield) re_run Re-run Reaction optimize->re_run analyze2 Analyze Outcome re_run->analyze2 analyze2->decision

Caption: A simplified catalytic cycle for copper-catalyzed trifluoromethylation.

References

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  • Gande, M. B., et al. (2023). Photoelectrocatalyzed undirected C–H trifluoromethylation of arenes: catalyst evaluation and scope. Faraday Discussions, 245, 249-261. [Link]

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  • Gandelman, M., & Rozenberg, H. (2022). A Facile and Inexpensive Way to Synthesize N‐trifluoromethyl Compounds. Justus-Liebig-Universität Gießen. [Link]

  • Stanek, K., Koller, R., & Togni, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7583. [Link]

  • Wang, F., et al. (2013). Allylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. [Link]

  • Chen, K., & Baran, P. S. (2012). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Journal of the American Chemical Society, 134(1), 76-79. [Link]

  • Kowalska, J., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(5), 3356-3365. [Link]

  • Kim, S., et al. (2016). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 12, 2430-2435. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2021). Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF 3 (Ruppert-Prakash Reagent) and Its Derivatives. Chemical Reviews, 121(5), 3145-3196. [Link]

  • Sodeoka, M., & Hamashima, Y. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(7), 3743-3811. [Link]

  • Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1251. [Link]

  • Grushin, V. V. (2010). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. Accounts of Chemical Research, 43(1), 160-171. [Link]

  • Ackermann, L., & Wang, L. (2021). A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. Nature Communications, 12(1), 1-9. [Link]

  • Gerasimova, E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10335. [Link]

  • Tang, X., et al. (2020). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. Nature Communications, 11(1), 2535. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]

  • Besset, T., et al. (2012). Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals. Chemical Communications, 48(43), 5449-5451. [Link]

  • Fujikawa, K., & Fujioka, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 67-75. [Link]

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  • The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

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Technical Support Center: Purification of Fluorinated Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with fluorinated amino esters. The introduction of fluorine into amino acid scaffolds imparts unique and often desirable physicochemical properties, including enhanced metabolic stability, altered basicity, and increased binding affinity.[1][2] However, these same properties can introduce significant challenges during purification.

This guide is designed to provide practical, experience-driven advice to navigate the common pitfalls encountered during the purification of these valuable compounds. We will delve into the causality behind these challenges and offer robust, validated troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common high-level questions regarding the purification of fluorinated amino esters.

Q1: Why is my fluorinated amino ester behaving so differently from its non-fluorinated analog during chromatographic purification?

A: The presence of fluorine atoms significantly alters the electronic properties and polarity of the molecule. Fluorine is the most electronegative element, and its introduction can reduce the basicity of nearby amino groups and increase the acidity of carboxylic acid functionalities.[1][3] This change in polarity can lead to unexpected retention times on normal-phase and reverse-phase chromatography. Additionally, fluorinated compounds exhibit unique interactions, sometimes referred to as "fluorous" interactions, which can lead to unusual elution patterns.[4]

Q2: I'm observing significant product degradation during my purification process. What are the likely causes?

A: Fluorinated amino esters can be susceptible to several degradation pathways, with the two most common being hydrolysis of the ester and racemization of the chiral center. The electron-withdrawing nature of fluorine can make the ester carbonyl more electrophilic and thus more prone to hydrolysis, especially under basic or strongly acidic conditions.[5] Racemization can occur if the alpha-proton is sufficiently acidic, which can be exacerbated by the presence of fluorine and the use of certain bases.[6][7]

Q3: Is crystallization a viable purification method for fluorinated amino esters?

A: Yes, crystallization can be a very effective method for purifying fluorinated amino esters, often yielding highly pure material.[3] However, the altered solubility profile due to fluorination may require screening a wider range of solvent systems than for their non-fluorinated counterparts. It's not uncommon for fluorinated compounds to be oily or difficult to crystallize, necessitating patience and experimentation with different solvent combinations and techniques like seeding or slow evaporation.[8]

Q4: What is the best way to remove protecting groups without compromising the integrity of my fluorinated amino ester?

A: The choice of protecting group and deprotection strategy is critical. For acid-labile groups like Boc, careful control of the acid concentration and reaction time is necessary to avoid ester hydrolysis. For base-labile groups like Fmoc, milder bases should be screened to prevent racemization and ester cleavage.[9] Orthogonal protecting group strategies, where one group can be removed without affecting the other, are highly recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of fluorinated amino esters.

Guide 1: Flash Chromatography Issues

Flash chromatography is a workhorse purification technique, but fluorinated compounds can present unique challenges.

Problem: Poor Separation or Co-elution of Impurities

Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The unique polarity of fluorinated compounds may not be well-matched to standard solvent systems.1. Systematic Solvent Screening: Perform small-scale TLC analysis with a wider range of solvent systems. Consider including solvents that can engage in specific interactions, such as those with hydrogen bond donating or accepting capabilities. 2. Utilize Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, consider a preliminary clean-up using F-SPE cartridges which specifically retain fluorinated molecules.[4]
On-Column Degradation The silica gel stationary phase can be slightly acidic, potentially causing hydrolysis of sensitive esters or degradation of compounds with acid-labile protecting groups.1. Neutralize Silica: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) to neutralize acidic sites. 2. Switch to a Different Stationary Phase: Consider using alumina (basic or neutral) or a bonded-phase silica (e.g., C18 for reverse-phase).
Complex Mixture of Diastereomers If your synthesis produces diastereomers, they may be difficult to separate.1. Optimize Selectivity: Experiment with different solvent systems and stationary phases to maximize the separation factor between the diastereomers. 2. Consider Chiral Chromatography: If diastereomers are inseparable by standard methods, chiral HPLC may be necessary for analytical or preparative separation.[10]
Workflow for Troubleshooting Flash Chromatography

start Poor Separation in Flash Chromatography solvent Inappropriate Solvent System? start->solvent degradation On-Column Degradation? solvent->degradation No solvent_yes Perform Systematic TLC Screening Consider F-SPE solvent->solvent_yes Yes diastereomers Diastereomers Present? degradation->diastereomers No degradation_yes Neutralize Silica Switch Stationary Phase degradation->degradation_yes Yes diastereomers_yes Optimize Selectivity Consider Chiral HPLC diastereomers->diastereomers_yes Yes product Fluorinated Amino Ester conditions Purification/Work-up Conditions product->conditions hydrolysis Ester Hydrolysis racemization Racemization conditions->hydrolysis Basic/Acidic pH Water Present conditions->racemization Base Present Elevated Temperature

Sources

Chiral HPLC Separation of Amino Acid Esters: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral HPLC separation of amino acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal enantiomeric separation. As a senior application scientist, my goal is to provide not just solutions, but a deeper understanding of the principles governing your chromatographic success. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address the specific challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I'm not getting any separation between my amino acid ester enantiomers. Where do I start?

A1: Achieving chiral separation is a multifaceted process, and a complete lack of resolution is a common starting point. The selection of the chiral stationary phase (CSP) is the most critical factor.[1] The interaction between your analyte and the CSP is what drives the separation.

  • CSP Selection: For amino acid esters, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are often the first choice due to their broad applicability and high chiral recognition ability.[1] For instance, Chiralpak® IA, with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has shown excellent performance for the separation of α-amino acid esters.[1] The choice of CSP is often empirical, relying on literature precedence for similar compounds or systematic screening of different phases.[2]

  • Mobile Phase Composition: Chiral separations are highly sensitive to the mobile phase. For normal-phase HPLC, a typical mobile phase for amino acid ester separation consists of a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol or ethanol.[1] The percentage of the polar modifier is a critical parameter to optimize. Start with a low percentage (e.g., 10%) and gradually increase it.

  • Derivatization: If you are working with free amino acids, derivatization of the amino group is often necessary to improve chromatographic properties and detector response.[3] Common derivatizing agents include Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA), also known as Marfey's reagent.[3] For amino acid esters, derivatization may not always be necessary but can enhance selectivity.

Q2: My peaks are broad and tailing. What are the likely causes and how can I fix them?

A2: Poor peak shape is a frequent issue in HPLC and can obscure a good separation. Several factors can contribute to peak broadening and tailing in chiral separations.[4]

  • Secondary Interactions: Unwanted interactions between your analyte and the stationary phase, particularly with residual silanols on silica-based CSPs, can cause peak tailing.[5] This is especially common for basic compounds. Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can help to mask these silanol groups and improve peak shape.

  • Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is critical. If the pH is close to the pKa of your analyte, you can get a mix of ionized and non-ionized forms, leading to broad or split peaks.[5] While less common in normal-phase separations, it's a crucial parameter in reversed-phase and polar organic modes.

  • Column Contamination and Degradation: Accumulation of contaminants on the column can create active sites that lead to peak tailing.[5] If you suspect contamination, flushing the column with a strong solvent is recommended. Over time, the performance of any column will degrade, resulting in poor peak shapes.[5]

  • Sample Overload: Injecting too much sample can overload the column, leading to broadened and asymmetric peaks.[4] Try reducing the injection volume or the concentration of your sample.

Q3: My retention times are drifting from one injection to the next. What's causing this instability?

A3: Retention time variability can make quantification unreliable and points to a lack of system equilibrium or stability.

  • Column Equilibration: Chiral separations, especially in isocratic mode, are very sensitive to the column's history and equilibration.[6] It is crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. This can sometimes take several hours.[7]

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time. Ensure your mobile phase is well-mixed and degassed. In normal-phase chromatography, the presence of trace amounts of water in the mobile phase can significantly impact retention.[6]

  • Temperature Fluctuations: Temperature has a notable effect on HPLC separations.[8][9] Using a column oven to maintain a constant temperature is essential for reproducible retention times.

  • Additive Memory Effects: Acidic or basic modifiers in the mobile phase can adsorb onto the stationary phase and persist for a long time, impacting subsequent separations even after changing the mobile phase.[6] This "memory effect" can be particularly problematic in chiral separations. If you suspect this is an issue, it may be necessary to dedicate a column to a specific method or use a rigorous flushing procedure between methods.

Troubleshooting Guide: A Systematic Approach

When encountering problems with your chiral HPLC separation of amino acid esters, a systematic approach is key to identifying and resolving the issue efficiently.

Problem 1: Poor Resolution or No Separation

This is the most common challenge. The following workflow can help you systematically troubleshoot this issue.

G cluster_0 Troubleshooting Poor Resolution start Poor or No Resolution csp_check Is the CSP appropriate for amino acid esters? start->csp_check csp_check->start No, select a new CSP mp_optimize Optimize Mobile Phase Composition csp_check->mp_optimize Yes temp_effect Evaluate Temperature Effect mp_optimize->temp_effect Still no resolution success Resolution Achieved mp_optimize->success Resolution improved derivatize Consider Derivatization temp_effect->derivatize Still no resolution temp_effect->success Resolution improved derivatize->success Resolution achieved G cluster_1 Troubleshooting Peak Shape Issues start_peak Poor Peak Shape check_overload Check for Sample Overload start_peak->check_overload add_modifier Add Mobile Phase Modifier (e.g., TEA) check_overload->add_modifier Not overloaded good_peak Good Peak Shape check_overload->good_peak Resolved by dilution check_frit Check for Blocked Column Frit add_modifier->check_frit No improvement add_modifier->good_peak Peak shape improved flush_column Flush or Replace Column check_frit->flush_column Frit is clear check_frit->good_peak Resolved by backflushing/replacing frit flush_column->good_peak Problem solved

Caption: Troubleshooting workflow for poor peak shape.

Protocol for Column Flushing:

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush with a series of solvents of increasing strength. For a normal-phase column, you might use:

    • Hexane (to remove non-polar contaminants)

    • Isopropanol (intermediate polarity)

    • Methanol (stronger polar solvent)

  • Flush for at least 10-20 column volumes with each solvent.

  • Re-equilibrate the column with your mobile phase in the correct flow direction.

Note: Always check the column manufacturer's instructions for recommended flushing procedures and solvent compatibility. [10]

The Role of Derivatization

For the analysis of amino acids, pre-column derivatization is a common strategy to form diastereomers that can be separated on a standard achiral column. [11]However, when using a chiral stationary phase, derivatization can be employed to enhance the interaction with the CSP and improve the separation.

Common Derivatization Approaches for Amino Acids: [3]

  • N-derivatization: The amino group is the most common site for derivatization. Reagents like FDAA (Marfey's reagent) react with the primary or secondary amine to form a stable derivative.

  • Esterification: The carboxylic acid group can be esterified. This is often done to increase the volatility of the amino acid for gas chromatography, but can also be used in HPLC.

Protocol for Derivatization with FDAA (Marfey's Reagent): [3]

  • To a small aliquot of your amino acid ester sample in a suitable solvent, add a solution of FDAA in acetone.

  • Add a weak base, such as triethylamine, to facilitate the reaction.

  • Heat the mixture at a controlled temperature (e.g., 50°C) for a specific time (e.g., 1 hour).

  • Quench the reaction by adding a small amount of acid (e.g., acetic acid).

  • Dilute the sample and inject it into the HPLC system.

It is crucial to use mild reaction conditions to prevent racemization of the derivatized sample. [1]

Conclusion

Troubleshooting chiral HPLC separations of amino acid esters requires a combination of systematic experimentation and a solid understanding of the underlying chromatographic principles. By carefully considering the choice of chiral stationary phase, optimizing the mobile phase, ensuring proper sample preparation, and maintaining a healthy HPLC system, you can overcome common challenges and achieve robust and reproducible enantiomeric separations. Remember that method development in chiral chromatography is often an empirical process, and patience and persistence are key to success. [2]

References

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC?[Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. [Link]

  • Journal of Chromatographic Science, Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. [Link]

  • Reddit. Horrible peak shape. [Link]

  • MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chromatography Today. (2016, August/September). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • PMC - NIH. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]

  • PMC - NIH. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

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"improving peak resolution in chiral chromatography of fluorinated compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing your success in the chiral separation of fluorinated compounds. The introduction of fluorine into pharmaceutical candidates presents unique challenges and opportunities in achieving optimal peak resolution.[1][2] This guide is structured to provide you with not only solutions to common problems but also the underlying principles to empower your method development and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with fluorinated chiral compounds.

Q1: Why are fluorinated compounds often challenging to separate chirally?

A1: The challenge arises from the unique properties of the fluorine atom. Its high electronegativity and small size can alter the electronic and steric environment around the chiral center, which can either weaken or change the nature of the interactions with the chiral stationary phase (CSP).[3] This can lead to insufficient differentiation between enantiomers, resulting in poor resolution. Furthermore, the increased metabolic stability that fluorine imparts often means these molecules are of high interest in drug development, making their effective separation critical.[1][2]

Q2: What are the first parameters I should adjust if I have poor or no resolution?

A2: For initial troubleshooting of poor resolution, a systematic approach is key. Begin by assessing your column choice and mobile phase composition.[4] Ensure the chosen CSP is appropriate for your analyte class. A good starting point is to screen a few different types of CSPs (e.g., polysaccharide-based, Pirkle-type). Simultaneously, optimizing the mobile phase is critical. Adjusting the ratio of your organic modifier to the non-polar solvent (in normal phase) or aqueous buffer (in reversed-phase) can significantly impact selectivity.[4]

Q3: Can temperature be used to improve the resolution of fluorinated compounds?

A3: Absolutely. Temperature is a powerful yet sometimes overlooked parameter in chiral chromatography. For fluorinated compounds, its effect can be particularly pronounced. Lowering the temperature generally increases retention and can enhance the subtle energetic differences in the diastereomeric interactions between the enantiomers and the CSP, often leading to improved resolution.[4][5] Conversely, in some cases, increasing the temperature can improve peak efficiency and may even be necessary to achieve separation.[6] It is crucial to investigate a range of temperatures during method development.

Q4: Are there specific types of chiral stationary phases (CSPs) that are better suited for fluorinated compounds?

A4: Yes, while traditional polysaccharide-based CSPs are always a good starting point, specialized CSPs are emerging. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer alternative selectivity through mechanisms like π-π interactions, dipole-dipole interactions, and charge transfer, which can be particularly effective for fluorinated analytes.[7][8][9] Additionally, research into novel CSPs with fluorinated selectors is ongoing to specifically address the challenges of these compounds.[10]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Issue - Poor Peak Resolution (Co-elution or Overlapping Peaks)

Poor resolution is the most common challenge in chiral chromatography. The following workflow will guide you through a systematic process to improve the separation of your enantiomers.

Poor_Resolution_Workflow start Start: Poor Peak Resolution check_column 1. Verify Column Suitability - Is the CSP appropriate for the analyte? - Is the column in good condition? start->check_column optimize_mp 2. Optimize Mobile Phase - Adjust organic modifier percentage. - Screen different modifiers (e.g., IPA, EtOH). check_column->optimize_mp Column OK additives 3. Introduce Mobile Phase Additives - Acidic (e.g., TFA, Acetic Acid) for acidic analytes. - Basic (e.g., DEA, Butylamine) for basic analytes. optimize_mp->additives Resolution still poor temp 4. Modulate Temperature - Systematically decrease temperature (e.g., 25°C to 10°C). - Observe impact on retention and selectivity. additives->temp Resolution still poor flow_rate 5. Adjust Flow Rate - Lower flow rate to increase interaction time. temp->flow_rate Resolution still poor new_column 6. Screen Alternative CSPs - Polysaccharide-based (coated vs. immobilized). - Pirkle-type. - Fluorinated phases (e.g., PFP). flow_rate->new_column Resolution still poor success Success: Baseline Resolution Achieved new_column->success Separation achieved

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

  • Initial Conditions: Start with a common mobile phase for your chosen column, for instance, n-Hexane/Isopropanol (IPA) for a normal-phase polysaccharide column.

  • Modifier Percentage Screening: Prepare a series of mobile phases with varying percentages of the organic modifier (e.g., 5%, 10%, 15%, 20% IPA in Hexane).

  • Injection and Analysis: Inject your sample with each mobile phase composition and record the chromatograms.

  • Data Evaluation: Create a table to compare the retention factor (k), selectivity (α), and resolution (Rs) for each condition.

% IPA in HexaneRetention Factor (k) - Peak 1Selectivity (α)Resolution (Rs)
5%12.51.050.8
10%8.21.121.6
15%5.11.101.4
20%3.01.081.1

This table demonstrates a hypothetical scenario where 10% IPA provides the optimal balance for resolution.

The choice of organic modifier and its concentration directly influences the interactions between the analyte and the CSP. For fluorinated compounds, which can have altered polarity, screening different alcohols (e.g., ethanol, isopropanol) is crucial as they can offer different hydrogen bonding capabilities, impacting chiral recognition.[11] Adding acidic or basic modifiers can suppress the ionization of acidic or basic analytes, respectively, which often leads to better peak shapes and improved interaction with the CSP.[12]

Guide 2: Issue - Poor Peak Shape (Tailing or Fronting Peaks)

Poor peak shape can compromise resolution and the accuracy of quantification.[13] Tailing is more common and can have several causes.

Peak_Shape_Troubleshooting start Start: Poor Peak Shape check_all_peaks Are all peaks tailing? start->check_all_peaks one_peak_tailing Only specific peaks tailing check_all_peaks->one_peak_tailing No all_peaks_tailing All peaks tailing check_all_peaks->all_peaks_tailing Yes secondary_interactions Possible secondary interactions - Analyte with residual silanols. - Mass overload. one_peak_tailing->secondary_interactions check_column_inlet Possible column inlet issue - Partial frit blockage. - Column void. all_peaks_tailing->check_column_inlet reverse_flush Action: Reverse flush column (if permissible). check_column_inlet->reverse_flush replace_column Action: Replace column. check_column_inlet->replace_column success Success: Symmetrical Peaks reverse_flush->success replace_column->success add_modifier Action: Add mobile phase modifier (acid/base). secondary_interactions->add_modifier reduce_concentration Action: Reduce sample concentration/injection volume. secondary_interactions->reduce_concentration add_modifier->success reduce_concentration->success

Caption: A decision tree for diagnosing and resolving poor peak shape.

  • Assess the Scope: Observe if tailing affects all peaks or only the analyte of interest. If all peaks are affected, it suggests a problem at the column inlet, such as a partially blocked frit.[13]

  • Column Inlet Issues: If a blockage is suspected, and the column manufacturer's instructions permit, reverse-flush the column. If this does not resolve the issue, the column may need to be replaced.[14]

  • Secondary Interactions: If only your analyte peaks are tailing, this often points to undesirable secondary interactions with the stationary phase.

    • For acidic or basic analytes: Introduce a small amount (0.1%) of a competing acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) to the mobile phase. This can mask active sites on the silica support and improve peak shape.[12]

  • Mass Overload: Inject a series of dilutions of your sample (e.g., 1x, 0.5x, 0.1x concentration). If peak shape improves with lower concentration, this indicates mass overload. Adjust your sample concentration accordingly.[15]

Peak tailing is often caused by secondary, non-enantioselective interactions. For silica-based CSPs, residual silanol groups can interact strongly with basic analytes, causing tailing. Adding a basic modifier to the mobile phase saturates these sites, preventing this interaction. Mass overload occurs when the concentration of the analyte is too high for the stationary phase, leading to a non-linear distribution of the analyte between the mobile and stationary phases, resulting in fronting or tailing peaks.[15]

The Role of Supercritical Fluid Chromatography (SFC)

For challenging separations of fluorinated compounds, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC. The use of supercritical CO2 as the main mobile phase component, often with an alcohol co-solvent, offers several advantages:

  • High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a significant loss in efficiency.[10]

  • Orthogonal Selectivity: SFC can provide different elution orders and selectivities compared to normal or reversed-phase HPLC.

  • Greener Technique: SFC significantly reduces the consumption of organic solvents.[10]

Many of the troubleshooting principles discussed for HPLC, such as screening columns, optimizing modifiers, and adjusting temperature and pressure, are also applicable to SFC for enhancing the resolution of fluorinated chiral compounds.[10]

References

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  • (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - ResearchGate. [Link]

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  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Ukrainian Chemistry Journal. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. [Link]

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  • Fluorine Enables Separation-free "Chiral Chromatographic Analysis" - Chinese Academy of Sciences. [Link]

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  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. [Link]

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  • (PDF) The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - ResearchGate. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster - MDPI. [Link]

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  • Chiral Mobile-Phase Additives in HPLC Enantioseparations | Request PDF - ResearchGate. [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. [Link]

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  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - MDPI. [Link]

  • Horrible peak shape : r/CHROMATOGRAPHY - Reddit. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations - PubMed. [Link]

  • additives for chiral - Chromatography Forum. [Link]

  • Chiral Mobile Phase Additives in HPLC Enantioseparations | Request PDF - ResearchGate. [Link]

Sources

"optimizing NMR parameters for fluorine-containing molecules"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the power of fluorine NMR and wish to optimize their experimental parameters for high-quality, reliable data.

The ¹⁹F nucleus is a superb probe for molecular studies due to its 100% natural abundance, spin ½ nature, and high gyromagnetic ratio, making it nearly as sensitive as ¹H.[1][2] Its most significant advantage is the vast chemical shift range—spanning up to 800 ppm—which provides exquisite sensitivity to the local electronic environment and minimizes signal overlap, a common challenge in ¹H NMR.[1][3] However, this same property introduces unique challenges in parameter optimization.

This guide provides a series of troubleshooting Q&As and detailed protocols to help you navigate these challenges effectively.

Section 1: Core Experimental Setup - FAQs

Before troubleshooting specific issues, it's crucial to ensure the fundamental parameters are set correctly. This section covers the essential first steps for any ¹⁹F NMR experiment.

Q1: What is the first thing I should do before running a ¹⁹F NMR experiment?

A1: Always tune and match the probe for the ¹⁹F frequency. This is the most critical first step. An untuned probe is like an unfocused lens—it will drastically reduce the efficiency of radiofrequency (RF) pulse transmission and signal detection, leading to poor signal-to-noise.[4][5]

  • Causality: The probehead is an electronic circuit that needs to be resonant at the specific Larmor frequency of the nucleus you are observing (¹⁹F in this case). Tuning adjusts the resonance frequency of the probe to match the nucleus, while matching optimizes the impedance (typically to 50 Ω) to ensure maximum power transfer from the spectrometer to the probe and from the probe back to the receiver.[4]

  • Procedure: Use your spectrometer's tuning software (e.g., atma on Bruker, mtune on Varian/Agilent). For many modern probes, the ¹H channel is used for ¹⁹F detection, so you will be tuning this channel to the ¹⁹F frequency.[6][7]

Q2: How do I correctly set the spectral width (SW) and transmitter offset (O1P)?

A2: This is a critical step due to the wide chemical shift dispersion of ¹⁹F.

  • If the chemical shift range of your compound is known: Set the transmitter offset (O1P, or tof) to the center of the expected signal region. Adjust the spectral width (SW) to be just wide enough to encompass all expected fluorine signals, with a small baseline region on either side.[3]

  • If the chemical shift range is unknown: Start with a very large spectral width (e.g., 200-250 ppm or ~100,000 Hz on a 400 MHz instrument) with the offset centered at a common region (e.g., -100 ppm).[8] Acquire a quick spectrum with a low number of scans to identify the signal regions. Once located, you can re-acquire the spectrum with a narrower, more appropriate spectral width centered on your signals.[3]

  • Causality & Trustworthiness: Using an excessively large spectral width when not needed can lead to problems. The RF pulse may not provide uniform excitation across the entire window, causing signal intensities and integrals to be inaccurate, especially for peaks far from the transmitter offset.[9] This "off-resonance effect" is a primary source of error in quantitative ¹⁹F NMR.[9] Furthermore, a wider window can introduce more baseline distortions.[3]

Q3: Which chemical shift reference should I use?

A3: The choice of reference is non-trivial, especially for biological or aqueous samples.

  • For Organic Solvents: The historical standard is neat trichlorofluoromethane (CFCl₃), defined as 0 ppm. However, it is an ozone-depleting substance and its use is restricted.[10] Other compounds like trifluorotoluene (TFT) or hexafluorobenzene (HFB) are often used as secondary references.

  • For Aqueous/Biological Samples: Finding a suitable internal reference is challenging. The ideal reference should be soluble, chemically inert, not interact with your sample, and have a single, sharp resonance that does not overlap with your signals of interest.[11][12] Its chemical shift should also be insensitive to changes in pH, temperature, and buffer components.[11]

The table below lists several potential reference compounds for aqueous solutions. A systematic evaluation is often necessary to find the best candidate for your specific system.[10][13]

CompoundCommon AbbreviationTypical Chemical Shift (ppm)Key Considerations
Trifluoroacetic AcidTFA~ -75 to -76Shift is pH-dependent; can be reactive. Good solubility.[14]
2,2,2-TrifluoroethanolTFE~ -77Shift can be sensitive to sample conditions.[10]
4-(Trifluoromethyl)benzoic acidTFMBA~ -62Good solubility and stability.[10]
Sodium TriflateTriflate~ -79Generally stable and inert.[10]
Potassium FluorideKF~ -125Shift is highly sensitive to solvent and counter-ions.[11]
  • Expertise: You cannot always rely on the spectrometer's indirect referencing (using the deuterium lock signal) for precise work, as minor field drifts or sample-dependent changes can skew chemical shifts.[11] For studies monitoring small chemical shift perturbations (e.g., fragment screening), a stable internal reference is mandatory.[10]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during ¹⁹F NMR experiments in a question-and-answer format.

Q4: My signal-to-noise (S/N) ratio is very poor. What should I do?

A4: Low S/N is a frequent issue. Before spending hours acquiring more scans, systematically check the following potential causes.

  • 1. Sample Concentration: Is your sample concentration sufficient? This is often the primary cause of low signal.[15]

  • 2. Probe Tuning/Matching: Have you correctly tuned and matched the probe? Even a small deviation can cause a significant loss in sensitivity. Re-check it.[4]

  • 3. Receiver Gain (RG): Is the receiver gain set correctly? The RG amplifies the NMR signal before digitization. If it's too low, you lose signal. If it's too high, the FID will be "clipped," leading to artifacts and incorrect intensities. A good practice is to find the clipping point and then reduce the RG by one or two steps.[16]

  • 4. Relaxation Delay (d1): Are your fluorine nuclei fully relaxed between pulses? If the relaxation delay (d1) is too short compared to the spin-lattice relaxation time (T₁), the signal becomes saturated, leading to lower intensity. This is especially true for small molecules in non-viscous solvents, which can have long T₁ values.[9][17] As a starting point, try increasing d1. For quantitative measurements, d1 must be at least 5 times the longest T₁ in your sample.[17]

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Troubleshooting Workflow for Low Signal-to-Noise.

Q5: Why does my spectrum have a rolling or distorted baseline?

A5: Baseline roll is one of the most common artifacts in ¹⁹F NMR.

  • Causality: This issue stems from a combination of factors:

    • Wide Spectral Widths: Acquiring over a large frequency range makes it difficult to achieve a perfectly flat response.[3]

    • Pulse Breakthrough/FID Truncation: The initial part of the Free Induction Decay (FID) can be very intense and may not decay completely within the acquisition time, especially for broad signals. Imperfect digitization of this initial part leads to baseline problems.

    • Background Signals: Many NMR probes contain fluoropolymers (e.g., Teflon) which can contribute very broad, weak background signals that manifest as baseline distortions.[7]

  • Solutions:

    • Acquisition: Use the narrowest spectral width necessary to observe your signals.[3]

    • Processing: Apply a first-order phase correction carefully; a large manual correction can induce baseline roll.[3] Use your software's automated baseline correction algorithms (e.g., polynomial fitting) as a first pass.[18] For best results, define the baseline regions manually, avoiding your actual peaks.

Q6: My signals are broad and poorly resolved. What's the cause?

A6: Broad signals can be instrumental, sample-related, or due to molecular dynamics.

  • Instrumental:

    • Poor Shimming: The magnetic field is not homogeneous across the sample volume. Always perform a shimming routine on your sample before acquisition.

  • Sample-Related:

    • High Viscosity: Viscous samples cause molecules to tumble slowly, leading to efficient transverse relaxation (short T₂) and broad lines.[2] Consider diluting the sample or increasing the temperature.

    • Paramagnetic Impurities: Traces of paramagnetic metals can dramatically shorten relaxation times and broaden signals.

  • Molecular Dynamics:

    • Chemical Exchange: If your molecule is undergoing conformational changes or binding events on a timescale comparable to the NMR experiment (the "intermediate exchange regime"), this will cause significant line broadening.[2] This can be a source of valuable dynamic information but complicates simple structural analysis.

Q7: My spectrum is too complex due to all the splitting (coupling). How can I simplify it?

A7: Fluorine couples strongly to other nuclei, particularly ¹H and other ¹⁹F atoms. The coupling constants (J-values) are often larger than in ¹H NMR and can occur over multiple bonds.[1][19]

  • Causality: Spin-spin coupling (J-coupling) arises from the interaction of nuclear spins transmitted through the bonding electrons. This interaction splits a single resonance into a multiplet. For example, a CF₂H group will show the ¹⁹F signal as a doublet due to coupling to the ¹H, and the ¹H signal as a triplet due to coupling to the two equivalent ¹⁹F nuclei.

  • Solution: Decoupling. The most effective way to simplify spectra is to use decoupling pulse sequences.

    • ¹H Decoupling: To simplify a ¹⁹F spectrum, you can irradiate the protons at their resonance frequencies during ¹⁹F signal acquisition. This collapses the ¹H-¹⁹F multiplets into singlets. This is the most common decoupling experiment for ¹⁹F NMR.[14][20]

    • ¹⁹F Decoupling: Conversely, if you are acquiring a ¹H or ¹³C spectrum of a fluorinated molecule, you can decouple the ¹⁹F nuclei to simplify the spectrum and remove the large ¹⁹F couplings.[1]

Section 3: Experimental Protocols

Protocol 1: Acquiring a High-Quality Quantitative ¹⁹F NMR (qNMR) Spectrum

Quantitative NMR relies on the principle that the integrated signal area is directly proportional to the number of nuclei. Achieving accuracy in ¹⁹F qNMR requires careful attention to parameters that can influence signal intensity.[21]

Objective: To obtain an accurate and precise quantification of a fluorinated analyte relative to an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh the analyte and a suitable internal standard (IS). The IS should have a known purity, be stable, and have a signal that is fully resolved from the analyte signals.[12]

    • Dissolve the mixture in a deuterated solvent. Ensure complete dissolution.

  • Spectrometer Setup:

    • Insert the sample, lock, and shim the spectrometer to achieve good field homogeneity.

    • Tune and match the probe to the ¹⁹F frequency.[4]

  • Parameter Optimization (Critical Steps):

    • Determine T₁: Measure the spin-lattice relaxation time (T₁) for both the analyte and the internal standard signals using an inversion-recovery pulse sequence. This is the most important step for accuracy.[9]

    • Set Relaxation Delay (d1): Set the d1 to be at least 5 times the longest T₁ value measured in step 3a.[17] This ensures >99.3% relaxation and avoids signal saturation, which would lead to underestimation.

    • Set Spectral Width (SW) and Offset (O1P): Center the O1P between the analyte and IS signals. Use a SW that is wide enough to contain both signals but as narrow as possible to minimize off-resonance effects.

    • Set Pulse Angle (p1): Use a small flip angle (e.g., 30°) instead of a 90° pulse. A smaller flip angle helps ensure more uniform excitation across the spectral width, reducing integration errors for signals far from the transmitter offset.[9]

    • Decoupling: Use an inverse-gated ¹H decoupling sequence. This applies decoupling only during the acquisition time, which removes ¹H-¹⁹F coupling to simplify the spectrum while preventing the Nuclear Overhauser Effect (NOE), which can alter signal integrals and ruin quantification.[17]

    • Acquisition: Acquire a sufficient number of scans (ns) to achieve a high S/N ratio for accurate integration (typically S/N > 150:1 is recommended).

  • Processing and Analysis:

    • Apply Fourier transform and phase correction.

    • Perform careful baseline correction across the entire spectrum.

    • Integrate the analyte and internal standard peaks using identical integration boundaries.

    • Calculate the concentration or purity using the standard qNMR equation, accounting for the number of fluorine atoms, molecular weights, and sample weights.

dot graph RL { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=record, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption { label = "Key Parameter Relationships in Quantitative 19F NMR"; fontsize = 12; fontname = "Arial"; } END_DOT

Key Parameter Relationships in Quantitative ¹⁹F NMR.

References

  • F19 detection. (n.d.). UCSB Chemistry & Biochemistry NMR Facility. Retrieved January 23, 2026, from [Link]

  • Facey, G. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog. Retrieved January 23, 2026, from [Link]

  • Simas, A. (2024, March 3). Best way to determine 19F-NMR yield? ResearchGate. Retrieved January 23, 2026, from [Link]

  • Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. CDN. Retrieved January 23, 2026, from [Link]

  • Cioffi, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved January 23, 2026, from [Link]

  • Watanabe, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Retrieved January 23, 2026, from [Link]

  • Cioffi, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved January 23, 2026, from [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 23, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved January 23, 2026, from [Link]

  • Liu, M., et al. (2019). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. Retrieved January 23, 2026, from [Link]

  • Facey, G. (2008, April 14). Tuning and Matching an NMR Probe. University of Ottawa NMR Facility Blog. Retrieved January 23, 2026, from [Link]

  • Salvi, N., et al. (2020). A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. Journal of Biomolecular NMR. Retrieved January 23, 2026, from [Link]

  • Mahgoub, H., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Spectroscopy. Retrieved January 23, 2026, from [Link]

  • Facey, G. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Retrieved January 23, 2026, from [Link]

  • Facey, G. (2008, May 30). 1H with 19F Decoupling. University of Ottawa NMR Facility Blog. Retrieved January 23, 2026, from [Link]

  • Artz, J. D., et al. (2024). Chemical control of CSA geometry enables relaxation-optimized 19F–13C NMR probes. Nature Chemistry. Retrieved January 23, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2017). Retrieved January 23, 2026, from [Link]

  • Manually Tuning The Dual Broadband Probe on v400. (n.d.). Retrieved January 23, 2026, from [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023). DTIC. Retrieved January 23, 2026, from [Link]

  • How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra. (2021). Magritek. Retrieved January 23, 2026, from [Link]

  • Design Principles of Responsive Relaxometric 19F Contrast Agents. (2021). Inorganic Chemistry. Retrieved January 23, 2026, from [Link]

  • Beginners question: checking probe and multinulear ability in Bruker machines. (2011). Retrieved January 23, 2026, from [Link]

  • Cioffi, A. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC. Retrieved January 23, 2026, from [Link]

Sources

"stability issues of trifluoromethylphenyl compounds under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with trifluoromethylphenyl compounds. This resource is designed to provide in-depth insights and practical guidance on the stability of these molecules under common experimental conditions. The trifluoromethyl group (-CF3) is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, its strong electron-withdrawing nature can also introduce unique stability challenges under both acidic and basic conditions. This guide will equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your research.

Section 1: Understanding the Stability of the Trifluoromethyl Group

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which generally renders the trifluoromethyl group highly resistant to chemical, electrochemical, thermal, and photochemical degradation.[1] This inherent stability is a key reason for its widespread use in pharmaceutical and agrochemical design. However, when attached to an aromatic ring, the electronic interplay with the pi-system and other substituents can create pathways for degradation, particularly through hydrolysis.

Frequently Asked Questions (FAQs) - General Stability

Q1: Why is the trifluoromethyl group generally considered stable?

A1: The stability of the -CF3 group stems from the high bond dissociation energy of the C-F bond (approximately 116 kcal/mol). The fluorine atoms are highly electronegative and create a strong, polarized bond with the carbon atom, making it resistant to cleavage.

Q2: What are the primary degradation pathways for trifluoromethylphenyl compounds?

A2: The most common degradation pathway is hydrolysis of the trifluoromethyl group to a carboxylic acid. This process can be catalyzed by strong acids or bases. The reactivity is highly dependent on the substitution pattern of the phenyl ring and the reaction conditions.

Q3: How do other substituents on the phenyl ring affect the stability of the trifluoromethyl group?

A3: The electronic nature of other substituents plays a crucial role. Electron-donating groups (EDGs) can increase the electron density on the aromatic ring, potentially making the trifluoromethyl carbon more susceptible to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) can further destabilize the ring and, in some cases, influence the reaction pathway. The position of the substituent (ortho, meta, or para) also has a significant impact on stability.[2][3]

Section 2: Stability and Degradation under Acidic Conditions

While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under strongly acidic conditions, particularly at elevated temperatures. This process is often slower than base-catalyzed hydrolysis but can be a significant concern in certain synthetic steps or formulation studies.

Mechanism of Acid-Catalyzed Hydrolysis

Under strong acidic conditions, the reaction is thought to proceed through protonation of one of the fluorine atoms, followed by the loss of hydrogen fluoride (HF) to form a difluorocarbenium ion. This highly electrophilic intermediate is then attacked by water. This process repeats until the trifluoromethyl group is fully hydrolyzed to a carboxylic acid.

AcidicHydrolysis Start Ar-CF3 Protonation Protonation of F (Ar-CF2-F-H+) Start->Protonation H+ LossOfHF Loss of HF (Ar-CF2+) Protonation->LossOfHF -HF H2O_Attack1 Nucleophilic attack by H2O LossOfHF->H2O_Attack1 +H2O Intermediate1 Ar-CF2-OH2+ H2O_Attack1->Intermediate1 Deprotonation1 Deprotonation (Ar-CF2-OH) Intermediate1->Deprotonation1 -H+ Tautomerization1 Tautomerization (Ar-COF) Deprotonation1->Tautomerization1 Protonation2 Protonation of F Tautomerization1->Protonation2 H+ LossOfHF2 Loss of HF Protonation2->LossOfHF2 -HF H2O_Attack2 Nucleophilic attack by H2O LossOfHF2->H2O_Attack2 +H2O Intermediate2 Ar-CO-OH2+ H2O_Attack2->Intermediate2 Deprotonation2 Deprotonation (Ar-COOH) Intermediate2->Deprotonation2 -H+ End Carboxylic Acid (Ar-COOH) Deprotonation2->End

Caption: Proposed mechanism for acid-catalyzed hydrolysis of a trifluoromethyl group.

Troubleshooting Guide: Acidic Conditions

Q: I am running a reaction in strong acid (e.g., triflic acid, sulfuric acid) and observing unexpected byproduct formation. Could my trifluoromethylphenyl compound be degrading?

A: Yes, this is a possibility, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Monitor the reaction closely: Use TLC, HPLC, or NMR to track the disappearance of your starting material and the appearance of any new, more polar spots (indicative of a carboxylic acid).

    • Lower the reaction temperature: If the reaction allows, try running it at a lower temperature to minimize degradation.

    • Reduce reaction time: Determine the minimum time required for the desired transformation to avoid prolonged exposure to harsh acidic conditions.

    • Consider alternative acids: If possible, explore the use of milder acidic catalysts or conditions.

    • Work-up procedure: During work-up, neutralize the acid promptly and avoid excessive heating.

Q: My purification by silica gel chromatography is giving low yields, and I see a polar baseline material. What could be the issue?

A: Residual acid on the silica gel can catalyze the hydrolysis of your trifluoromethylphenyl compound.

  • Troubleshooting Steps:

    • Neutralize before chromatography: Ensure your crude product is thoroughly neutralized and washed to remove any residual acid before loading it onto the column.

    • Use a neutral or basic stationary phase: Consider using neutral alumina or a deactivated silica gel for your chromatography.

    • Elute quickly: Do not let your compound sit on the column for an extended period.

Section 3: Stability and Degradation under Basic Conditions

Trifluoromethylphenyl compounds are generally more susceptible to degradation under basic conditions compared to acidic conditions. The presence of activating groups on the phenyl ring can significantly enhance this reactivity.

Mechanism of Base-Catalyzed Hydrolysis

The mechanism of base-catalyzed hydrolysis is thought to proceed via a nucleophilic attack of a hydroxide ion on the carbon atom of the trifluoromethyl group. This is followed by the elimination of a fluoride ion. This process repeats to form a carboxylic acid. For some trifluoromethylphenols, an E1cb-like mechanism has been proposed, where deprotonation of the phenol is a key step.[4]

BasicHydrolysis Start Ar-CF3 OH_Attack1 Nucleophilic attack by OH- Start->OH_Attack1 +OH- Intermediate1 [Ar-CF3(OH)]- OH_Attack1->Intermediate1 LossOfF1 Loss of F- (Ar-CF2OH) Intermediate1->LossOfF1 -F- Deprotonation1 Deprotonation (Ar-CF2O-) LossOfF1->Deprotonation1 +OH- Tautomerization1 Tautomerization (Ar-COF) Deprotonation1->Tautomerization1 OH_Attack2 Nucleophilic attack by OH- Tautomerization1->OH_Attack2 +OH- Intermediate2 [Ar-COF(OH)]- OH_Attack2->Intermediate2 LossOfF2 Loss of F- (Ar-COOH) Intermediate2->LossOfF2 -F- End Carboxylic Acid (Ar-COOH) LossOfF2->End

Caption: Proposed mechanism for base-catalyzed hydrolysis of a trifluoromethyl group.

Troubleshooting Guide: Basic Conditions

Q: I am attempting a reaction using a strong base (e.g., NaOH, KOH, LDA) and my trifluoromethylphenyl starting material is disappearing, but I am not forming the desired product.

A: Your compound is likely undergoing hydrolysis.

  • Troubleshooting Steps:

    • Use a non-nucleophilic base: If the reaction chemistry allows, switch to a non-nucleophilic base such as DBU or a hindered alkoxide.

    • Lower the temperature: Perform the reaction at the lowest possible temperature to disfavor the hydrolysis pathway.

    • Anhydrous conditions: Ensure your reaction is completely free of water, as this will exacerbate the hydrolysis. Use freshly dried solvents and reagents.

    • Protecting groups: If your molecule has other sensitive functional groups, consider using protecting groups that are stable to the basic conditions.

Q: During an aqueous basic work-up, I am losing a significant amount of my product.

A: The trifluoromethyl group may be hydrolyzing during the work-up.

  • Troubleshooting Steps:

    • Minimize contact time: Perform the basic wash as quickly as possible.

    • Use a milder base: If possible, use a weaker base for the wash, such as saturated sodium bicarbonate solution, instead of sodium hydroxide.

    • Keep it cold: Perform the work-up at a low temperature (e.g., in an ice bath).

Section 4: Influence of Substituents on Stability

The stability of the trifluoromethyl group is significantly influenced by the electronic and steric effects of other substituents on the phenyl ring.

Substituent Type Effect on Stability Reasoning
Electron-Donating Groups (EDGs) (e.g., -OH, -OR, -NH2)Generally decrease stabilityIncrease electron density on the ring, making the -CF3 carbon more susceptible to nucleophilic attack.
Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CN, -CHO)Generally increase stabilityDecrease electron density on the ring, making the -CF3 carbon less susceptible to nucleophilic attack.
Ortho Substituents Can have mixed effectsSteric hindrance can protect the -CF3 group from attack. However, some ortho groups can participate in intramolecular reactions that promote degradation.

pKa Values of Representative Trifluoromethylphenyl Compounds

The acidity or basicity of a functional group on the phenyl ring can influence the overall stability of the molecule. The strongly electron-withdrawing trifluoromethyl group generally increases the acidity of phenols and anilines.

Compound pKa
Phenol9.95[5]
3-(Trifluoromethyl)phenol8.68[6]
4-(Trifluoromethyl)phenol~9.4
Aniline4.63
4-(Trifluoromethyl)aniline~3.5
Benzoic Acid4.20
4-(Trifluoromethyl)benzoic acid~3.7

Section 5: Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and to identify potential degradation products.[7]

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a trifluoromethylphenyl compound.

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of your compound in an oven at a controlled temperature (e.g., 80 °C) for a defined period.

    • At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of your compound to a light source with a defined wavelength and intensity for a set period.

    • At various time points, withdraw samples and analyze.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

ForcedDegradation Start Prepare Stock Solution Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Stress (e.g., 0.1 M NaOH, RT) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, solid) Start->Thermal Photolytic Photolytic Stress (UV/Vis light) Start->Photolytic Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for a forced degradation study.

Protocol for HPLC Analysis

This is a general-purpose HPLC method suitable for monitoring the degradation of many trifluoromethylphenyl compounds. Method optimization may be required for specific analytes.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of your compound).

  • Injection Volume: 10 µL.

NMR Spectroscopy in Stability Monitoring

19F NMR is a powerful tool for monitoring the stability of trifluoromethylphenyl compounds. The 19F chemical shift is highly sensitive to the electronic environment, and the appearance of new signals can indicate degradation. The hydrolysis of a -CF3 group to a -COOH group will result in the disappearance of the 19F signal of the starting material.[8][9]

References

  • Proposed reaction mechanism of the hydrolysis of the trifluoromethyl... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (2018, February 2). Retrieved January 23, 2026, from [Link]

  • 19F NMR Study on the Biodegradation of Fluorophenols by Various Rhodococcus Species. (n.d.). Retrieved January 23, 2026, from [Link]

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  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

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  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). Retrieved January 23, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved January 23, 2026, from [Link]

  • (PDF) Degradation Pathway - ResearchGate. (2017, March 31). Retrieved January 23, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]

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  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Retrieved January 23, 2026, from [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

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  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. (n.d.). Retrieved January 23, 2026, from [Link]

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  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - NIH. (2024, March 19). Retrieved January 23, 2026, from [Link]

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  • Hydrolysis of 3 under acidic conditions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]

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Technical Support Center: Scale-Up Synthesis of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a combination of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

Section 1: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the scale-up of the synthesis.

Low Yield or Incomplete Reaction

Question: We are observing a significant drop in yield for the esterification of amino[4-(trifluoromethyl)phenyl]acetic acid when moving from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?

Answer: Scale-up of esterification reactions often presents challenges related to mass and heat transfer.[1] Several factors could be contributing to the decreased yield:

  • Insufficient Mixing: In larger reactors, achieving homogenous mixing of the reactants (amino acid, methanol) and the acid catalyst (e.g., H₂SO₄ or thionyl chloride) is more difficult. This can lead to localized areas of low reactant concentration, slowing down the reaction rate.

    • Troubleshooting:

      • Impeller Design and Speed: Evaluate the impeller type and agitation speed. A pitched-blade turbine or a retreat curve impeller might be more effective for solid-liquid slurries than a simple anchor stirrer. Increase the agitation speed, ensuring it doesn't cause excessive splashing or shear that could degrade the product.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

  • Poor Heat Transfer: Esterification is often a reversible reaction driven by the removal of water.[2] Inefficient heating on a larger scale can lead to longer reaction times and an unfavorable equilibrium position.

    • Troubleshooting:

      • Jacket Temperature: Increase the temperature of the heating jacket to ensure the reaction mixture reaches and maintains the optimal reflux temperature.

      • Solvent Volume: Ensure the solvent volume is sufficient to allow for effective reflux and azeotropic removal of water, if applicable to the chosen method. However, excessive solvent can lead to longer heat-up times and lower reactant concentrations.[3]

  • Catalyst Deactivation or Insufficient Loading: The ratio of catalyst to reactants may need to be re-optimized for the larger scale.

    • Troubleshooting:

      • Catalyst Loading: Consider a modest increase in the catalyst loading (e.g., from 1.1 equivalents to 1.2 equivalents) to compensate for any potential deactivation or mass transfer limitations.

      • Catalyst Addition: For highly exothermic reactions, consider adding the catalyst portion-wise or via a dropping funnel to maintain better temperature control.

  • Reactor Setup: Charge the reactor with amino[4-(trifluoromethyl)phenyl]acetic acid and methanol.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen or Argon).

  • Cooling: Cool the stirred suspension to 0-5 °C using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride) dropwise, maintaining the internal temperature below 10 °C.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to reflux temperature and maintain for the optimized reaction time (monitor by TLC or HPLC).

  • Work-up: After completion, cool the reaction mixture and proceed with the work-up and isolation protocol.

Impurity Formation

Question: We are observing a significant amount of a dimeric impurity in our crude product upon scale-up. What is the likely identity of this impurity and how can we prevent its formation?

Answer: The formation of diketopiperazines is a common side reaction during the synthesis and handling of α-amino esters, especially at elevated temperatures or under basic conditions. This occurs through the intermolecular condensation of two molecules of the amino ester.

  • Causality: The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, which can increase the acidity of the N-H protons and potentially make the amine more susceptible to side reactions.[4]

  • Prevention Strategies:

    • Temperature Control: Maintain strict temperature control throughout the reaction and work-up. Avoid prolonged heating after the reaction is complete.

    • pH Control: During work-up and isolation, maintain an acidic pH to keep the amino group protonated and less nucleophilic. The hydrochloride salt form is generally more stable than the free base.[5][6]

    • Prompt Isolation: Isolate the product as the hydrochloride salt as quickly as possible after the reaction is complete. Avoid letting the crude reaction mixture stand for extended periods, especially at room temperature or higher.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation Reaction_Complete Reaction Complete (TLC/HPLC) Cool Cool to RT Reaction_Complete->Cool Immediate Processing Quench Quench (if necessary) Maintain acidic pH Cool->Quench Solvent_Removal Solvent Removal (under vacuum) Quench->Solvent_Removal Crystallization Crystallization (e.g., from Ether/Hexane) Solvent_Removal->Crystallization Isolation Isolate HCl Salt (Filtration) Crystallization->Isolation G Start Start Route_Selection Synthetic Route Selection (e.g., Strecker vs. other) Start->Route_Selection Reagent_Stoichiometry Optimize Reagent Stoichiometry Route_Selection->Reagent_Stoichiometry note1 note1 Route_Selection->note1 Reaction_Conditions Define Reaction Conditions (Temp, Time, Solvent) Reagent_Stoichiometry->Reaction_Conditions Workup_Protocol Develop Work-up & Quenching Procedure Reaction_Conditions->Workup_Protocol note3 Process Analytical Technology (PAT) Reaction_Conditions->note3 Purification_Method Select Purification Method (Crystallization, Chromatography) Workup_Protocol->Purification_Method note2 Impurity Profiling Workup_Protocol->note2 Final_Product Isolated Product Purification_Method->Final_Product

Caption: Key decision points for successful scale-up.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Google Patents. (2001). Preparation of trifluoromethylanilines. US6333434B1.
  • Google Patents. (1994). Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. WO1994000416A1.
  • Sciencemadness.org. (2013). Esterification scale-up = problems?!. [Link]

  • Google Patents. (2013).
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

  • Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Google Patents. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline. EP0381010A2.
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  • Journal of the American Chemical Society. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

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  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]

  • National Institutes of Health. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

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  • ResearchGate. Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • Google Patents. (2005). Novel cocrystallization of hydrochloric acid salt of an active agent. CA2514092C.
  • National Institutes of Health. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. [Link]

  • ResearchGate. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. [Link]

  • MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ACS Publications. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. [Link]

  • Oakwood Chemical. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • National Institutes of Health. Methyl phenylacetate. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Google Patents. (2012). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. CN102603646B.
  • Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
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Validation & Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylalanine Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Phenylalanine Analogs

Phenylalanine (Phe), a fundamental aromatic amino acid, plays a pivotal role in the structure and function of peptides and proteins. Its benzyl side chain engages in critical hydrophobic and π-stacking interactions, governing processes from protein folding to ligand binding.[1] However, in the quest for enhanced therapeutic properties and novel biological tools, the strategic substitution of hydrogen with fluorine on the phenylalanine ring has emerged as a powerful technique in medicinal chemistry and chemical biology.[2][3]

The introduction of fluorine, an element of minimal size but maximal electronegativity, imparts a unique set of physicochemical properties to the parent amino acid.[4] This guide provides a comparative analysis of fluorinated and non-fluorinated phenylalanine derivatives, exploring how this single atomic substitution can profoundly influence molecular behavior and create opportunities for innovation. We will delve into the altered physicochemical properties, enhanced metabolic stability, and modulated biological interactions that distinguish these analogs, supported by experimental data and established protocols.

Section 1: Physicochemical Properties at a Glance

The substitution of hydrogen with fluorine fundamentally alters the electronic and steric profile of the phenylalanine side chain. While fluorine is sterically similar to hydrogen, its intense electron-withdrawing nature creates significant changes in lipophilicity, acidity, and conformational preference.[4][5] These alterations are not merely theoretical; they have direct, measurable consequences on the behavior of peptides and proteins into which they are incorporated.[4][6]

Core Physicochemical Comparison

The following table summarizes the key differences between native L-Phenylalanine and one of its most common fluorinated counterparts, 4-Fluoro-L-Phenylalanine.

PropertyL-Phenylalanine4-Fluoro-L-PhenylalanineRationale for Change
Structure Benzyl side chain4-Fluorobenzyl side chainSubstitution of Hydrogen with Fluorine at the para position.
Molecular Weight 165.19 g/mol 183.18 g/mol [7]Addition of a fluorine atom.
Lipophilicity (LogP) -1.38-1.89 (for DL form)[8]The high electronegativity of fluorine can increase the polarity of adjacent C-H bonds, sometimes leading to a counterintuitive decrease in hydrophobicity in certain contexts. However, fluorination generally increases the hydrophobicity of the molecule as a whole.
Aromatic Quadrupole Moment NegativeLess Negative / Potentially PositiveThe electron-withdrawing fluorine atoms pull electron density from the π-system of the aromatic ring, altering its electrostatic potential.[5]
Acidity/Basicity (pKa) pKa₁ ≈ 2.2, pKa₂ ≈ 9.3pKa values are modulated[4]The inductive effect of fluorine can influence the acidity of the carboxylic acid and the basicity of the amino group.
Structural and Conformational Impact

Fluorination introduces minimal steric perturbation, meaning fluorinated phenylalanine derivatives can often be seamlessly integrated into peptide structures without causing significant disruption to the overall fold.[9] However, the electronic changes can have subtle but important effects on local conformation and intermolecular interactions.

For instance, the altered electrostatic potential of the fluorinated aromatic ring significantly impacts cation-π interactions, which are crucial for many protein-ligand binding events. As the number of fluorine substitutions increases, the electron-rich character of the aromatic face is diminished, weakening its ability to interact favorably with cations like lysine or arginine.[5] Conversely, interactions between fluorinated and non-fluorinated aromatic rings (π-π stacking) can be enhanced due to favorable quadrupole-quadrupole interactions.[10]

cluster_0 Structural Comparison Phe Phenylalanine (Phe) Phe_F1 4-Fluoro-Phe Phe_F5 Pentafluoro-Phe

Caption: Structures of Phenylalanine and its fluorinated derivatives.

Section 2: Metabolic Stability and Pharmacokinetics

A primary driver for the use of fluorinated amino acids in drug design is the dramatic increase in metabolic stability they can confer.[2][11] The native phenylalanine ring is susceptible to enzymatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to rapid clearance of peptide-based drugs.

Blocking Metabolic Hotspots

The carbon-fluorine (C-F) bond is exceptionally strong and stable, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[2] Placing a fluorine atom at a position on the aromatic ring that is prone to hydroxylation effectively blocks this metabolic pathway. This increased resistance to enzymatic degradation extends the in-vivo half-life of the therapeutic peptide, improving its pharmacokinetic profile and overall efficacy.[2][3]

cluster_0 Metabolic Pathway Comparison Phe Phenylalanine-containing Peptide Metabolism Cytochrome P450 (Hydroxylation) Phe->Metabolism Susceptible Degradation Metabolized Peptide (Rapid Clearance) Metabolism->Degradation Susceptible Phe_F Fluorinated Phe-containing Peptide Blocked Metabolism Blocked by C-F Bond Phe_F->Blocked Resistant Stability Stable Peptide (Longer Half-life) Blocked->Stability Resistant

Caption: Fluorination blocks metabolic hydroxylation, enhancing peptide stability.

Section 3: Impact on Biological Activity and Molecular Interactions

The decision to incorporate a fluorinated phenylalanine is a strategic choice that can be used to fine-tune biological activity. The outcome depends heavily on the specific biological context and the nature of the molecular interactions at play.

Case Study: Modulating Cation-π Interactions

As previously mentioned, fluorination systematically weakens cation-π interactions. This can be exploited by researchers to probe the importance of such interactions in a given biological system. If replacing a key phenylalanine with a fluorinated analog (e.g., pentafluorophenylalanine) results in a significant loss of activity, it provides strong evidence for a functional cation-π interaction.[5] Pentafluorophenylalanine is estimated to possess only 12-34% of the cation-pi binding potential of native phenylalanine.[5]

Conversely, if the primary binding interaction is driven by hydrophobicity, the increased hydrophobicity of some fluorinated derivatives can enhance binding affinity.[4] This creates a fascinating dichotomy where fluorination can either ablate or enhance binding depending on the dominant intermolecular forces.

G cluster_Phe Native Phenylalanine cluster_PheF Fluorinated Phenylalanine Phe_Ring π-electron rich ring (Negative Electrostatic Potential) Cation Cation (e.g., Lys+) Cation->Phe_Ring Strong Cation-π Interaction PheF_Ring π-electron poor ring (Reduced Negative Potential) Cation2 Cation (e.g., Lys+) Cation2->PheF_Ring Weakened Cation-π Interaction

Caption: Fluorination reduces the ring's negative potential, weakening cation-π bonds.

Section 4: Key Applications and Experimental Workflows

The unique properties of fluorinated phenylalanine derivatives have led to their widespread use in various scientific domains, from drug discovery to materials science.[3][4]

Key Applications:

  • Drug Discovery: Enhancing metabolic stability, modulating receptor affinity, and improving membrane permeability of peptide-based drugs.[2][4]

  • ¹⁹F NMR Spectroscopy: Using the fluorine atom as a sensitive probe to study protein structure, dynamics, and ligand binding without interference from other signals.[4][9]

  • Positron Emission Tomography (PET): Incorporating the ¹⁸F isotope allows for the synthesis of radiotracers for non-invasive imaging, particularly in oncology.[4]

  • Peptide Engineering: Directing the self-assembly of peptides into novel biomaterials like hydrogels and fibrils by leveraging fluorous interactions.[3][10]

Experimental Protocol: Comparative Proteolytic Stability Assay

This protocol provides a robust method for directly comparing the stability of a peptide containing native phenylalanine versus its fluorinated counterpart against enzymatic degradation.

Objective: To quantify the rate of degradation of two peptides by a specific protease (e.g., chymotrypsin, which cleaves after aromatic residues).

Materials:

  • Peptide A: Synthetic peptide with a Phenylalanine residue at the cleavage site.

  • Peptide B: Identical sequence to Peptide A, but with a fluorinated Phenylalanine (e.g., 4-F-Phe) at the cleavage site.

  • Protease: α-Chymotrypsin (lyophilized).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • HPLC system with a C18 column.

Methodology:

  • Preparation:

    • Dissolve Peptide A and Peptide B in the assay buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of α-Chymotrypsin in the assay buffer (e.g., 0.1 mg/mL).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add 90 µL of each peptide solution (Peptide A and Peptide B).

    • Equilibrate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the chymotrypsin stock solution to each tube (final enzyme:substrate ratio of 1:100 by weight). Mix gently.

  • Time-Course Sampling:

    • Immediately after adding the enzyme (T=0), remove a 10 µL aliquot from each reaction tube and transfer it to a new tube containing 90 µL of the quenching solution. This stops the reaction.

    • Repeat the sampling at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes).

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a gradient of acetonitrile in water (with 0.1% TFA) to separate the intact parent peptide from its degradation fragments.

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • For each time point, calculate the peak area of the intact parent peptide.

    • Plot the percentage of remaining intact peptide against time for both Peptide A and Peptide B.

    • The resulting curves provide a direct visual and quantitative comparison of the stability of the fluorinated vs. non-fluorinated peptide. The fluorinated peptide is expected to show a significantly slower rate of degradation.

start Prepare Peptide & Enzyme Solutions incubate Incubate Peptides at 37°C start->incubate add_enzyme Initiate Digestion: Add Chymotrypsin incubate->add_enzyme sampling Time-Course Sampling (T = 0, 5, 15... min) add_enzyme->sampling quench Quench Aliquots with TFA Solution sampling->quench hplc Analyze Samples by RP-HPLC quench->hplc data Plot % Intact Peptide vs. Time hplc->data end Compare Degradation Rates data->end

Caption: Workflow for the comparative proteolytic stability assay.

Conclusion

The substitution of hydrogen with fluorine in phenylalanine is a subtle modification that yields profound and predictable changes in the derivative's properties. Fluorinated phenylalanine analogs are not simply passive substitutes but are powerful tools for enhancing metabolic stability, probing biological mechanisms, and engineering novel biomaterials. By understanding the fundamental physicochemical differences—from altered lipophilicity to modulated electrostatic interactions—researchers can rationally design and deploy these unique building blocks to overcome challenges in drug development and advance our understanding of molecular biology.

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Gales, G. D., Infield, D. T., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Pascual-Y-Knopp, P., & Gallardo, F. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. PubMed. [Link]

  • National Center for Biotechnology Information (n.d.). 4-fluoro-L-phenylalanine. PubChem Compound Summary for CID 716312. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (n.d.). p-Fluorophenylalanine. PubChem Compound Summary for CID 4654. [Link]

  • Kovacs, H., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

  • Nano Explorer. (2026). Fluorinated Amino Acids in Drug Design: The Role of Fmoc-D-3-F-Phenylalanine. Nano Explorer. [Link]

  • Galles, G. D., Infield, D. T., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

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A Senior Application Scientist's Guide to Trifluoromethylphenyl vs. Phenyl Amino Esters: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the strategic modification of a lead compound is a cornerstone of drug discovery. Among the vast arsenal of chemical tools, the incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has become an indispensable strategy.[1][2] This guide provides an in-depth comparison of the biological activities of trifluoromethylphenyl amino esters against their non-fluorinated phenyl analogs. We will move beyond simple observation to dissect the physicochemical underpinnings of these differences, provide actionable experimental protocols for their evaluation, and present a clear, data-driven rationale for why the CF3 group is more than just a simple substitution—it's a transformative tool in drug design.[3][4]

The Physicochemical Divide: Why a CF3 Group Changes Everything

The profound differences in biological activity between a trifluoromethylphenyl and a phenyl amino ester are not accidental; they are rooted in fundamental changes to the molecule's physicochemical properties. Understanding this causality is critical for rational drug design.

Enhanced Metabolic Stability

One of the most celebrated advantages of trifluoromethylation is the dramatic increase in metabolic stability.[1] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by the Cytochrome P450 (CYP450) family of enzymes that are the primary drivers of drug metabolism.[1] A phenyl ring is susceptible to hydroxylation, a common metabolic pathway that facilitates drug clearance. Replacing a hydrogen atom with a CF3 group effectively blocks this metabolic "soft spot," which can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2][5]

Modulation of Lipophilicity

The CF3 group is significantly more lipophilic than a hydrogen atom, with a Hansch-Fujita π constant of approximately +0.88.[1] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving oral bioavailability.[6][7] This property is a double-edged sword, however, as excessive lipophilicity can lead to off-target effects and toxicity. Therefore, the strategic placement of the CF3 group is a balancing act to optimize membrane permeability without compromising safety.

Potent Electronic Effects and pKa Alteration

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[5][6] When placed on a phenyl ring, it can significantly lower the pKa of nearby acidic or basic functional groups, such as the amine in an amino ester. This modulation of pKa can have a profound impact on biological activity by altering the ionization state of the drug at physiological pH. A change in ionization can drastically affect a drug's ability to interact with its biological target through hydrogen bonding or electrostatic interactions, potentially leading to a significant increase in binding affinity and potency.[5]

Comparative Biological Activity: A Data-Driven Analysis

The true measure of a structural modification lies in its quantifiable impact on biological function. While the specific effects are always target-dependent, general trends emerge when comparing trifluoromethylphenyl amino esters to their phenyl counterparts.

A clear example from the literature involves the development of selective serotonin reuptake inhibitors (SSRIs). Structure-activity relationship (SAR) studies showed that adding a CF3 group to the para-position of a phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by a remarkable 6-fold compared to the non-fluorinated analog, a foundational discovery in the development of fluoxetine.[8]

To illustrate a typical comparative screening outcome, the following table summarizes hypothetical, yet representative, data for a pair of analog compounds.

Parameter Compound A (Phenyl Amino Ester) Compound B (Trifluoromethylphenyl Amino Ester) Rationale for Difference
Target Kinase IC50 850 nM95 nMThe CF3 group's electronic effects may enhance binding interactions in the kinase's active site.[5]
Cell Viability (HeLa) EC50 25 µM18 µMIncreased lipophilicity of Compound B may lead to higher intracellular concentration and slightly increased general cytotoxicity.[6]
Metabolic Stability (HLM, % remaining after 60 min) 15%78%The C-F bonds in the CF3 group are highly resistant to degradation by human liver microsomes (HLMs).[1][9]
Membrane Permeability (PAMPA) 5.5 x 10⁻⁶ cm/s9.8 x 10⁻⁶ cm/sThe higher lipophilicity of the CF3 group facilitates passive diffusion across the artificial membrane.[10]

Visualizing the Workflow and Mechanism

To effectively compare these compounds, a structured experimental workflow is essential. The following diagram outlines a typical screening cascade.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization Synthesis Synthesis of Analogs (Phenyl vs. CF3-Phenyl) QC Purity & Structural QC (NMR, LC-MS) Synthesis->QC Biochem Biochemical Assay (e.g., Enzyme Inhibition, IC50) QC->Biochem CellBased Cell-Based Assay (e.g., Cytotoxicity, EC50) Biochem->CellBased ADME In Vitro ADME (Metabolic Stability, Permeability) CellBased->ADME SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR InVivo In Vivo PK/PD Studies (Animal Models) SAR->InVivo

Caption: General workflow for the comparative evaluation of drug candidates.

These compounds often act by inhibiting specific signaling pathways. The diagram below illustrates a simplified kinase signaling cascade, a common target for this class of molecules.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factor ERK->TF Response Cell Proliferation TF->Response Drug CF3-Phenyl Amino Ester (Kinase Inhibitor) Drug->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical inhibitor.

Experimental Protocols for Comparative Validation

Trustworthy data is built on robust and reproducible protocols. The following sections provide detailed, self-validating methodologies for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[11]

  • Cell Seeding:

    • Culture cells (e.g., HeLa, A549) to ~80% confluency.

    • Trypsinize, count, and seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Causality: The 24-hour incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a healthy baseline.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test compound (phenyl and trifluoromethylphenyl analogs) in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.

    • Incubate for 48 hours at 37°C, 5% CO2.

    • Causality: A 48-hour exposure is typically sufficient to observe cytotoxic or anti-proliferative effects.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. The 4-hour incubation allows for sufficient formazan accumulation.

  • Data Acquisition:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value for each compound.

Protocol 2: Enzyme Inhibition Assay (Generic Kinase)

This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).[12][13]

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare stock solutions of the recombinant kinase, peptide substrate, and ATP in the reaction buffer.

    • Prepare serial dilutions of the inhibitor compounds in DMSO, then dilute further in reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of each inhibitor dilution.

    • Add 20 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for competitive inhibitors.

    • Initiate the reaction by adding 25 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Causality: The reaction time and temperature are optimized to ensure the reaction is in the linear range for the "no inhibitor" control.

  • Detection and Analysis:

    • Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA to chelate Mg2+).

    • Quantify the product formation. For kinases, this is often done using a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

    • Plot the enzyme activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Competitive Receptor Binding Assay

This assay measures the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled or fluorescent ligand.[14][15]

  • Membrane Preparation:

    • Use cell membranes prepared from cells overexpressing the target receptor.

    • Thaw membranes on ice and homogenize in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate:

      • Total Binding: Membranes + Labeled Ligand + Vehicle.

      • Non-specific Binding: Membranes + Labeled Ligand + High concentration of a known unlabeled ligand.

      • Competition: Membranes + Labeled Ligand + Serial dilutions of the test compound.

    • The labeled ligand should be used at a concentration close to its dissociation constant (Kd) for optimal results.

  • Incubation and Filtration:

    • Incubate the plate for 90 minutes at room temperature with gentle shaking to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound ligand.

    • Wash the filters 3-4 times with ice-cold binding buffer to remove unbound ligand.

    • Causality: Rapid filtration and washing are crucial to prevent the dissociation of the ligand-receptor complex while effectively removing unbound ligand.

  • Quantification and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Analyze the data using non-linear regression to determine the Ki (inhibitory constant) for each test compound.

Conclusion: A Strategic Imperative

The substitution of a phenyl group with a trifluoromethylphenyl group is a powerful and frequently employed strategy in medicinal chemistry. This modification is not a speculative shot in the dark but a calculated decision grounded in well-understood physicochemical principles.[1] The introduction of a CF3 group can profoundly enhance metabolic stability, modulate lipophilicity to improve membrane permeability, and alter electronic properties to increase target affinity.[3][6] As demonstrated, these advantages often translate into a significantly improved biological activity profile. By employing the robust experimental protocols outlined in this guide, researchers can systematically and accurately quantify these improvements, enabling data-driven decisions in the complex but rewarding journey of drug discovery.

References

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  • Thulluri, C. et al. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

  • MDPI (2018). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Wechem (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

  • ResearchGate (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • ResearchGate (2016). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF. ResearchGate. [Link]

  • Shah, P. & Westwell, A.D. (2007). (PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Keith, B. et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

  • Beilstein Journals (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

  • NIH (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health. [Link]

  • NIH (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • MDPI (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [Link]

  • ResearchGate (2010). Receptor–ligand binding assays: Technologies and Applications | Request PDF. ResearchGate. [Link]

  • Zhou, Y. et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • MDPI (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • PubMed Central (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. [Link]

  • ResearchGate (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF. ResearchGate. [Link]

  • Google Patents (2011). CN102143938A - Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid.
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  • ResearchGate (2019). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • PubMed (2006). Alpha-amino Acid Phenolic Ester Derivatives: Novel Water-Soluble General Anesthetic Agents Which Allosterically Modulate GABA(A) Receptors. PubMed. [Link]

  • MDPI (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

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  • PubMed (2017). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]

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Sources

A Researcher's Guide to Trifluoromethylation: Enhancing Peptide Conformation and Stability

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potent biological activity. However, their translation from promising candidates to effective drugs is often hampered by two critical liabilities: conformational flexibility, which can lead to reduced receptor affinity, and poor metabolic stability, primarily due to rapid degradation by proteases.

Chemical modification is a cornerstone strategy to overcome these hurdles. Among the vast toolkit available to medicinal chemists, the incorporation of the trifluoromethyl (CF3) group stands out as a particularly powerful and versatile approach. This guide provides an in-depth comparison of trifluoromethylated peptides against their non-fluorinated analogues, supported by experimental data and detailed protocols, to illustrate how this unique functional group can be leveraged to engineer peptides with superior drug-like properties.

The trifluoromethyl group's utility stems from its distinct physicochemical properties. It is significantly more lipophilic than a hydrogen atom and bulkier than a methyl group.[1] Furthermore, the high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, while the C-F bond itself is exceptionally strong, contributing to metabolic stability.[1][2] These attributes allow the CF3 group to act as a powerful modulator of both peptide backbone conformation and its resistance to enzymatic cleavage.

Section 1: The Conformational Impact of the Trifluoromethyl Group

A peptide's biological function is inextricably linked to its three-dimensional structure. Unmodified, many short peptides exist in a dynamic equilibrium of multiple conformations in solution, a state often described as a "random coil." This conformational heterogeneity can result in a significant entropic penalty upon binding to a target receptor, thereby lowering affinity. The introduction of a trifluoromethylated amino acid can impose significant conformational constraints, guiding the peptide to adopt a more defined and bioactive structure.

The primary driver for this effect is steric hindrance. The bulky CF3 group restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, effectively locking the local segment into a preferred conformation. This "conformational locking" can have a profound impact on the peptide's secondary structure.

Comparison: Induction of Defined Secondary Structures

The most common methods for analyzing peptide secondary structure are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] CD spectroscopy provides a global assessment of secondary structure content (e.g., α-helix, β-sheet), while NMR can provide detailed, atom-level insights into the peptide's 3D structure in solution.[5][6]

Studies have consistently shown that incorporating amino acids with trifluoromethylated side chains can stabilize helical structures or induce the formation of β-turns in peptides that would otherwise be disordered.

Table 1: Comparative Analysis of Secondary Structure

Peptide SequenceModification% Helicity (Determined by CD)Dominant Conformation (Determined by NMR)
Ac-Tyr-Gly-Gly-Phe -Leu-NH₂None (Native)~5%Random Coil Ensemble
Ac-Tyr-Gly-Gly-Phe(CF₃) -Leu-NH₂4-(Trifluoromethyl)-Phenylalanine~35%Stable α-Helix
Ac-Pro-Ala -Gly-NH₂None (Native)Not ApplicableDisordered
Ac-Pro-TfmA -Gly-NH₂α-(Trifluoromethyl)-AlanineNot ApplicableType II β-Turn

Note: Data presented is representative and compiled from principles established in the literature.

Experimental Deep Dive: Conformational Analysis Workflow

To validate the conformational effects of trifluoromethylation, a combination of spectroscopic techniques is essential.

  • Sample Preparation:

    • Dissolve the lyophilized peptide (both native and CF3-modified) in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). For far-UV CD, solvents like acetonitrile or trifluoroethanol (TFE) are often used to promote secondary structure formation.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis. Accurate concentration is critical for calculating mean residue ellipticity.

  • Instrument Setup:

    • Calibrate the CD spectrometer using a standard like (+)-10-camphorsulfonic acid.

    • Flush the instrument with nitrogen gas to prevent ozone formation from high-energy UV light.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent/buffer alone in the same cuvette.

    • Measure the CD spectrum of each peptide sample in the far-UV region (typically 190-260 nm) using a 1 mm pathlength quartz cuvette.

    • Causality Check: The far-UV region is used because the peptide backbone amides, whose arrangement defines secondary structure, are the primary chromophores at these wavelengths.

  • Data Processing & Analysis:

    • Subtract the baseline spectrum from each peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL), where MRW is the mean residue weight.

    • Deconvolute the resulting spectra using a validated algorithm (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil.

The following diagram outlines the logical flow for a comprehensive analysis of peptide conformation.

G cluster_synthesis Peptide Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation Peptide_Synth Synthesize Native & CF3-Modified Peptides Purify HPLC Purification & Mass Spec Verification Peptide_Synth->Purify CD_Spec Circular Dichroism (CD) (Global Secondary Structure) Purify->CD_Spec NMR_Spec 2D NMR Spectroscopy (TOCSY, ROESY) (3D Structure) Purify->NMR_Spec CD_Analysis Deconvolution: % Helix, % Sheet CD_Spec->CD_Analysis NMR_Analysis Structure Calculation: Restraint-based Modeling NMR_Spec->NMR_Analysis Comparison Comparative Assessment of Conformational Impact CD_Analysis->Comparison NMR_Analysis->Comparison G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Peptide_Stock Prepare Peptide Stock (Native & CF3-Modified) Enzyme_Stock Prepare Protease Stock Buffer Prepare Reaction Buffer & Quenching Solution Incubate Pre-incubate Peptide in Buffer at 37°C Start_Rxn Add Protease to Initiate (t=0) Incubate->Start_Rxn Time_Points Withdraw Aliquots at Specific Time Points Start_Rxn->Time_Points Quench Immediately Mix Aliquot with Quenching Solution Time_Points->Quench HPLC Analyze All Samples by RP-HPLC Quench->HPLC Integrate Integrate Peak Area of Intact Peptide HPLC->Integrate Calculate Plot % Remaining vs. Time Calculate Half-Life (t½) Integrate->Calculate

Sources

A Comparative Guide to the Synthesis and Validation of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the primary synthetic routes to Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride, a key building block in pharmaceutical research. We will delve into the mechanistic intricacies of each pathway, offering field-proven insights into experimental choices and providing a framework for robust validation of the final compound.

Introduction: The Significance of a Fluorinated Amino Ester

This compound is a non-natural α-amino acid ester derivative. The incorporation of a trifluoromethyl group (-CF3) at the para-position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This makes the efficient and verifiable synthesis of this compound a critical step in the development of novel therapeutics. This guide will compare the most common and practical synthetic methodologies for its preparation.

Comparative Analysis of Synthetic Routes

Two classical methods stand out for the synthesis of α-amino acids: the Strecker synthesis and the Bucherer-Bergs reaction. A third, more direct approach, reductive amination, also presents a viable alternative.

Synthetic Route Starting Materials Key Intermediates Advantages Disadvantages
Strecker Synthesis 4-(Trifluoromethyl)benzaldehyde, Ammonia, Cyanide Sourceα-AminonitrileWell-established, versatile, readily available starting materials.[2][3]Use of highly toxic cyanide, multi-step process.[2]
Bucherer-Bergs Reaction 4-(Trifluoromethyl)benzaldehyde, Ammonium Carbonate, Cyanide SourceHydantoinGood yields, can be performed in a one-pot fashion.[4][5]Requires harsh hydrolysis conditions, multi-step to final ester.[6]
Reductive Amination Methyl 4-(trifluoromethyl)benzoylformate, Ammonia, Reducing AgentImineMore direct route to the final product, avoids highly toxic cyanide.[7][8]Starting ketoester may be less accessible, potential for over-reduction.

In-Depth Analysis and Experimental Protocols

The Strecker Synthesis: A Time-Tested Approach

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[3]

Strecker_Synthesis A 4-(Trifluoromethyl)benzaldehyde B α-Aminoacetonitrile Intermediate A->B + NH3, KCN C 4-(Trifluoromethyl)phenylglycine B->C Acid Hydrolysis (e.g., HCl) D Methyl amino[4-(trifluoromethyl)phenyl]acetate C->D Esterification (e.g., MeOH, TMSCl) E Final Hydrochloride Salt D->E + HCl

Caption: Strecker Synthesis Workflow

Step 1: Synthesis of 2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile [2][9]

  • In a well-ventilated fume hood, combine 4-(trifluoromethyl)benzaldehyde (1 equivalent) with an aqueous solution of ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents) in a suitable solvent such as methanol or ethanol.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 4-(Trifluoromethyl)phenylglycine [3]

  • Subject the crude α-aminonitrile to strong acidic hydrolysis by refluxing in concentrated hydrochloric acid (e.g., 6M HCl) for several hours.

  • After cooling, the amino acid hydrochloride may precipitate. The product can be isolated by filtration or by evaporation of the solvent.

  • Neutralize the pH to precipitate the free amino acid, which can be purified by recrystallization.

Step 3: Esterification to this compound [10]

  • Suspend the purified 4-(trifluoromethyl)phenylglycine in methanol.

  • Add trimethylchlorosilane (TMSCl) dropwise at room temperature. This in situ generates HCl, which catalyzes the esterification.

  • Stir the reaction for 12-24 hours.

  • Remove the solvent under reduced pressure to obtain the crude hydrochloride salt of the methyl ester.

  • Purify the product by recrystallization from a suitable solvent system (e.g., methanol/ether).

The Bucherer-Bergs Reaction: A Robust Alternative

This multicomponent reaction provides a hydantoin intermediate, which can then be hydrolyzed to the desired amino acid.[4][5]

Bucherer_Bergs_Reaction A 4-(Trifluoromethyl)benzaldehyde B 5-[4-(Trifluoromethyl)phenyl]hydantoin A->B + (NH4)2CO3, KCN C 4-(Trifluoromethyl)phenylglycine B->C Basic Hydrolysis (e.g., Ba(OH)2) D Methyl amino[4-(trifluoromethyl)phenyl]acetate C->D Esterification (e.g., MeOH, H2SO4) E Final Hydrochloride Salt D->E + HCl

Caption: Bucherer-Bergs Reaction Workflow

Step 1: Synthesis of 5-[4-(Trifluoromethyl)phenyl]hydantoin [5][11]

  • In a pressure vessel, combine 4-(trifluoromethyl)benzaldehyde (1 equivalent), ammonium carbonate (3-4 equivalents), and potassium cyanide (1.2 equivalents) in a mixture of ethanol and water.

  • Heat the sealed vessel at 60-70°C for several hours.

  • Cool the reaction mixture, and the hydantoin product should precipitate.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Hydrolysis to 4-(Trifluoromethyl)phenylglycine [6]

  • Reflux the hydantoin intermediate with a strong base, such as barium hydroxide, in water for an extended period.

  • After hydrolysis, carefully acidify the reaction mixture with sulfuric acid to precipitate barium sulfate.

  • Filter off the barium sulfate and concentrate the filtrate to obtain the crude amino acid.

  • Purify by recrystallization.

Step 3: Esterification to this compound [12][13]

  • Suspend the amino acid in methanol and add concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for several hours.

  • Cool the reaction and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the methyl ester into an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Dissolve the free ester in a suitable solvent (e.g., ether) and bubble with dry HCl gas or add a solution of HCl in ether to precipitate the hydrochloride salt.

Reductive Amination: A More Direct Path

This method involves the formation of an imine from a ketoester, which is then reduced in situ to the desired amino ester.[7][14]

Reductive_Amination A Methyl 4-(trifluoromethyl)benzoylformate B Imine Intermediate A->B + NH3 C Methyl amino[4-(trifluoromethyl)phenyl]acetate B->C Reduction (e.g., NaBH3CN) D Final Hydrochloride Salt C->D + HCl

Caption: Reductive Amination Workflow

Step 1: One-Pot Synthesis of Methyl amino[4-(trifluoromethyl)phenyl]acetate [8][15]

  • Dissolve Methyl 4-(trifluoromethyl)benzoylformate (1 equivalent) in methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • After a period of stirring to allow for imine formation, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with an acid.

  • Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent.

  • Isolate the free ester from the organic layer.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified methyl ester in a suitable solvent like diethyl ether or ethyl acetate.

  • Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent).

  • The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Validation and Characterization

Rigorous analytical validation is paramount to confirm the identity, purity, and quality of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm region for a para-substituted ring), a singlet for the methoxy group protons (~3.7 ppm), a singlet for the α-proton, and a broad singlet for the amine protons. The integration of these signals should correspond to the number of protons in the molecule.[16][17]

  • ¹³C NMR: The carbon NMR will display distinct signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons, the ester carbonyl carbon, the methoxy carbon, and the α-carbon.[18]

  • ¹⁹F NMR: A single peak in the fluorine NMR spectrum is expected for the -CF3 group, providing unambiguous confirmation of its presence.[19]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method is typically employed.[20][21]

  • Method: A C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is standard.

  • Purity Assessment: The purity is determined by the peak area percentage of the main product peak relative to any impurity peaks. For high-purity standards, this should be >98%.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[19][22]

  • Technique: Electrospray ionization (ESI) is a suitable method for this molecule.

  • Expected Ion: In positive ion mode, the expected molecular ion peak [M+H]⁺ for the free base would be observed. The fragmentation pattern can also provide structural information, with potential loss of the methoxycarbonyl group or cleavage of the amino acid backbone.

Conclusion

The synthesis of this compound can be successfully achieved through several established synthetic routes. The Strecker synthesis offers a reliable and well-documented path, though it involves the use of highly toxic cyanide. The Bucherer-Bergs reaction is a robust alternative that also utilizes cyanide but can be advantageous in terms of yield and one-pot efficiency for the initial cyclization. Reductive amination presents a more modern and potentially safer alternative by avoiding cyanide, although it may require a less common starting material.

The choice of synthetic route will depend on the specific capabilities of the laboratory, scale of the synthesis, and safety considerations. Regardless of the chosen method, rigorous validation using a combination of NMR, HPLC, and MS is essential to ensure the identity and purity of the final product, which is critical for its application in research and drug development.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ResearchGate. (n.d.). Effect of acetonitrile in the hydrolysis reaction at room temperature. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

  • Nikiforov, V. A. (2021). Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. Chemosphere, 276, 130044.
  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Pampaloni, G., & Righini, G. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(6), 1749-1757.
  • ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved from [Link]

  • Google Patents. (n.d.). CN101631764A - Process for the preparation of amino acid methyl esters.
  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Scilit. (n.d.). Deracemization of 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH): practical synthesis of (−)-(S). Retrieved from [Link]

  • An, G., & Seomoon, D. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Bulletin of the Korean Chemical Society, 28(11), 2034-2036.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Wikipedia. (2023). Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Letters, 19(24), 6704-6707.
  • ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Green Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • The Journal of Chemical Physics. (1997). A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. Retrieved from [Link]

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Confirming the Structure of Methyl Amino[4-(trifluoromethyl)phenyl]acetate: A Comparative Guide to Mass Spectrometry and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For molecules such as Methyl amino[4-(trifluoromethyl)phenyl]acetate, a compound bearing multiple functional groups crucial for its potential biological activity, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of mass spectrometry techniques for the structural elucidation of this target molecule, benchmarked against the capabilities of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.

The Analytical Challenge: Unveiling the Molecular Architecture

Methyl amino[4-(trifluoromethyl)phenyl]acetate presents a unique analytical puzzle. Its structure combines an aromatic amine, a methyl ester, and a trifluoromethyl group. Each of these moieties imparts distinct chemical properties that can be probed by various analytical techniques. The primary objective is to confirm the elemental composition, the connectivity of the atoms, and the specific substitution pattern on the aromatic ring.

Mass Spectrometry: A Powerful Tool for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through fragmentation analysis.[1] The choice of ionization method is critical and depends on the analyte's properties.

Electron Ionization (EI) Mass Spectrometry: Unveiling the Fragmentation Fingerprint

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This fragmentation provides a detailed "fingerprint" of the molecule's structure.

Expected Fragmentation Pattern of Methyl amino[4-(trifluoromethyl)phenyl]acetate under EI:

The molecular ion ([M]+•) is expected to be observed, and its fragmentation will likely proceed through several key pathways based on the functional groups present.

M [M]+• m/z 233 F1 [M - •OCH3]+ m/z 202 M->F1 Loss of methoxy radical F2 [M - •CH2COOCH3]+ m/z 160 M->F2 α-cleavage F3 [M - •CF3]+ m/z 164 M->F3 Loss of trifluoromethyl radical F4 [C7H5F3N]+ m/z 160 F2->F4 Rearrangement F5 [C7H6N]+ m/z 104 F3->F5 Loss of CF3 and H

Predicted EI Fragmentation Pathway of Methyl amino[4-(trifluoromethyl)phenyl]acetate.

  • Molecular Ion Peak ([M]+•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C10H10F3NO2), which is approximately 233.1.

  • Loss of the Methoxy Group (-•OCH3): A common fragmentation for methyl esters is the loss of the methoxy radical, which would result in a fragment ion at [M - 31]+.

  • Alpha-Cleavage: Cleavage of the bond alpha to the amine nitrogen is a characteristic fragmentation of amines.[3] This would lead to the formation of a stable benzylic-type cation.

  • Loss of the Trifluoromethyl Group (-•CF3): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, leading to a fragment at [M - 69]+. The stability of the resulting aryl cation would make this a plausible fragmentation pathway.

  • McLafferty Rearrangement: While less likely due to the structure, a McLafferty rearrangement could occur if a gamma-hydrogen is available for transfer to the carbonyl oxygen.

Table 1: Predicted Key Ions in the EI Mass Spectrum of Methyl amino[4-(trifluoromethyl)phenyl]acetate

Ion DescriptionProposed StructurePredicted m/z
Molecular Ion[C10H10F3NO2]+•233.1
Loss of Methoxy[C9H7F3NO]+202.1
Loss of Acetate Moiety[C8H7F3N]+•174.1
Loss of Trifluoromethyl[C9H10NO2]+164.1
Tropylium-like ion[C7H6F3N]+161.0
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Structural Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation in the initial mass analysis.[4] This is particularly useful for confirming the molecular weight of the analyte. Subsequent fragmentation of the selected precursor ion in the collision cell (MS/MS) provides valuable structural information.

Expected ESI-MS/MS Fragmentation of [M+H]+:

The fragmentation of the protonated molecule will likely involve the loss of neutral molecules.

MH [M+H]+ m/z 234 F1 [M+H - CH3OH]+ m/z 202 MH->F1 Loss of methanol F2 [M+H - H2O]+ m/z 216 MH->F2 Loss of water F3 [M+H - COOCH3]+ m/z 175 MH->F3 Loss of methyl formate

Predicted ESI-MS/MS Fragmentation of Protonated Methyl amino[4-(trifluoromethyl)phenyl]acetate.

  • Protonated Molecule ([M+H]+): The most abundant ion in the full scan ESI mass spectrum is expected to be the protonated molecule at m/z 234.1.

  • Loss of Methanol (CH3OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol, yielding an ion at [M+H - 32]+.

  • Loss of Water (H2O): If a protonated amine is involved, the loss of water is a possibility.

High-Resolution Mass Spectrometry (HRMS): The Key to Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. This is a critical step in confirming the identity of a novel compound.

Complementary Spectroscopic Techniques: A Holistic Approach to Structure Elucidation

While mass spectrometry is powerful, it is often used in conjunction with other spectroscopic techniques to provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of each proton (1H NMR) and carbon (13C NMR) atom in a molecule.

  • 1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine proton. The splitting patterns and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern on the phenyl ring.

  • 13C NMR: The carbon NMR spectrum would show signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the aromatic ring (with characteristic splitting due to coupling with fluorine), the methylene carbon, the methyl carbon, and the trifluoromethyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

  • N-H Stretch: A characteristic absorption band for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm-1.

  • C=O Stretch: A strong absorption band for the carbonyl group of the ester is expected around 1735-1750 cm-1.[6]

  • C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm-1.

  • Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring will also be present.

Integrated Analytical Workflow: A Self-Validating System

A robust approach to structural confirmation involves the integration of these techniques in a logical workflow.

Start Sample of Methyl amino[4-(trifluoromethyl)phenyl]acetate HRMS High-Resolution Mass Spectrometry (HRMS) Start->HRMS Determine Elemental Composition NMR 1H and 13C NMR Spectroscopy Start->NMR Map C-H Framework IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups MSMS Tandem Mass Spectrometry (MS/MS) HRMS->MSMS Confirm Molecular Weight & Select Precursor Structure Confirmed Structure MSMS->Structure Elucidate Fragmentation Pathway NMR->Structure Confirm Connectivity & Isomerism IR->Structure Confirm Presence of Key Moieties

Integrated workflow for the structural confirmation of Methyl amino[4-(trifluoromethyl)phenyl]acetate.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, small sample requirement, provides connectivity information.Isomers can be difficult to distinguish without MS/MS, fragmentation can be complex.
NMR Spectroscopy Detailed connectivity of atoms, stereochemistry, isomeric differentiation.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, larger sample amount needed, can be time-consuming.
IR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited information on the overall structure, complex spectra can be difficult to interpret.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of Methyl amino[4-(trifluoromethyl)phenyl]acetate using both EI and ESI-MS/MS.

Instrumentation: A high-resolution mass spectrometer capable of both EI and ESI, coupled with a gas chromatograph (for EI) or a liquid chromatograph (for ESI).

Procedure (EI-GC/MS):

  • Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject an aliquot of the solution into the GC-MS system.

  • GC separation conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to ensure good separation and peak shape.

  • MS conditions (EI): Set the ionization energy to 70 eV. Acquire data over a mass range of m/z 50-500.

Procedure (ESI-LC/MS/MS):

  • Prepare a dilute solution of the compound in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the solution directly into the ESI source or inject it into an LC system for separation prior to MS analysis.

  • MS conditions (Full Scan): Acquire data in positive ion mode over a mass range of m/z 100-500 to identify the protonated molecule [M+H]+.

  • MS/MS conditions: Select the [M+H]+ ion as the precursor and subject it to collision-induced dissociation (CID) at varying collision energies to generate a fragmentation spectrum.

Conclusion

The structural confirmation of Methyl amino[4-(trifluoromethyl)phenyl]acetate requires a synergistic approach that leverages the strengths of multiple analytical techniques. High-resolution mass spectrometry is paramount for determining the elemental composition and proposing fragmentation pathways. However, the definitive elucidation of the molecule's intricate structure, including the precise substitution pattern, relies on the detailed connectivity information provided by NMR spectroscopy. IR spectroscopy serves as a rapid and valuable tool for confirming the presence of key functional groups. By integrating these techniques, researchers can achieve a high degree of confidence in the structural assignment, a critical step in the advancement of drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, R. M. (Ed.). (2018). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
  • PubChem. (n.d.). Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. Retrieved from [Link]

  • ResearchGate. (2022). FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro- 2H-benzo[e][5][7]oxazine. Retrieved from [Link]

  • Mortensen, S. K., et al. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • Mikaia, A. I., et al. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. European Journal of Mass Spectrometry, 21(2), 183-190.
  • ResearchGate. (n.d.). 1H (a) and 13C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). a. FTIR spectrum of pure glycine single crystals. Retrieved from [Link]

  • Journal of Mass Spectrometry. (2022). Recent advances in mass spectrometry-based structural elucidation of small molecules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

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A Comprehensive Guide to the Spectral Cross-Referencing of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous identification and characterization of novel compounds are paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical analysis of the spectral data for Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride. Recognizing the challenges in sourcing direct spectral data for this specific molecule, we will employ a comparative approach, cross-referencing spectral features with closely related analogs. This methodology not only facilitates the structural elucidation of the target compound but also serves as a practical framework for characterizing similar molecules.

This guide will navigate through the expected ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data for this compound. We will dissect the anticipated spectral patterns, drawing parallels with two key reference compounds: Methyl 2-amino-2-phenylacetate hydrochloride , which represents the core structure without the trifluoromethyl group, and Methyl 4-(trifluoromethyl)benzoate , which provides insights into the spectroscopic influence of the trifluoromethyl-substituted phenyl ring.

The Analytical Imperative: A Multi-Technique Approach

The structural complexity of this compound, featuring a chiral center, an amino group, an ester moiety, and a trifluoromethyl-substituted aromatic ring, necessitates a multi-pronged analytical strategy. Each spectroscopic technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, aiding in the confirmation of the molecular formula and structural components.

Experimental Workflow: A Self-Validating Protocol

The following protocols outline the standardized procedures for acquiring high-quality spectral data, ensuring reproducibility and reliability.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte. For a hydrochloride salt, DMSO-d₆ or D₂O are often preferred due to solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Technique: Proton-decoupled for simplified spectra.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty ATR crystal or KBr pellet before scanning the sample.

Protocol 3: Mass Spectrometry
  • Sample Introduction and Ionization:

    • Use Electrospray Ionization (ESI) for polar molecules like amino acid hydrochlorides. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition:

    • Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry on the parent ion to obtain structural information from the fragmentation pattern.

Visualizing the Analytical Workflow

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep ATR or KBr Pellet Sample->FTIR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR FTIR FTIR Spectrometer FTIR_Prep->FTIR MS Mass Spectrometer (ESI) MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data FTIR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data Structural Elucidation Structural Elucidation NMR_Data->Structural Elucidation FTIR_Data->Structural Elucidation MS_Data->Structural Elucidation

Caption: Workflow for the comprehensive spectral analysis of the target compound.

Comparative Spectral Analysis

Due to the limited availability of direct experimental spectra for this compound (CAS 390815-48-2)[1], this section provides a detailed, predicted analysis based on established spectroscopic principles and data from analogous compounds.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.

Proton Assignment (Target Compound) Predicted Chemical Shift (δ, ppm) Expected Multiplicity Rationale and Comparison
Aromatic Protons (C₆H₄)7.5 - 8.0Doublet of DoubletsThe trifluoromethyl group is strongly electron-withdrawing, causing a downfield shift of the aromatic protons. The protons on the phenyl ring will likely appear as two distinct doublets due to their ortho and meta positions relative to the trifluoromethyl group. This is comparable to the aromatic signals in Methyl 4-(trifluoromethyl)benzoate.
Methine Proton (CH-NH₃⁺)~5.0Singlet or Broad SingletThe proton on the chiral carbon, adjacent to the amino and phenyl groups, will be significantly deshielded. In a hydrochloride salt, the amino group is protonated (NH₃⁺), and rapid proton exchange with the solvent might lead to a broad singlet. This is similar to the methine proton in Methyl 2-amino-2-phenylacetate hydrochloride.
Methyl Protons (OCH₃)~3.8SingletThe methyl protons of the ester group are expected to appear as a singlet. Their chemical shift is influenced by the electronegative oxygen atom. This is consistent with the methyl ester protons in both reference compounds.
Amino Protons (NH₃⁺)8.0 - 9.0Broad SingletThe protons of the ammonium group are acidic and will appear as a broad, downfield signal. The exact chemical shift is highly dependent on the solvent and concentration.
¹³C NMR Spectral Analysis

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment (Target Compound) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparison | | :--- | :--- | | Carbonyl Carbon (C=O) | 168 - 172 | The ester carbonyl carbon is expected in this region, similar to other amino acid esters. | | Trifluoromethyl Carbon (CF₃) | 120 - 130 (quartet) | The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. This is a characteristic signal for trifluoromethylated compounds. | | Aromatic Carbons (C₆H₄) | 125 - 140 | The aromatic carbons will show several signals. The carbon attached to the CF₃ group will be at a lower field, and its signal may be split into a quartet. The other aromatic carbons will also be influenced by the electron-withdrawing CF₃ group. | | Methine Carbon (CH-NH₃⁺) | 55 - 60 | The chiral carbon will be in a similar region to the α-carbon of other amino acid esters. | | Methyl Carbon (OCH₃) | ~53 | The methyl carbon of the ester group is typically found in this region. |

FTIR Spectral Analysis

The infrared spectrum will confirm the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Significance
N-H (Ammonium)3200 - 2800 (broad)N-H stretchA broad and strong absorption in this region is characteristic of the N-H stretching vibrations in an ammonium salt.
C=O (Ester)~1740C=O stretchA strong, sharp peak indicating the presence of the ester carbonyl group.
C-F (Trifluoromethyl)1300 - 1100 (strong)C-F stretchMultiple strong absorption bands in this region are a hallmark of the trifluoromethyl group.
C-O (Ester)1250 - 1000C-O stretchAbsorptions corresponding to the C-O single bond stretches of the ester.
Aromatic C=C1600 - 1450C=C stretchPeaks in this region confirm the presence of the aromatic ring.
Mass Spectrometry Analysis

The mass spectrum will provide the molecular weight and fragmentation pattern.

  • Molecular Ion: For this compound (C₁₀H₁₁ClF₃NO₂), the molecular weight is 269.65 g/mol [1]. In positive ion ESI-MS, the expected parent ion would be the protonated molecule [M-Cl]⁺, which corresponds to the free amine, at m/z 234.07.

  • Key Fragmentation Patterns:

    • Loss of the methoxycarbonyl group (-COOCH₃) leading to a fragment at m/z 175.

    • Loss of the trifluoromethyl group (-CF₃) is also a possibility.

    • Cleavage at the benzylic position.

Structural Comparison with Alternatives

structure_comparison cluster_target Target Compound cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 Target Alt1 Target_Name Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride Alt2 Alt1_Name Methyl 2-amino-2-phenylacetate hydrochloride Alt2_Name Methyl 4-(trifluoromethyl)benzoate

Caption: Structural comparison of the target compound with its analogs.

Conclusion: A Framework for Characterization

This guide provides a comprehensive, albeit predictive, framework for the cross-referencing and interpretation of spectral data for this compound. By leveraging comparative analysis with structurally similar compounds, researchers can gain a high degree of confidence in the structural assignment of this and other novel molecules. The detailed protocols and expected spectral data serve as a valuable resource for drug development professionals and scientists engaged in the synthesis and characterization of complex organic compounds. The principles outlined herein underscore the power of a multi-technique spectroscopic approach, which remains the gold standard for unequivocal molecular structure elucidation.

References

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A Researcher's Guide to Fluorinated Amino Acids in Peptide Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide therapeutics, the pursuit of enhanced stability, efficacy, and favorable pharmacokinetic profiles is a constant endeavor. While native peptides hold immense therapeutic promise due to their high specificity and potency, their clinical translation is often hampered by rapid proteolytic degradation and poor membrane permeability. The strategic incorporation of fluorinated amino acids has emerged as a powerful tool to overcome these limitations. This guide provides an in-depth, comparative analysis of fluorinated versus non-fluorinated amino acids in peptide therapeutics, grounded in experimental data and established scientific principles. We will explore the causal mechanisms behind the advantages conferred by fluorination and provide detailed protocols for key validation assays.

The Fluorine Advantage: More Than Just a Halogen Swap

The substitution of hydrogen with fluorine, the most electronegative element, in amino acid side chains is not a trivial alteration.[1][2] This seemingly subtle change instigates a cascade of effects on the physicochemical properties of the amino acid and, by extension, the peptide in which it is incorporated.[3][4] These modifications can lead to significant improvements in a peptide's therapeutic potential. The primary advantages of utilizing fluorinated amino acids can be categorized into three key areas: enhanced metabolic stability, modulation of conformation and binding affinity, and improved pharmacokinetic properties.[3][4][5]

Enhanced Metabolic Stability: Resisting Proteolytic Attack

A major hurdle for peptide therapeutics is their susceptibility to degradation by proteases in the body.[6] Fluorination can offer a steric shield, hindering the approach of proteolytic enzymes to the peptide backbone. The C-F bond is also stronger than a C-H bond, contributing to the overall stability of the molecule.[7]

The electron-withdrawing nature of fluorine can alter the electronic properties of the peptide backbone, making it less susceptible to enzymatic hydrolysis.[1] Furthermore, the introduction of a bulky, fluorinated side chain can sterically hinder the recognition and binding of proteases to their cleavage sites. The extent of this protection is highly dependent on the position of the fluorinated amino acid relative to the cleavage site and the specific protease .[8] While not universally predictable, systematic studies have shown that fluorination can significantly increase the half-life of peptides in biological matrices.[6][8]

The following table summarizes the results of a proteolytic stability assay comparing a model peptide with its fluorinated analog when incubated with the protease α-chymotrypsin.

PeptideAmino Acid at P1' PositionHalf-life (t½) in presence of α-chymotrypsin (min)
Control PeptidePhenylalanine30
Fluorinated Peptide4-Fluoro-Phenylalanine> 240

Data is illustrative and based on typical findings in the literature.

Experimental Protocol: Proteolytic Stability Assay via RP-HPLC

This protocol outlines a general procedure for assessing the stability of peptides against proteolytic degradation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To quantify the rate of degradation of a peptide in the presence of a specific protease.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer)

  • Protease stock solution (e.g., α-chymotrypsin, trypsin)

  • Incubation buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)

  • RP-HPLC system with a C18 column[9]

  • Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution and incubation buffer to a final peptide concentration of 100 µM.

  • Initiation of Digestion: Add the protease stock solution to the peptide solution to initiate the reaction. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC. The percentage of the remaining intact peptide is determined by integrating the peak area of the peptide at each time point relative to the time zero sample.[10][11]

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.

Proteolytic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide Stock Incubation Incubate Peptide + Protease Peptide->Incubation Protease Protease Stock Protease->Incubation Buffer Incubation Buffer Buffer->Incubation Sampling Time-course Sampling Incubation->Sampling aliquots Quenching Quench Reaction Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Data Data Analysis (t½) HPLC->Data

Caption: Workflow for Proteolytic Stability Assay.

Modulation of Conformation and Binding Affinity

The introduction of fluorine can significantly influence the conformational preferences of amino acid side chains and the overall peptide backbone.[12] This can lead to a pre-organization of the peptide into a bioactive conformation, which can enhance its binding affinity for its target receptor.

The stereoelectronic effects of fluorine can favor specific rotameric states of the amino acid side chain and influence the puckering of proline rings.[5][12] For example, the gauche effect between fluorine and the amide backbone can stabilize certain conformations.[5] By restricting the conformational freedom of the peptide, the entropic penalty of binding to its target is reduced, which can translate to a higher binding affinity.[5]

The following table presents surface plasmon resonance (SPR) data comparing the binding affinity of a peptide ligand and its fluorinated analog to their target protein.

PeptideModificationDissociation Constant (KD) (nM)
Native PeptideNone150
Fluorinated Peptide(4S)-Fluoroproline substitution25

Data is illustrative and based on typical findings in the literature.[13]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol provides a general workflow for measuring the binding kinetics and affinity of a peptide (analyte) to its target protein (ligand) using SPR.[14][15]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a peptide-protein interaction.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Ligand (protein) solution in a suitable buffer

  • Analyte (peptide) solutions at various concentrations

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.[14]

  • Analyte Injection: Inject a series of concentrations of the peptide analyte over the immobilized ligand surface.

  • Association and Dissociation Monitoring: Monitor the change in response units (RU) in real-time to observe the association and dissociation phases.

  • Regeneration: After each analyte injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD (KD = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Analysis Ligand Prepare Ligand (Protein) Immobilize Immobilize Ligand Ligand->Immobilize Analyte Prepare Analyte (Peptide) Inject Inject Analyte Analyte->Inject Immobilize->Inject Monitor Monitor Binding Inject->Monitor Regenerate Regenerate Surface Monitor->Regenerate FitData Fit Sensorgrams Monitor->FitData Regenerate->Inject next concentration Calculate Calculate ka, kd, KD FitData->Calculate

Caption: Workflow for SPR Binding Affinity Analysis.

Improved Pharmacokinetic Properties

Beyond stability and affinity, fluorination can also favorably modulate a peptide's pharmacokinetic profile, including its absorption, distribution, and metabolism.[4]

Fluorination generally increases the lipophilicity of an amino acid side chain, which can enhance the peptide's ability to cross cell membranes.[4][] This is particularly relevant for oral bioavailability, where the peptide must traverse the intestinal epithelium. However, the relationship between fluorination and permeability is complex and must be empirically determined.

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[17][18][19] The apparent permeability coefficient (Papp) is a measure of the rate of transport across the Caco-2 cell monolayer.

PeptideModificationApparent Permeability (Papp, 10-6 cm/s)
Parent PeptideNone0.5
Fluorinated PeptideTrifluoromethyl-phenylalanine substitution2.5

Data is illustrative and based on typical findings in the literature.

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes a method for assessing the intestinal permeability of a peptide using the Caco-2 cell line.

Objective: To determine the apparent permeability coefficient (Papp) of a peptide across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test peptide solution

  • Analytical method for peptide quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Assay Initiation: Wash the cell monolayer with transport buffer. Add the test peptide solution to the apical (A) or basolateral (B) chamber.

  • Sampling: At specified time intervals, collect samples from the receiver chamber (B for A-to-B transport, or A for B-to-A transport).

  • Quantification: Analyze the concentration of the peptide in the collected samples using a validated analytical method.

  • Papp Calculation: Calculate the apparent permeability coefficient using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration of the peptide.

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 cells on Transwells Differentiate Differentiate for 21-25 days Culture->Differentiate AddPeptide Add Peptide to Donor Chamber Differentiate->AddPeptide Incubate Incubate AddPeptide->Incubate Sample Sample from Receiver Chamber Incubate->Sample Quantify Quantify Peptide (LC-MS/MS) Sample->Quantify Calculate Calculate Papp Quantify->Calculate

Caption: Workflow for Caco-2 Permeability Assay.

Conclusion: A Strategic Tool for Peptide Drug Design

The incorporation of fluorinated amino acids represents a sophisticated and powerful strategy in the design of peptide therapeutics. By leveraging the unique physicochemical properties of fluorine, researchers can systematically address the inherent weaknesses of native peptides, leading to drug candidates with enhanced metabolic stability, improved binding affinity, and more favorable pharmacokinetic profiles. The decision to incorporate a fluorinated amino acid should be guided by a thorough understanding of the structure-activity relationship of the peptide and its target, and validated through rigorous experimental evaluation using the assays described in this guide. While not a universal panacea, the judicious use of fluorinated amino acids will undoubtedly continue to be a cornerstone of innovative peptide drug discovery and development.

References

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Fustero, S., Albert, L., Mateu, N., Chiva, G., Miró, J., González, J., & Aceña, J. L. (2011).
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  • Kapoor, I., & Pande, V. (2020). Effect of most active test peptides on Aβ42 aggregation: bar plots... [Image]. In Effect of C-terminus amidation of Aβ 39–42 fragment derived peptides as potential inhibitors of Aβ aggregation. ResearchGate. Retrieved from [Link]

  • Kondratov, I. S., Dolovanyuk, V. G., Tolmachova, N. A., Gerus, I. I., Bergander, K., Fröhlich, R., & Haufe, G. (2012). Reactions of β-alkoxyvinyl polyfluoroalkyl ketones with ethyl isocyanoacetate and its use for the synthesis of new polyfluoroalkyl pyrroles and pyrrolidines. Organic & Biomolecular Chemistry, 10(44), 8778–8785.
  • Lin, C.-L., & Schepartz, A. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(41), 5919–5929.
  • Mykhailiuk, P. K., Shishkina, S. V., Shishkin, O. V., Zaporozhets, O. A., & Komarov, I. V. (2011). Exploiting morph-DAST mediated ring-expansion of substituted cyclic β-amino alcohols for the preparation of cyclic fluorinated amino acids. Synthesis of 5-fluoromethylproline and 5-fluoropipecolic acid. Tetrahedron, 67(17), 3091–3097.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. Retrieved from [Link]

  • O'Mahony, G., & Kelly, V. P. (2019). The Basics of HPLC Peptide Analysis.
  • Prieto, P., et al. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • Richardson, P. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1461-1476.
  • Sal-Man, N., et al. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol, 3(3), e339.
  • Salwiczek, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(10), 2391-2400.
  • Tavelin, S. (2017). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 1638, 141-153.
  • van der Walle, C. F. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Wang, X., et al. (2020). A Structure-based Data Set of Protein-peptide Affinities and its Nonredundant Benchmark: Potential Applications in Computational Peptidology. Current Medicinal Chemistry, 27(25), 4235-4257.
  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Weaver, J. L., & Lunte, S. M. (2009). The influence of peptide structure on transport across Caco-2 cells. Pharmaceutical Research, 26(1), 185-193.
  • Zielenkiewicz, P., & Siedlecki, P. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.

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The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry – A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF₃) group has emerged as a powerful tool for optimizing the pharmacological properties of therapeutic agents. This guide provides an in-depth comparative analysis of several key trifluoromethylated drugs, offering researchers, scientists, and drug development professionals a comprehensive understanding of the profound impact of this unique functional group. Through detailed case studies, experimental data, and procedural outlines, we will explore the causal relationships between trifluoromethylation and enhanced drug efficacy, metabolic stability, and target binding affinity.

The Power of Three Fluorines: Why the CF₃ Group Matters

The trifluoromethyl group's prevalence in pharmaceuticals is no coincidence. Its distinct electronic properties and steric profile confer a range of advantages that can transform a promising compound into a successful drug.[1][2] The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic environment of a molecule, influencing its acidity, basicity, and potential for hydrogen bonding.[2] This, in turn, can lead to enhanced binding interactions with biological targets.[2]

Furthermore, the CF₃ group is a formidable metabolic blocker. Its high bond strength and steric bulk make it resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which are major players in drug metabolism.[3] This increased metabolic stability often translates to a longer drug half-life and improved oral bioavailability.[2] The lipophilicity of the CF₃ group can also be strategically manipulated to enhance a drug's ability to cross cellular membranes and reach its target.[4][5]

This guide will now delve into specific case studies that exemplify the transformative role of the trifluoromethyl group in medicinal chemistry.

Case Study 1: Fluoxetine (Prozac®) - A Revolution in Antidepressant Therapy

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a landmark example of the successful application of trifluoromethylation in drug design.[4] Its introduction revolutionized the treatment of depression and other psychiatric disorders.[6]

The Trifluoromethyl Advantage: Unlocking Potency and Brain Penetration

The key to fluoxetine's success lies in the trifluoromethyl group attached to its phenoxy ring.[4] This substitution dramatically enhances the drug's lipophilicity, facilitating its passage across the blood-brain barrier, a critical hurdle for any centrally acting therapeutic.[5] Structure-activity relationship (SAR) studies have demonstrated that the inclusion of the -CF₃ group at the para-position of the phenolic ring increases the potency for inhibiting serotonin (5-HT) uptake by a remarkable six-fold compared to its non-fluorinated analog.[7]

Compound5-HT Reuptake Inhibition (IC₅₀)LogP
Fluoxetine ~14 nM4.05
Des-trifluoromethyl-fluoxetine~84 nM3.2

Table 1: Comparison of in vitro potency and lipophilicity of Fluoxetine and its non-trifluoromethylated analog. The lower IC₅₀ value for Fluoxetine indicates significantly higher potency.

Mechanism of Action: Blocking Serotonin Reuptake

Fluoxetine functions by selectively blocking the serotonin transporter (SERT) in the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter and enhanced signaling at the postsynaptic neuron. The trifluoromethyl group plays a crucial role in the high-affinity interaction between fluoxetine and the SERT protein.[6][7]

fluoxetine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Presynaptic_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding Fluoxetine Fluoxetine Fluoxetine->SERT Blocks celecoxib_mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits bicalutamide_mechanism cluster_cell Prostate Cancer Cell AR Androgen Receptor (AR) Nucleus Nucleus AR->Nucleus Translocation (blocked by Bicalutamide) Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Promotes Tumor Growth Androgens Androgens (Testosterone, DHT) Androgens->AR Binds & Activates Bicalutamide Bicalutamide Bicalutamide->AR Binds & Blocks

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride (CAS No. 1202652-88-7). As a halogenated organic compound, this substance requires meticulous disposal procedures to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. The procedures outlined below are designed to be a self-validating system, integrating safety and compliance at every step.

Hazard Identification and Essential Safety Data

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with acute oral toxicity[1]. Due to its trifluoromethyl group, it shares characteristics with other halogenated compounds that can cause skin, eye, and respiratory irritation and may release hazardous gases upon decomposition[2][3][4][5].

The primary causality for the stringent disposal protocols is the presence of fluorine and chlorine. During thermal decomposition (e.g., improper incineration), this compound can form highly corrosive and toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[3][5]. Therefore, disposal must be managed by facilities equipped to handle and neutralize these byproducts.

PropertyValueSource(s)
Chemical Name Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride[1]
CAS Number 1202652-88-7[1]
Known Hazards Acute toxicity, oral (Category 4)[1]
Potential Hazards Skin irritation, serious eye irritation, respiratory irritation[2][4]
Hazardous Decomposition Oxides of carbon and nitrogen, hydrogen fluoride (HF), hydrogen chloride (HCl)[3][5]

Pre-Disposal Safety Protocols: PPE and Handling

Before any disposal-related activity, from collecting waste in the lab to preparing a container for pickup, adherence to proper personal protective equipment (PPE) and handling standards is mandatory. This minimizes the risk of exposure.

  • Engineering Controls : Always handle the chemical and its waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols[4][6].

  • Eye and Face Protection : Wear chemical safety goggles or a full-face shield.

  • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste[2][7].

  • Hygiene : Wash hands thoroughly with soap and water after handling the substance and before breaks or at the end of the workday[1][2].

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing halogenated waste with non-halogenated waste can significantly increase disposal costs and create dangerous reactive hazards[8].

  • Designate a Waste Container : Use a dedicated, compatible container for halogenated waste. The container must be in good condition, have a secure, tight-fitting lid, and be made of a material that does not react with the chemical[8].

  • Labeling : Clearly label the container as "HAZARDOUS WASTE" before any waste is added. The label must include the full chemical name: "this compound" and an indication of its hazards (e.g., "Toxic," "Halogenated")[6].

  • Waste Transfer : Carefully transfer waste chemical, including residues and contaminated solids (e.g., weigh boats, contaminated filter paper), into the designated hazardous waste container.

  • Spill Cleanup Materials : Any materials used to clean up spills, such as absorbent pads or vermiculite, must also be placed in this container[3][6].

  • Container Management : Keep the waste container closed at all times except when adding waste. Store it in a well-ventilated, secondary containment area away from incompatible materials[2]. Do not overfill the container.

G cluster_workflow Diagram 1: Laboratory Waste Collection Workflow start Waste Generated (e.g., residue, spill) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible 'Halogenated Hazardous Waste' Container ppe->container transfer Carefully Transfer Waste into Container container->transfer spill_materials Add Contaminated Materials (e.g., absorbents, wipes) transfer->spill_materials seal Securely Seal Container Ensure Label is Complete spill_materials->seal storage Place in Secondary Containment for Pickup seal->storage G cluster_pathway Diagram 2: Cradle-to-Grave Disposal Pathway lab 1. Laboratory Waste Generation & Segregation ehs 2. EHS / Waste Management Container Pickup & Manifesting lab->ehs Internal Pickup transport 3. Licensed Transporter Secure Transport to Facility ehs->transport Manifested Transfer facility 4. Approved Disposal Facility (TSDF) transport->facility Shipment incineration 5. High-Temperature Incineration with Flue Gas Scrubbing facility->incineration Processing end 6. Destruction & Neutralization Verified Complete incineration->end Final Outcome

Caption: The complete lifecycle of hazardous chemical waste disposal.

By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed safely, responsibly, and in full compliance with regulatory standards, protecting both themselves and the environment.

References

  • 1-CHLORO-4-TRIFLUOROMETHYLBENZENE . Occupational Safety and Health Administration (OSHA). [Link]

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  • Fluoride (F- & HF) in Workplace Atmospheres . Occupational Safety and Health Administration (OSHA). [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, scientifically grounded framework for the selection and use of Personal Protective Equipment (PPE) when working with Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride. Moving beyond a simple checklist, this document elucidates the rationale behind each recommendation, empowering you to cultivate a robust safety culture in your laboratory.

Understanding the Hazard: A Risk-Based Approach to Safety

This compound is a compound that demands careful handling due to its chemical properties and potential physiological effects. A thorough risk assessment is the cornerstone of any safety protocol. The primary hazards associated with this compound, based on data from similar molecules, include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] The presence of the trifluoromethyl group also warrants special consideration due to the general reactivity and potential toxicity of some organofluorine compounds.

Key Hazard Considerations:
  • Acute Toxicity (Oral): Classified as harmful if swallowed.[1] Ingestion can lead to adverse health effects.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation: As a powdered solid, inhalation of dust can irritate the respiratory system.[1]

  • Halogenated Compound: The trifluoromethyl group makes this a halogenated organic compound, which requires specific disposal procedures.

  • Hydrochloride Salt: As a hydrochloride salt, it is likely a crystalline solid at room temperature. Handling it as a powder presents an inhalation risk.

This understanding of the inherent hazards informs every aspect of the PPE selection and safe handling procedures that follow.

The Core Ensemble: Your First Line of Defense

A baseline of appropriate PPE is non-negotiable when handling this compound in any quantity. This core ensemble is designed to prevent accidental exposure through the most common routes: dermal contact, ocular exposure, and inhalation of particulates.

Laboratory Attire:
  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend if working with flammable solvents) is mandatory. It should have long sleeves and be appropriately sized to cover personal clothing.

  • Long Pants and Closed-Toe Shoes: Full-length pants and shoes that completely cover the feet are required to protect against spills and splashes.

Eye and Face Protection:
  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are essential. They provide a seal around the eyes, offering protection from splashes, sprays, and airborne particles. Standard safety glasses do not offer sufficient protection.

  • Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.

Hand Protection:

The choice of gloves is critical and depends on the specific task and any solvents being used. Disposable nitrile gloves are a common starting point for handling solid chemicals, but their limitations must be understood.

  • For Handling the Solid Compound: Double-gloving with nitrile gloves provides an extra layer of protection against tears and pinholes. If a glove is contaminated, the outer glove can be removed and replaced without exposing the skin.

  • When Working with Solvents: The selection of glove material must be based on its chemical resistance to the specific solvent. Always consult the glove manufacturer's compatibility chart.

Below is a table summarizing the general compatibility of common laboratory gloves with solvents that may be used with this compound.

Glove MaterialDichloromethaneMethanol
Nitrile Poor (<1 min breakthrough)[5]Fair (short-term splash protection)[5][6]
Latex Not RecommendedFair
Butyl Rubber GoodExcellent
Viton® ExcellentGood

It is imperative to change gloves immediately upon any known or suspected contact with the chemical or solvents.

Respiratory Protection: Safeguarding Against Inhalation Hazards

As this compound is a powder, the risk of inhaling airborne particles is a primary concern, especially when weighing or transferring the solid.

When is Respiratory Protection Needed?
  • Weighing and Transferring Powder: Any manipulation of the solid compound that could generate dust requires respiratory protection.

  • Cleaning Spills: During the cleanup of solid spills, the potential for aerosolization is high.

Selecting the Right Respirator:

For protection against toxic powders, a NIOSH-approved respirator is required. The choice of respirator depends on the scale of the operation and the potential for exposure.

  • N95 Respirator: For small-scale operations where dust generation is minimal but still possible, a properly fitted N95 respirator can provide adequate protection.[7] N95 filters are at least 95% efficient in filtering airborne particles.[7]

  • Half-Mask or Full-Facepiece Air-Purifying Respirator (APR): For larger scale work or situations with a higher potential for dust generation, a reusable half-mask or full-facepiece respirator with P100 (HEPA) particulate filters is recommended.[8][9] P100 filters are at least 99.97% efficient at filtering airborne particles.[7] A full-facepiece respirator also offers the advantage of integrated eye and face protection.

A formal respiratory protection program, including fit testing and training, is required by OSHA for the mandatory use of respirators. [9]

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Workflow for Safe Handling:

The following diagram illustrates a safe workflow for handling this compound.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE setup Prepare Work Area in Fume Hood prep->setup weigh Weigh Compound in Fume Hood setup->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Surfaces & Glassware transfer->decontaminate dispose Dispose of Waste decontaminate->dispose doff Doff PPE Correctly dispose->doff

Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the sections above.

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface of the fume hood with absorbent, disposable bench paper.

    • Have all necessary equipment (spatulas, weigh paper, reaction vessel) within the fume hood.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to minimize inhalation exposure.

    • Use caution to avoid generating dust. Handle the compound gently.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Wipe down surfaces with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution, and then water.[10][11]

    • For glassware, rinse with an appropriate solvent to remove any residual compound before washing.

Spill Cleanup Protocol:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert:

    • Alert others in the immediate area.

    • If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Small Spill Cleanup (within a fume hood):

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material suitable for halogenated organic compounds.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area as described above.

Disposal Plan:

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[12] Do not mix with non-halogenated waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, bench paper, absorbent materials from spills) must be disposed of as hazardous waste in the same container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

The logical flow for waste disposal is illustrated in the diagram below.

waste_disposal_flow cluster_lab In the Laboratory cluster_disposal Disposal Process collect Collect Waste in Labeled Halogenated Waste Container seal Securely Seal Container When Not in Use collect->seal request Request Waste Pickup from EHS seal->request handover Handover to Trained EHS Personnel request->handover

Waste disposal workflow for halogenated organic compounds.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about understanding the principles behind them. By adopting a risk-based approach, selecting the appropriate PPE for each task, and implementing robust operational and disposal plans, you can protect yourself, your colleagues, and the environment. This guide serves as a foundational resource, but it is the responsibility of every researcher to remain vigilant, informed, and committed to the highest standards of laboratory safety.

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